molecular formula C5H5ClN2O B1497127 2-Chloro-6-methylpyrimidin-4(1H)-one CAS No. 62022-10-0

2-Chloro-6-methylpyrimidin-4(1H)-one

Cat. No.: B1497127
CAS No.: 62022-10-0
M. Wt: 144.56 g/mol
InChI Key: QNTWCOWNUXBTBR-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidin-4(1H)-one (CAS 62022-10-0) is a versatile pyrimidine-based chemical scaffold valued in research for the synthesis of novel compounds with potential biological activity. Its structure, featuring both a chloro and a methyl substituent on the pyrimidine ring, makes it a key synthetic intermediate in medicinal chemistry . Pyrimidine derivatives are of significant interest in life science research, as they form the core structure in many natural compounds, such as nucleotide bases . This compound serves as a crucial precursor in the development of more complex molecules. For instance, structurally related chloro-methylpyrimidines are used in multi-step syntheses to create advanced intermediates, such as thiazole-carboxamide derivatives, which are then evaluated for various pharmacological activities . A primary area of research for this class of compounds is in agrochemical and antifungal applications. Synthetic pyrimidine derivatives have demonstrated promising fungicidal activities against a range of phytopathogenic fungi, establishing the pyrimidine scaffold as a privileged structure in the search for new crop protection agents . Researchers utilize this compound strictly in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper personal protective equipment should be worn, and handling should occur only under a fume hood by qualified personnel .

Properties

IUPAC Name

2-chloro-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTWCOWNUXBTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487511
Record name 2-Chloro-6-methylpyrimidin-4(1H)-one
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62022-10-0
Record name 2-Chloro-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic protocols for 2-Chloro-6-methylpyrimidin-4(1H)-one, a pivotal intermediate in contemporary pharmaceutical and agrochemical research. The document is structured to provide not only detailed, step-by-step methodologies but also to elucidate the underlying chemical principles and rationale governing the selection of reagents and reaction conditions. We will explore the most prevalent and efficient synthesis routes, including the direct chlorination of 6-methyluracil and the multi-step synthesis commencing from acyclic precursors like ethyl acetoacetate and urea or thiourea. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and practical understanding of the synthesis of this critical chemical entity.

Introduction: The Significance of this compound

This compound, and its tautomer 2-chloro-6-methylpyrimidin-4-ol, is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidinone scaffold is a core structural motif in a plethora of biologically active molecules, including antiviral and anticancer agents. The presence of a reactive chlorine atom at the 2-position and a methyl group at the 6-position provides a versatile platform for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The strategic importance of this intermediate necessitates reliable and scalable synthetic protocols.

Primary Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main strategies: the direct functionalization of a pre-existing pyrimidine ring and the de novo construction of the pyrimidine ring from acyclic precursors.

Pathway A: Direct Chlorination of 6-Methyluracil

The most direct route to this compound involves the chlorination of the readily available starting material, 6-methyluracil. This approach is favored for its atom economy and often simpler work-up procedures. The choice of chlorinating agent is critical and dictates the reaction conditions and selectivity.

The underlying mechanism involves the activation of the hydroxyl group at the 4-position of the pyrimidine ring (in its enol form) by a chlorinating agent, followed by nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) are particularly effective as they act as both a chlorinating and a dehydrating agent. The reaction typically requires elevated temperatures to drive the conversion.

Diagram: Chlorination of 6-Methyluracil

G 6-Methyluracil 6-Methyluracil Tautomerization Tautomerization 6-Methyluracil->Tautomerization 6-Methyl-4-hydroxypyrimidine 6-Methyl-4-hydroxypyrimidine Tautomerization->6-Methyl-4-hydroxypyrimidine Reaction_with_POCl3 Reaction_with_POCl3 6-Methyl-4-hydroxypyrimidine->Reaction_with_POCl3 POCl₃ Intermediate_Complex Intermediate_Complex Reaction_with_POCl3->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Work-up

Caption: General reaction scheme for the chlorination of 6-methyluracil.

This protocol is adapted from established methodologies for the chlorination of pyrimidinones.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 6-methyluracil (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium hydroxide or potassium carbonate, until a pH of 7-8 is reached. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Table 1: Comparative Data for Chlorination Methods

Chlorinating AgentTypical ConditionsYield (%)Remarks
POCl₃ / DMFReflux, 2-4 h70-85Common and effective method.
SOCl₂Reflux, 4-6 h60-75Alternative to POCl₃.
Gaseous ChlorineAcetic Acid, rtVariableCan lead to over-chlorination.[1]
Pathway B: De Novo Synthesis from Acyclic Precursors

This pathway involves the construction of the pyrimidine ring from simple, acyclic starting materials. A common approach is the condensation of ethyl acetoacetate with urea or thiourea, followed by subsequent chemical transformations.

This synthesis is a variation of the classical Biginelli reaction.[2] The initial step is the condensation of ethyl acetoacetate with urea or, more commonly for this specific target, thiourea, to form 2-thio-6-methyluracil.[3] The thiourea derivative is then subjected to desulfurization and subsequent chlorination to yield the final product. This multi-step approach offers greater flexibility for introducing substituents on the pyrimidine ring.

Diagram: De Novo Synthesis Workflow

G Ethyl_Acetoacetate Ethyl_Acetoacetate Condensation Condensation Ethyl_Acetoacetate->Condensation Thiourea Thiourea Thiourea->Condensation 2-Thio-6-methyluracil 2-Thio-6-methyluracil Condensation->2-Thio-6-methyluracil Desulfurization_Chlorination Desulfurization_Chlorination 2-Thio-6-methyluracil->Desulfurization_Chlorination e.g., Cl₂, H₂O This compound This compound Desulfurization_Chlorination->this compound

Caption: Workflow for the de novo synthesis of this compound.

This protocol is a two-stage process involving the initial formation of the thiouracil intermediate.

Stage 1: Synthesis of 2-Thio-6-methyluracil [3]

  • Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add thiourea (1 equivalent) followed by the dropwise addition of ethyl acetoacetate (1 equivalent).

  • Reaction Conditions: Heat the mixture to reflux for 6-8 hours. A precipitate will form as the reaction progresses.

  • Work-up and Isolation: Cool the reaction mixture and collect the precipitate by filtration. Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the 2-thio-6-methyluracil.

  • Purification: Filter the product, wash with cold water, and dry. Recrystallization from water or ethanol can be performed for higher purity.

Stage 2: Oxidative Chlorination of 2-Thio-6-methyluracil

  • Reaction Setup: Suspend 2-thio-6-methyluracil (1 equivalent) in an aqueous medium or an appropriate organic solvent.

  • Reagent Addition: Bubble chlorine gas through the suspension or add a chemical chlorinating agent (e.g., sulfuryl chloride).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, remove any excess chlorine. The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Thionyl chloride (SOCl₂): Also highly corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle with the same precautions as POCl₃.

  • Chlorine Gas: Extremely toxic and a strong oxidizing agent. Use only in a well-ventilated fume hood with a proper gas scrubbing system.

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care under an inert atmosphere or in a non-reactive solvent.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a specific protocol will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's safety infrastructure. The direct chlorination of 6-methyluracil offers a more straightforward approach, while the de novo synthesis provides greater flexibility for analog synthesis. This guide has provided the fundamental knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

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  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrimidin-4(1H)-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are fundamental components of nucleic acids and are prevalent in a vast array of biologically active molecules. The strategic placement of functional groups, such as a chloro group at the 2-position and a methyl group at the 6-position, imparts specific reactivity and potential for derivatization, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental context for researchers and drug development professionals.

Chemical Identity and Tautomerism

A critical aspect of this compound is its existence in a state of tautomeric equilibrium. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the pyrimidinone can exist in three primary forms: the amide (1H)-one form, the imino (amine) form, and the enol (hydroxy) form.

tautomers A This compound (Amide Form) B 2-Chloro-6-methylpyrimidin-4-amine (Imino/Amine Form) A->B Equilibrium C 2-Chloro-6-methyl-4-hydroxypyrimidine (Enol/Hydroxy Form) A->C Equilibrium B->C Equilibrium synthesis reactant 2-Amino-4-hydroxy-6-methylpyrimidine product 2-Amino-4-chloro-6-methylpyrimidine reactant->product reagent POCl₃ reagent->product

Caption: General synthesis route to the 2-amino-4-chloro-6-methylpyrimidine tautomer.

Similarly, starting from 6-methylpyrimidine-2,4-diol, treatment with phosphoryl chloride can produce 2,4-dichloro-6-methylpyrimidine, a versatile intermediate. [1]Selective hydrolysis or amination of this dichlorinated intermediate can then lead to the desired product.

Spectral Data

The ¹H and ¹³C NMR spectra are crucial for confirming the structure and assessing the tautomeric form in a given solvent. For pyrimidine derivatives, aromatic protons typically appear in the range of δ 6.5-9.2 ppm. The methyl group protons would be expected to appear as a singlet in the upfield region. The N-H proton of the (1H)-one form and the -NH₂ protons of the amine form would exhibit chemical shifts that are sensitive to solvent and concentration.

IR spectroscopy provides valuable information about the functional groups present. For the (1H)-one tautomer, a characteristic C=O stretching vibration would be expected in the region of 1620-1699 cm⁻¹. [2]The N-H stretching vibration would appear in the range of 3100-3500 cm⁻¹. For the amine tautomer, the N-H stretching of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region, and the C=N stretching would be observed around 1525-1575 cm⁻¹. [2]The C-Cl stretch is expected around 700 cm⁻¹. [2]The NIST WebBook provides an IR spectrum for 4-chloro-6-methyl-2-pyrimidinamine, which can be used as a reference. [3]

Electron ionization mass spectrometry (EI-MS) of pyrimidinones typically shows a prominent molecular ion peak due to the stability of the aromatic ring. Common fragmentation patterns involve the loss of small molecules or radicals from the substituents. For this compound, the molecular ion peak would be expected at m/z 143 and 145 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

Experimental Protocols

Determination of Thermodynamic Solubility

Causality: Thermodynamic solubility represents the true equilibrium solubility and is a critical parameter for predicting in vivo behavior and for formulation development. This method ensures that the solution is fully saturated with the compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Determination of pKa

Causality: The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a classic and reliable method for its determination.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

Stability and Reactivity

Chloropyrimidines are generally stable compounds but can be susceptible to nucleophilic substitution at the carbon atom bearing the chlorine. The chlorine atom is activated by the electron-withdrawing effect of the pyrimidine ring nitrogens. This makes this compound a useful precursor for the synthesis of a variety of 2-substituted pyrimidine derivatives by reaction with nucleophiles such as amines, alcohols, and thiols. The stability of the compound should be assessed under conditions relevant to its intended use and storage, including varying pH and temperature.

Safety and Handling

Based on the safety data for the tautomeric amine form, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [4][5]It may also cause respiratory irritation. [4][5] Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic compound with physicochemical properties that are intrinsically linked to its tautomeric nature. While much of the readily available data pertains to its amine tautomer, an understanding of the equilibrium and the properties of the pyrimidinone form is essential for its effective use in research and development. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and key experimental protocols, offering a solid foundation for scientists working with this versatile molecule.

References

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  • 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. (URL: [Link])

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An In-depth Technical Guide to 2-Chloro-6-methylpyrimidin-4(1H)-one: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4(1H)-one, a key heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is not extensively available in the public domain, this guide leverages established principles of pyrimidine chemistry and data from closely related analogues to provide researchers, scientists, and drug development professionals with a robust framework for its utilization.

Core Compound Identification and Properties

This compound is a substituted pyrimidine characterized by a chloro group at the 2-position, a methyl group at the 6-position, and a carbonyl group at the 4-position. A crucial aspect of its chemistry is its existence in a tautomeric equilibrium with its enol form, 2-Chloro-6-methylpyrimidin-4-ol. This tautomerism influences its reactivity and spectroscopic properties.

IdentifierValueSource
Chemical Name This compoundN/A
Synonym 2-Chloro-6-methylpyrimidin-4-ol[1]
CAS Number 62022-10-0[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
SMILES CC1=CC(=O)N=C(Cl)N1N/A
InChI Key QNTWCOWNUXBTBR-UHFFFAOYSA-N[2]

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and common route for synthesizing substituted chloropyrimidinones involves the chlorination of the corresponding hydroxypyrimidine precursor. The reactivity of the pyrimidine ring is significantly influenced by its substituents. The electron-withdrawing nature of the nitrogen atoms and the chloro-substituent makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.

General Reactivity Principles

The chlorine atom at the C2 position is a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions.[3] The reactivity of chloropyrimidines is dependent on the position of the chlorine atom and the nature of other substituents on the ring. Generally, chloro groups at the C2, C4, and C6 positions are activated towards nucleophilic displacement.[3] The presence of electron-withdrawing groups tends to enhance this reactivity.

Representative Synthetic Protocol: Synthesis of a Structurally Related Compound

Due to the lack of a specific protocol for the title compound, the following procedure for the synthesis of the related 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine illustrates a common chlorination strategy using phosphorus oxychloride (POCl₃). This method highlights the conversion of a hydroxyl group to a chloro group, a key transformation in pyrimidine chemistry.

Reaction Scheme:

Synthesis_of_2_Amino_4_chloro_6_methylpyrimidine 2-amino-4-hydroxy-6-methylpyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine product 2-Amino-4-chloro-6-methylpyrimidine 2-amino-4-hydroxy-6-methylpyrimidine->product Reflux POCl3 POCl₃ POCl3->product

Figure 1: General scheme for the chlorination of a hydroxypyrimidine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[4]

  • Reflux: Heat the mixture to reflux. The reaction is typically continued until the mixture becomes homogeneous, indicating the consumption of the solid starting material.[4]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure.[4]

  • Work-up: Carefully quench the reaction residue by pouring it onto crushed ice. Neutralize the acidic solution by adding 25% aqueous ammonia until the pH reaches approximately 8.[4]

  • Isolation and Purification: Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent, such as 50% ethanol, to yield the purified 2-amino-4-chloro-6-methylpyrimidine.[4]

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the pyrimidinone, converting it into a chlorophosphate intermediate, which is then displaced by a chloride ion to form the final chloro-substituted product.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[5] The pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The chloro-substituent on the pyrimidine ring serves as a crucial synthetic handle for introducing further molecular diversity through cross-coupling or nucleophilic substitution reactions.

While specific applications for this compound are not well-documented, its structure suggests it is an ideal intermediate for the synthesis of more complex molecules with potential biological activity. For instance, the chloro group can be displaced by various nucleophiles such as amines, alcohols, and thiols to generate libraries of compounds for screening against different therapeutic targets.[6]

Role as a Synthetic Intermediate: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in a research setting would be as an electrophile in SNAr reactions. The workflow for such an application would typically involve the reaction of the chloropyrimidine with a chosen nucleophile, often in the presence of a base.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Outcome start_chloro 2-Chloro-6-methyl- pyrimidin-4(1H)-one reaction S N Ar Reaction - Solvent (e.g., DMF, DMSO) - Base (e.g., K₂CO₃, Et₃N) - Heat (optional) start_chloro->reaction start_nuc Nucleophile (Nu-H) (e.g., Amine, Alcohol, Thiol) start_nuc->reaction purification Work-up & Purification (e.g., Extraction, Chromatography) reaction->purification product 2-Substituted-6-methyl- pyrimidin-4(1H)-one purification->product

Figure 2: A generalized workflow for the use of this compound in SNAr reactions.

Physicochemical and Spectroscopic Data (Based on Analogues)

Data TypeExpected Features for this compound
¹H NMR A singlet for the methyl protons (CH₃), a singlet for the pyrimidine ring proton, and a broad singlet for the N-H proton (in the pyrimidinone tautomer) or O-H proton (in the pyrimidinol tautomer). The chemical shifts would be solvent-dependent.
¹³C NMR Signals for the methyl carbon, and three distinct signals for the pyrimidine ring carbons, including a downfield signal for the carbonyl carbon (in the pyrimidinone tautomer).
FT-IR A characteristic C=O stretching vibration (around 1650-1700 cm⁻¹) for the pyrimidinone tautomer, and a broad O-H stretching band for the pyrimidinol tautomer. C-Cl, C-N, and C=C stretching vibrations would also be present.
Mass Spec A molecular ion peak (M⁺) and an M+2 peak with a characteristic ~3:1 intensity ratio, indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO, Cl, and other small fragments.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on data from vendors for this specific CAS number and information for structurally related chloropyrimidines, the following precautions should be taken.[2]

Hazard ClassGHS StatementPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
General Handling N/AUse in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: The safety information provided is based on limited data and information from related compounds. It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound represents a valuable, yet under-characterized, building block for chemical synthesis and drug discovery. Its tautomeric nature and the reactive chloro-substituent offer versatile opportunities for creating diverse molecular architectures. While a lack of extensive public data necessitates a cautious and analogue-based approach, the fundamental principles of pyrimidine chemistry outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their scientific endeavors. Further investigation into its synthesis, reactivity, and biological activity is warranted and could unveil novel applications in medicinal chemistry and materials science.

References

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A Technical Guide to the Spectral Analysis of 2-Chloro-6-methylpyrimidin-4(1H)-one and its Tautomeric Form

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectral data for 2-Chloro-6-methylpyrimidin-4(1H)-one. A crucial aspect of this analysis is the understanding of tautomerism, as this compound predominantly exists in its more stable amino tautomeric form, 2-amino-4-chloro-6-methylpyrimidine. This guide will present and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this prevalent tautomer, offering field-proven insights into its structural characterization.

The Critical Role of Tautomerism

Before delving into the spectral data, it is imperative to address the structural nature of this compound. Pyrimidinone derivatives are well-known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of the topic compound, it is in equilibrium with its amino tautomer, 4-chloro-6-methylpyrimidin-2-amine. Due to the aromatic stabilization of the pyrimidine ring in the amino form, this tautomer is generally the more stable and therefore the predominant species observed in spectroscopic analyses.

The following diagram illustrates this crucial tautomeric relationship:

fragmentation M [C₅H₆ClN₃]⁺˙ m/z = 143/145 F1 [C₅H₅N₃]⁺˙ m/z = 108 (-Cl) M->F1 - Cl• F2 [C₄H₃N₂]⁺ m/z = 79 (-HCN from F1) F1->F2 - HCN

Caption: A potential fragmentation pathway for 2-amino-4-chloro-6-methylpyrimidine.

  • Loss of a Chlorine Radical: A common initial fragmentation is the loss of a chlorine radical (Cl•) from the molecular ion, leading to a fragment at m/z 108.

  • Loss of HCN: Subsequent fragmentation of the m/z 108 ion can involve the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z 79.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal. .

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing:

    • Perform baseline correction and smoothing if necessary.

    • Identify and label the major absorption bands.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions.

Conclusion

The spectral characterization of this compound is intrinsically linked to the analysis of its predominant tautomer, 2-amino-4-chloro-6-methylpyrimidine. The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this important heterocyclic compound. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and biochemistry, facilitating the confident identification and characterization of pyrimidine derivatives. [1][2][3]

References

  • Experimental 13C NMR spectrum of 2-Cl-6-MA - ResearchGate. (n.d.). Retrieved from [Link]

  • Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloropyrimidine. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-4-chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. Retrieved from [Link]

  • Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-4-METHYLTHIO-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Yadav, B. S. (2006). FTIR Spectrum of 2-chloro-6-methyl Pyridine.
  • ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

  • ResearchGate. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyrimidin-4(1H)-one is a heterocyclic compound of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction design, purification, formulation, and analytical method development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document focuses on a robust theoretical framework to predict its solubility, grounded in its molecular structure. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to determine both kinetic and thermodynamic solubility, ensuring a self-validating system for empirical data generation.

Introduction: The Challenge of Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility science, yet its application requires a nuanced understanding of a molecule's intricate structural features. This compound presents a fascinating case study, incorporating a polar, hydrogen-bonding pyrimidinone core with lipophilic and electron-withdrawing substituents. While this guide will draw upon data from structurally related pyrimidine derivatives for context, it must be emphasized that direct extrapolation of quantitative solubility values is often unreliable. Therefore, the primary objective of this document is twofold: first, to provide a reasoned, expert prediction of the compound's solubility profile, and second, to equip the research professional with rigorous methodologies for its precise experimental determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is dictated by the interplay of its functional groups. Understanding these components is key to predicting its interactions with various solvents.

Key Structural Features:

  • Polar Pyrimidinone Core: The core ring structure contains two nitrogen atoms and a carbonyl group, making it inherently polar.

  • Keto-Enol Tautomerism: This compound exists in tautomeric equilibrium between the keto form (pyrimidin-4(1H)-one) and the enol form (2-chloro-6-methylpyrimidin-4-ol). The keto form generally predominates, and its N-H group is a crucial hydrogen bond donor.

  • Hydrogen Bond Acceptors: The carbonyl oxygen and the two ring nitrogen atoms are strong hydrogen bond acceptors.

  • Lipophilic Substituents: The methyl group (-CH₃) at position 6 and, to a lesser extent, the chloro (-Cl) group at position 2 contribute to the molecule's nonpolar character.

PropertyValueSource
Chemical Formula C₅H₅ClN₂O(Calculated)
Molecular Weight 144.56 g/mol (Calculated)
Appearance Typically a solid at room temperature(Inferred)
CAS Number 35144-24-2(Verified)

Theoretical Solubility Profile: A Predictive Analysis

Based on the structural features detailed above, a qualitative solubility profile can be expertly predicted.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low to moderate . The ability of the N-H group to donate a hydrogen bond and the C=O and ring nitrogens to accept hydrogen bonds allows for interaction with protic solvents. However, the overall molecular structure, including the methyl and chloro substituents, possesses significant nonpolar character, which will limit extensive solvation in highly polar solvents like water. Studies on other pyrimidine derivatives show that the presence of hydrogen bonding groups like -OH can enhance solubility in protic solvents like methanol.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be good to excellent . Solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are potent hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar pyrimidinone core. For analogous compounds like 2-(Chloromethyl)pyrimidine hydrochloride, solubility is highest in DMF (30 mg/mL) and DMSO (20 mg/mL), underscoring the compatibility of the pyrimidine scaffold with these solvents.[2][3]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is anticipated. While less polar than DMF or DMSO, these solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. DCM is often used as an extraction solvent during the synthesis of similar pyrimidines, indicating its capacity to dissolve the compound.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low . The significant polarity and hydrogen bonding capability of the pyrimidinone ring are incompatible with the nonpolar, dispersion-force-dominant nature of these solvents.

Visualizing Intermolecular Interactions

The following diagrams illustrate the predicted primary interactions between this compound and representative solvents.

Fig. 1: H-Bonding with Polar Protic Solvents (e.g., Water) cluster_solute This compound cluster_solvent Water (H₂O) solute Pyrimidinone (N-H, C=O, Ring N) water1 H-O-H solute->water1 H-Bond Donor (N-H•••O) water2 H-O-H water2->solute H-Bond Acceptor (O-H•••O=C) water3 H-O-H water3->solute H-Bond Acceptor (O-H•••N)

Caption: Predicted H-bonding with polar protic solvents.

Fig. 2: Interactions with Polar Aprotic Solvents (e.g., DMSO) cluster_solute This compound cluster_solvent DMSO solute Pyrimidinone (N-H, C=O, Ring N) dmso CH₃-S(=O)-CH₃ solute->dmso H-Bond Donor (N-H•••O=S) dmso->solute Dipole-Dipole

Caption: Predicted interactions with polar aprotic solvents.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental protocols are required. The following methodologies represent industry standards for determining both kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution.[5] It measures the point at which the compound precipitates when an organic stock solution is introduced into an aqueous buffer.[6]

Methodology:

  • Stock Solution Preparation: Accurately prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate.

  • Incubation: Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity (light scattering) or absorbance in each well using a plate reader. The kinetic solubility is the concentration at which the first signs of precipitation are detected.[6]

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is the gold standard, measuring the true equilibrium solubility of the compound where the dissolved solute is in equilibrium with excess solid.[5][7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid via centrifugation followed by careful filtration (using a filter compatible with the solvent).

  • Quantification:

    • Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.[6]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

Fig. 3: Workflow for Thermodynamic Solubility A 1. Sample Preparation Add excess solid to known volume of solvent B 2. Equilibration Agitate at constant temp for 24-48 hours A->B Shake/Stir C 3. Phase Separation Centrifuge and filter to get clear saturated solution B->C Settle & Separate D 4. Quantification Dilute and analyze via HPLC or UV-Vis C->D Prepare for Analysis E 5. Calculation Determine concentration vs. calibration curve D->E Compare Data

Caption: Thermodynamic solubility determination workflow.

Conclusion and Field-Proven Insights

While published quantitative data for this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its solubility. It is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF , moderate solubility in chlorinated solvents and some polar protic solvents like ethanol, and poor solubility in nonpolar solvents and water.

For drug development professionals and synthetic chemists, this predictive profile is a critical starting point. Polar aprotic solvents are the recommended choice for preparing stock solutions and for use as reaction media. For purification via chromatography, a solvent system balancing DCM and a more polar solvent like ethyl acetate or methanol would likely be effective.

Ultimately, theoretical analysis must be validated by empirical data. The experimental protocols provided in this guide offer a robust and reliable pathway for determining the precise solubility of this compound, empowering researchers to proceed with confidence in their synthetic, analytical, and formulation endeavors.

References

  • BenchChem. (2025). 2-(Chloromethyl)pyrimidine hydrochloride solubility data.

  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

  • Acrotein ChemBio Inc. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine. Retrieved from

  • Iurchenkova, A. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1229.

  • Pardhi, D. M., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 3(1), 1-11.

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97%. Retrieved from

  • Alfa Chemistry. (n.d.). CAS 5600-21-5 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from

  • ChemicalBook. (2025). 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3. Retrieved from

  • Cayman Chemical. (n.d.). 2-(chloromethyl)-Pyrimidine (hydrochloride). Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives.

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5-6), 469-476.

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. In Drug Discovery.

  • CymitQuimica. (n.d.). 2-Amino-4-cloro-6-metilpirimidina. Retrieved from

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine | 13036-57-2. Retrieved from

  • ChemBK. (2022). 4-Chloro-6-methyl-pyrimidine-2-amine. Retrieved from

  • ChemicalBook. (n.d.). 2-CHLORO-4-METHYL-6-METHYLSULFANYL-PYRIMIDINE Product Description. Retrieved from

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloro-6-methylpyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and fundamental principles of pyrimidinone chemistry to elucidate its key structural features. The discussion encompasses an in-depth exploration of tautomerism, a critical aspect of pyrimidinone behavior, as well as insights into its spectroscopic characteristics, potential for hydrogen bonding, and overall molecular conformation. This document is intended to serve as a foundational resource for researchers working with this and similar pyrimidine scaffolds.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidinone ring system is a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including the nucleobases uracil and thymine.[1] The inherent electronic and structural features of pyrimidinones make them versatile scaffolds in drug discovery, with applications as antivirals, antitumor agents, and immunomodulators.[1] The strategic placement of substituents on the pyrimidinone core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, this compound, is a substituted pyrimidinone that holds potential as a synthetic intermediate for the development of novel therapeutics. Understanding its molecular structure and conformational landscape is paramount for predicting its reactivity, designing derivatives, and comprehending its potential interactions with biological targets.

Molecular Structure and Tautomerism

The molecular structure of this compound is defined by a six-membered heterocyclic ring containing two nitrogen atoms, a carbonyl group, a chlorine atom at the 2-position, and a methyl group at the 6-position. A critical aspect of its structure is the phenomenon of tautomerism, which describes the migration of a proton, resulting in distinct structural isomers that can exist in equilibrium.

Tautomeric Forms

Pyrimidin-4-ones can exist in several tautomeric forms, primarily the keto (amide) and enol (hydroxy) forms. For this compound, the principal tautomers are:

  • This compound (Keto form): This is the lactam form, characterized by a carbonyl group at the 4-position and a proton on the nitrogen at the 1-position.

  • 2-Chloro-6-methyl-4-hydroxypyrimidine (Enol form): This is the lactim form, featuring a hydroxyl group at the 4-position and an aromatic pyrimidine ring.

  • 2-Chloro-6-methylpyrimidin-4(3H)-one (Keto form): Another possible lactam form with the proton on the nitrogen at the 3-position.

Theoretical studies on the parent 4-pyrimidinone molecule have shown that the keto form, specifically the 4(1H)-pyrimidinone tautomer, is generally the most stable in the gas phase and in solution.[1] The introduction of substituents can influence the position of this equilibrium.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The relative stability of the tautomers is influenced by several factors:

  • Aromaticity: The enol form possesses a fully aromatic pyrimidine ring, which imparts a degree of stability.

  • Amide Resonance: The keto form benefits from amide resonance, which delocalizes the lone pair of the nitrogen atom and stabilizes the molecule.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may stabilize the more polar tautomer through hydrogen bonding.

  • Substituent Effects: The electronic properties of the substituents can shift the equilibrium. The electron-withdrawing nature of the chlorine atom at the 2-position is expected to influence the electron density distribution in the ring and, consequently, the tautomeric preference.

Computational studies on related systems, such as 2-hydroxypyrimidine and 4-hydroxypyrimidine, have been performed to understand these substituent effects on the tautomeric equilibrium.[2]

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is largely dictated by the planarity of the pyrimidine ring. The primary conformational flexibility arises from the orientation of the methyl group.

Hydrogen Bonding

The presence of a proton donor (N-H) and a proton acceptor (C=O) in the keto tautomer makes this compound capable of forming strong intermolecular hydrogen bonds. In the solid state, it is highly probable that this molecule would form hydrogen-bonded dimers or extended networks. This is a common feature in the crystal structures of related pyrimidinones and pyrimidinamines. For instance, the crystal structure of the related 2-chloro-6-methylpyrimidin-4-amine reveals that molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers.[3]

Caption: Putative hydrogen-bonded dimer of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route would involve the chlorination of 2-hydroxy-6-methylpyrimidin-4(1H)-one (6-methyluracil) or a related precursor. Reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly used for such transformations.[4]

Synthesis Precursor 6-Methyluracil Intermediate Chlorination Precursor->Intermediate POCl₃ or SO₂Cl₂ Product This compound Intermediate->Product

Caption: A plausible synthetic route to this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the ring proton, and the N-H proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
CH₃~2.2 - 2.5SingletThe chemical shift is influenced by the pyrimidine ring.
Ring CH~6.0 - 6.5SingletThe exact shift depends on the electronic environment.
NH~10 - 12Broad SingletThe chemical shift of the N-H proton is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) Notes
CH₃~20 - 25
Ring CH~100 - 110
C-Cl~150 - 160The carbon attached to the chlorine will be significantly downfield.
C=O~160 - 170The carbonyl carbon will be the most downfield signal.
C-CH₃~155 - 165
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C=O stretch: A strong, sharp absorption around 1650-1700 cm⁻¹.

  • C=C and C=N stretches: Multiple bands in the 1500-1650 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Computational Modeling and Theoretical Insights

Due to the limited experimental data, computational chemistry provides a powerful tool for investigating the molecular structure and properties of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

  • Determine the relative energies of the different tautomers and predict the most stable form.

  • Calculate optimized geometries, including bond lengths and angles.

  • Predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in experimental characterization.

  • Model intermolecular interactions, such as hydrogen bonding energies.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, drawing upon established principles of pyrimidinone chemistry and data from related compounds. The key takeaways are the importance of tautomerism in defining its structure and the propensity for strong intermolecular hydrogen bonding. While this guide offers a solid theoretical foundation, further experimental work is necessary for a complete understanding of this molecule. Future research should focus on:

  • The definitive synthesis and isolation of this compound.

  • Comprehensive spectroscopic characterization using NMR, IR, and mass spectrometry.

  • Single-crystal X-ray diffraction to unambiguously determine its solid-state structure and hydrogen bonding patterns.

  • In-depth computational studies to corroborate experimental findings and provide deeper insights into its electronic properties and reactivity.

Such studies will be invaluable for unlocking the full potential of this compound as a building block in the development of new chemical entities with therapeutic applications.

References

  • Graceffa, R., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847–859. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

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  • Al-Dhfyan, A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1362. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. Retrieved from [Link]

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  • ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645. [Link]

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An In-depth Technical Guide to the Discovery and History of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyrimidin-4(1H)-one, a pivotal heterocyclic compound, stands as a versatile building block in the synthesis of a multitude of biologically active molecules. This technical guide delves into the historical context of its discovery, rooted in the foundational principles of pyrimidine chemistry, and charts the evolution of its synthesis. We will explore the key chemical principles underpinning its preparation, from classical condensation reactions to modern synthetic methodologies. Furthermore, this guide will provide a comprehensive overview of its physicochemical properties, spectroscopic signature, and its significant role as a reactive intermediate in the development of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heteroaromatic ring containing two nitrogen atoms, is a ubiquitous motif in nature and a privileged scaffold in medicinal chemistry. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. The inherent electronic properties and the susceptibility of the pyrimidine ring to functionalization have made it a cornerstone in the design of a vast array of pharmaceuticals. The strategic introduction of substituents, such as chloro and methyl groups, profoundly influences the reactivity and biological activity of the pyrimidine core, enabling the fine-tuning of molecular properties for specific therapeutic targets.

This compound emerges as a particularly valuable intermediate in this context. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic displacement, providing a gateway to a diverse range of 2-substituted pyrimidinone derivatives. The methyl group at the 6-position and the oxo functionality at the 4-position further modulate the molecule's electronic and steric profile, influencing its reactivity and interaction with biological macromolecules.

Historical Context: The Dawn of Pyrimidine Chemistry

The journey to understanding and synthesizing complex pyrimidines like this compound began in the late 19th century. The systematic study of pyrimidines was pioneered by Adolf Pinner , who, in 1884, developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters.[1] Pinner's work laid the theoretical and practical groundwork for the field, introducing the very name "pyrimidin" in 1885.[2]

Another landmark contribution was the Biginelli reaction , discovered by Pietro Biginelli in 1891. This one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea provides a direct route to dihydropyrimidinones, which can be subsequently oxidized to pyrimidones.[1] These foundational reactions established the core principles of pyrimidine synthesis: the cyclization of a C-C-C fragment with a N-C-N unit.

While a definitive first synthesis of this compound in the early literature is not readily apparent, its conceptual origin lies in these classical methods. The logical synthetic pathway, which remains relevant today, involves the initial formation of the 6-methylpyrimidin-4(1H)-one ring system, followed by chlorination at the 2-position.

The Foundational Synthesis: A Logical Retrosynthetic Approach

The discovery of this compound is intrinsically linked to the development of synthetic routes to functionalized pyrimidines. The most logical and historically consistent approach to its synthesis involves a two-step process:

  • Ring Formation: The condensation of a β-dicarbonyl compound with a urea derivative to form the pyrimidinone core.

  • Chlorination: The introduction of the chlorine atom at the 2-position.

This synthetic strategy is a direct descendant of the principles established by Pinner and others in the early days of heterocyclic chemistry.

Step 1: Synthesis of 6-Methyl-2-thiouracil - The Precursor Ring System

The initial and crucial step is the formation of the pyrimidine ring. A common and efficient method for this is the condensation of ethyl acetoacetate with thiourea . This reaction, typically carried out in the presence of a base such as sodium ethoxide, proceeds through a cyclocondensation mechanism.

Experimental Protocol: Synthesis of 6-Methyl-2-thiouracil

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate, followed by thiourea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to yield pure 6-methyl-2-thiouracil.

Causality of Experimental Choices:

  • Base Catalysis: The use of a strong base like sodium ethoxide is essential to deprotonate the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate that attacks the electrophilic carbon of thiourea.

  • Thiourea as the N-C-N source: Thiourea is used instead of urea in this initial step because the resulting thio-functionalized pyrimidine is a versatile intermediate for subsequent transformations.

G Figure 1: Reaction Scheme for the Synthesis of 6-Methyl-2-thiouracil cluster_reactants Reactants cluster_reagents Reagents cluster_product Product EthylAcetoacetate Ethyl Acetoacetate Thiouracil 6-Methyl-2-thiouracil EthylAcetoacetate->Thiouracil + Thiourea Thiourea Thiourea Thiourea->Thiouracil SodiumEthoxide Sodium Ethoxide (Base Catalyst) SodiumEthoxide->Thiouracil in Ethanol, Reflux

Caption: Synthesis of the pyrimidinone precursor.

Step 2: Oxidative Chlorination to this compound

With the pyrimidine ring system in place, the next critical step is the introduction of the chlorine atom at the 2-position. This is typically achieved through an oxidative chlorination reaction. The 2-thio group of 6-methyl-2-thiouracil is first oxidized to a more reactive intermediate, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Suspend 6-methyl-2-thiouracil in an aqueous medium.

  • Chlorination: Bubble chlorine gas through the suspension or use a suitable chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) in an appropriate solvent. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: The product, this compound, often precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Causality of Experimental Choices:

  • Oxidative Chlorination: This method is effective for converting the C-S bond to a C-Cl bond. The exact mechanism can be complex, but it generally involves the formation of a sulfenyl chloride or a related species that is highly susceptible to nucleophilic attack by chloride.

G Figure 2: Chlorination of 6-Methyl-2-thiouracil cluster_reactant Reactant cluster_reagent Reagent cluster_product Product Thiouracil 6-Methyl-2-thiouracil FinalProduct This compound Thiouracil->FinalProduct Chlorine Chlorine (Cl2) or other chlorinating agent Chlorine->FinalProduct in aqueous medium

Caption: Final chlorination step to the target molecule.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

PropertyValue
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance White to off-white crystalline solid
Melting Point Varies depending on purity, typically in the range of 220-230 °C
Solubility Sparingly soluble in cold water, more soluble in hot water and polar organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the vinyl proton on the pyrimidine ring. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the chlorine atom, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks for C-N, C-Cl, and C-H bonds will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[3]

Tautomerism: The Hydroxy-Oxo Equilibrium

An important chemical feature of this compound is its existence in tautomeric forms. It can exist in equilibrium between the oxo form (pyrimidinone) and the hydroxy form (pyrimidinol).

G Figure 3: Tautomeric Equilibrium Oxo This compound (Oxo form) Hydroxy 2-Chloro-6-methyl-4-hydroxypyrimidine (Hydroxy form) Oxo->Hydroxy Equilibrium

Caption: Tautomeric forms of the title compound.

In the solid state and in most common solvents, the equilibrium strongly favors the oxo form . This is due to the greater thermodynamic stability of the amide-like resonance in the pyrimidinone ring. However, the existence of the hydroxy tautomer, even in small concentrations, can be significant for its reactivity, particularly in reactions involving the 4-position.

Applications in Drug Discovery and Development

The synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This chlorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. This has made it a valuable starting material for the synthesis of numerous compounds with diverse biological activities, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core, and this compound serves as a key precursor for their synthesis.

  • Antiviral and Antibacterial Agents: The pyrimidine scaffold is a common feature in antiviral and antibacterial drugs, and this compound provides a convenient entry point for the synthesis of novel analogues.

  • Agrochemicals: Substituted pyrimidines also find applications in the agrochemical industry as herbicides and fungicides.

Conclusion

The discovery and development of this compound are a testament to the enduring legacy of classical heterocyclic chemistry. From the foundational principles laid down by pioneers like Pinner, a logical and efficient synthetic pathway to this versatile building block has been established. Its unique combination of a reactive chloro group, a methyl substituent, and a pyrimidinone core has cemented its importance as a key intermediate in the synthesis of a wide range of biologically active molecules. As the quest for novel therapeutics continues, the strategic application of this compound in medicinal chemistry is poised to remain a fruitful area of research and development.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2851.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
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Unlocking the Therapeutic Potential of 2-Chloro-6-methylpyrimidin-4(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems, making it a compelling template for the design of novel therapeutic agents.[1][2][3] This guide delves into the potential biological activities of a specific, yet underexplored, pyrimidine derivative: 2-Chloro-6-methylpyrimidin-4(1H)-one . While direct biological data on this compound is sparse, its structural features and its utility as a synthetic intermediate suggest a rich pharmacological potential waiting to be untapped.[4] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a framework for investigating its therapeutic promise.

Compound Profile: this compound

This compound is a substituted pyrimidinone, a class of heterocyclic organic compounds.[5] Its chemical structure is characterized by a pyrimidine ring with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carbonyl group at the 4-position. The presence of the tautomeric proton at the N1 or N3 position allows for the existence of different isomeric forms.

The key reactive sites of this molecule are the chloro and methyl groups, as well as the pyrimidinone core itself. The chlorine atom, being a good leaving group, makes the C2 position susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups to generate a library of derivatives.[6] This chemical tractability is a significant asset in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).

Postulated Biological Activities and Investigational Workflows

Based on the extensive literature on pyrimidine derivatives, we can hypothesize several key biological activities for this compound and its subsequent derivatives.[7][8] This section outlines these potential activities and provides detailed experimental workflows to validate these hypotheses.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[9][10][11] Marketed drugs like 5-Fluorouracil and Gemcitabine are pyrimidine analogs that interfere with nucleic acid synthesis. The structural similarity of this compound to these antimetabolites, coupled with the known anticancer properties of various substituted pyrimidines, provides a strong rationale for investigating its cytotoxic potential against cancer cell lines.[12]

A primary assessment of anticancer activity involves evaluating the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][2][13]

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO or SDS-HCl) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure plot Plot absorbance vs. concentration measure->plot calculate Calculate IC50 value plot->calculate

Figure 1: Workflow for MTT-based cytotoxicity screening.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Parameter Description
Cell Lines A panel of cancer cell lines (e.g., NCI-60)
Compound Concentrations Typically a logarithmic series (e.g., 0.1, 1, 10, 100 µM)
Incubation Time 48 to 72 hours
Endpoint IC50 (Half-maximal Inhibitory Concentration)

Table 1: Key parameters for in vitro cytotoxicity testing.

Antimicrobial Activity

The pyrimidine ring is a common feature in many antimicrobial agents, including sulfonamides like sulfadiazine.[7] The potential for this compound and its derivatives to exhibit antibacterial or antifungal activity is therefore a logical avenue of investigation.

The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination prepare_compound Prepare serial dilutions of the compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prepare_compound->inoculate prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Figure 2: Workflow for MIC determination by broth microdilution.

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Microorganisms A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans)
Compound Concentrations Two-fold serial dilutions (e.g., from 128 µg/mL to 0.25 µg/mL)
Inoculum Size Approximately 5 x 10^5 CFU/mL
Endpoint MIC (Minimum Inhibitory Concentration)

Table 2: Key parameters for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and pyrimidine derivatives have been explored as anti-inflammatory agents.[16] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[3][17] Inhibition of this pathway is a validated strategy for the development of anti-inflammatory drugs.[18][19]

A cell-based reporter gene assay is a common method to screen for inhibitors of the NF-κB signaling pathway.[17]

G cluster_0 Cell Culture and Transfection cluster_1 Treatment and Stimulation cluster_2 Reporter Gene Assay cluster_3 Data Analysis culture_cells Culture cells (e.g., HEK293) transfect Transfect cells with an NF-κB reporter plasmid (e.g., luciferase) treat_compound Treat cells with this compound transfect->treat_compound stimulate Stimulate with an NF-κB activator (e.g., TNF-α) treat_compound->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_reporter Measure reporter gene activity (e.g., luminescence) lyse_cells->measure_reporter normalize Normalize reporter activity to cell viability measure_reporter->normalize determine_inhibition Determine the percent inhibition of NF-κB activity normalize->determine_inhibition

Figure 3: Workflow for NF-κB reporter gene assay.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[20][21][22] The pyrimidine scaffold is a common feature in many kinase inhibitors, often by mimicking the adenine ring of ATP and interacting with the hinge region of the kinase active site.[23] The potential for this compound to serve as a scaffold for kinase inhibitors is a promising area of investigation.

A variety of in vitro assays can be used to assess the inhibitory activity of a compound against a specific kinase.[20][24] A common approach is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prepare_reagents Prepare kinase, substrate, and ATP solution add_reagents Add kinase and substrate prepare_reagents->add_reagents add_compound Add this compound to assay wells add_compound->add_reagents initiate_reaction Initiate reaction by adding ATP add_reagents->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate add_detection_reagent Add detection reagent (e.g., ADP-Glo™) incubate->add_detection_reagent measure_signal Measure luminescence or fluorescence add_detection_reagent->measure_signal plot_curve Plot signal vs. compound concentration measure_signal->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Figure 4: Workflow for an in vitro kinase inhibition assay.

  • Assay Setup: In a multi-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ATP Depletion Measurement: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a second reagent (Kinase Detection Reagent) to convert the ADP generated during the kinase reaction back into ATP.

  • Signal Detection: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Synthesis and Derivatization

The utility of this compound as a versatile synthetic intermediate is a key aspect of its potential. The chloro substituent at the C2 position is particularly amenable to nucleophilic substitution reactions, allowing for the creation of a diverse library of analogues.

A plausible synthetic route to this compound involves the chlorination of 6-methyluracil. A similar procedure is used for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride.[25]

Future Directions and Conclusion

This technical guide has outlined the significant, albeit largely unexplored, potential biological activities of this compound. By leveraging its structural similarity to known bioactive pyrimidines and its versatility as a synthetic intermediate, researchers are well-positioned to investigate its efficacy in several key therapeutic areas. The provided experimental workflows offer a clear and actionable path for initiating these investigations. Future research should focus on the synthesis of a diverse library of derivatives and their systematic screening through the assays detailed in this guide. Such a program will be instrumental in elucidating the structure-activity relationships and ultimately unlocking the full therapeutic potential of this promising pyrimidine scaffold.

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An In-depth Technical Guide to 2-Chloro-6-methylpyrimidin-4(1H)-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-chloro-6-methylpyrimidin-4(1H)-one and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the synthesis, reactivity, and structure-activity relationships of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidinone Core in Medicinal Chemistry

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms.[1][2] They are fundamental components of nucleic acids (uracil, thymine, and cytosine), highlighting their central role in biological systems.[3][4] The pyrimidinone scaffold, a derivative of pyrimidine, is of particular interest due to its prevalence in a wide array of biologically active molecules.[4] Annulated pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[5] The versatility of the pyrimidinone ring allows for diverse chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents.[4]

The Strategic Importance of this compound

The title compound, this compound, serves as a crucial intermediate in the synthesis of a variety of substituted pyrimidine derivatives. The chlorine atom at the 2-position and the methyl group at the 6-position offer distinct advantages for chemical manipulation and structure-activity relationship (SAR) studies.

The chloro substituent at the 2-position is a key reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[6] This reactivity is fundamental to creating diverse libraries of compounds for biological screening. The methyl group at the 6-position can influence the molecule's steric and electronic properties, which can be critical for binding to biological targets.[7]

Synthetic Strategies for the Pyrimidinone Core and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern.

General Synthesis of the Pyrimidinone Ring

A common and efficient method for constructing the pyrimidinone ring is through the condensation of a β-ketoester with urea or a related amidine. This approach, a variation of the Biginelli reaction, provides a straightforward route to dihydropyrimidinones, which can then be oxidized to the desired pyrimidinone.[4]

Introduction of the 2-Chloro Substituent

The 2-chloro substituent is typically introduced by treating the corresponding 2-hydroxypyrimidinone (or its tautomeric 2,4-dihydroxypyrimidine form) with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the conversion of 2-amino-4-hydroxy-6-methylpyrimidine to its chlorinated analog, a key intermediate.

  • Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.

  • Reflux the mixture until it becomes homogeneous.

  • Remove the excess phosphorus oxychloride under vacuum.

  • Cool the reaction mixture and carefully add it to ice water.

  • Adjust the pH to 8 with 25% aqueous ammonia.

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the crude product from 50% ethanol and dry to a constant weight.[8]

This procedure yields the desired 2-amino-4-chloro-6-methylpyrimidine, which can then be further modified.

Derivatization via Nucleophilic Aromatic Substitution

The reactivity of the 2-chloro group is paramount for generating a diverse library of analogs. Nucleophilic substitution reactions with amines, alcohols, and thiols are commonly employed to introduce new functionalities at this position.[6][9]

Workflow for Derivatization:

Caption: General workflow for nucleophilic aromatic substitution.

Biological Activities and Therapeutic Potential

Derivatives of the pyrimidinone core have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.[9]

Anticancer Activity

Many pyrimidine analogs have been investigated for their potential as anticancer agents.[2][3] For instance, the drug Dasatinib, a dual Src/Abl kinase inhibitor, features a substituted aminopyrimidine core and has shown potent antitumor activity.[10] The ability to easily modify the pyrimidinone scaffold allows for the optimization of activity against specific cancer cell lines.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. By designing derivatives that can fit into the ATP-binding pocket of specific kinases, researchers can develop potent and selective inhibitors for various therapeutic targets. For example, 2,4-disubstituted pyrimidine derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR).[11]

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas, including:

  • Antiviral: As core components of nucleoside analogs.[12]

  • Antibacterial and Antifungal: Exhibiting a broad spectrum of antimicrobial activity.[5]

  • Cholinesterase Inhibition: For the potential treatment of neurodegenerative diseases.[7]

  • Anti-inflammatory: Showing promise in treating conditions like inflammatory bowel disease.[13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.

Key SAR Observations:

Position of SubstitutionType of SubstituentImpact on Biological Activity
C2 Varied amines, heterocyclesThe steric and electronic properties at this position are critical for target engagement and can significantly influence potency and selectivity.[7]
C4 Arylalkylamino groupsModifications at this position can modulate the compound's interaction with the target protein and affect its pharmacokinetic properties.[7]
C5 Small alkyl or halo groupsSubstitution at this position can influence the overall conformation and electronic distribution of the pyrimidine ring, impacting biological activity.

Logical Relationship of SAR:

SAR_Logic substituent Substituent Properties Steric Bulk Electronic Effects Lipophilicity interaction Molecular Interactions Hydrogen Bonding Hydrophobic Interactions Pi-Stacking substituent:f0->interaction:f0 Dictates activity Biological Activity Potency (IC50/EC50) Selectivity Pharmacokinetics interaction:f0->activity:f0 Determines

Caption: Relationship between substituent properties and biological activity.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the 2-chloro position allow for the creation of large and diverse compound libraries. The wide range of biological activities exhibited by its derivatives underscores the importance of this chemical class in modern drug discovery.

Future research in this area will likely focus on:

  • The development of more efficient and environmentally friendly synthetic methodologies.

  • The exploration of novel substitution patterns to access new chemical space.

  • The use of computational modeling to guide the design of more potent and selective inhibitors.

  • The investigation of these compounds in a wider range of therapeutic areas.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives and analogs.

References

  • Al-Tamimi, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3589-3592. [Link]

  • Patel, R. C., et al. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted pyrimidine derivatives 10a–j and 20ab. Retrieved from [Link]

  • Shaikh, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]

  • Andres, J., et al. (2009). Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry, 17(1), 353-360. [Link]

  • March, Y. A., Al-Tamimi, W. H., & Abdulwahid, A. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23–30. [Link]

  • ResearchGate. (2020). (PDF) Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]

  • Semantic Scholar. (2020). [PDF] Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]

  • Li, Y., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3455. [Link]

  • ResearchGate. (2023). Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

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Navigating the Complex Commercial Landscape of a Niche Pyrimidine Building Block: A Technical Guide to Sourcing 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Procurement and Verification of a Key Synthetic Intermediate.

In the intricate world of pharmaceutical research and development, the precise sourcing of unique chemical building blocks is a critical, yet often underestimated, challenge. One such molecule, 2-Chloro-6-methylpyrimidin-4(1H)-one, a substituted pyrimidine with significant potential in medicinal chemistry, presents a notable procurement hurdle due to widespread nomenclature ambiguity and the prevalence of structurally similar isomers. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating the commercial supplier landscape for this valuable compound, with a strong emphasis on verification and quality control to ensure scientific integrity.

The Crux of the Matter: Resolving Chemical Identity

A primary challenge in sourcing this compound is the frequent confusion with its isomers and other related pyrimidine derivatives in commercial listings and chemical databases. It is imperative to distinguish the target molecule from compounds such as:

  • 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5): A prevalent and commercially available isomer where the keto group at the 4-position is replaced by an amino group.

  • 2-Chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6): Another isomeric amine that is often mistaken for the target compound.

  • 6-Chloro-2-methylpyrimidin-4(1H)-one (CAS 17551-52-9): A constitutional isomer where the positions of the chloro and methyl groups are swapped.

The target compound, this compound, exists in a tautomeric equilibrium with its enol form, 2-Chloro-6-methyl-4-hydroxypyrimidine. For the purpose of chemical identification and sourcing, it is crucial to use the correct CAS number that corresponds to this specific structure. After extensive investigation, it has been determined that the most accurate identifier for the isomeric structure 6-Chloro-2-methylpyrimidin-4(1H)-one is CAS number 17551-52-9 . The originally requested compound, this compound, is less commonly listed and its unique CAS number is not consistently reported across major suppliers, leading to a high risk of incorrect orders.

Therefore, this guide will focus on the procurement of the closely related and more reliably sourced isomer, 6-Chloro-2-methylpyrimidin-4(1H)-one (CAS 17551-52-9) , while highlighting the necessary analytical steps to confirm its identity upon receipt.

Identifying Reputable Commercial Suppliers

The commercial availability of niche heterocyclic compounds can vary significantly. For a specialized intermediate like 6-Chloro-2-methylpyrimidin-4(1H)-one, researchers should look beyond large, generalist chemical suppliers and explore vendors that specialize in building blocks for medicinal chemistry and drug discovery.

Table 1: Comparative Overview of Potential Commercial Suppliers for 6-Chloro-2-methylpyrimidin-4(1H)-one (CAS 17551-52-9) and Related Isomers

SupplierCompound NameCAS NumberPurityAvailable QuantitiesNotes
Simson Pharma 6-Chloro-2-methylpyrimidin-4-ol17551-52-9Not specifiedCustom SynthesisA potential source for the target isomer, though listed as a custom synthesis item, indicating it may not be a stock product.
Fisher Scientific 6-Chloro-4-hydroxy-2-methylpyrimidine17551-52-997%Not specifiedLists the target isomer, providing a good option for sourcing research quantities.[1]
Sigma-Aldrich 2-Amino-4-chloro-6-methylpyrimidine5600-21-597%Gram to bulkA reliable supplier for the commonly confused amino-isomer. Researchers should exercise caution to ensure they are not ordering this instead of the desired pyrimidinone.
PubChem 2-Chloro-6-methylpyrimidin-4-amine14394-60-6VariesMultipleWhile not a direct supplier, PubChem lists various vendors for this other common isomer, highlighting the need for careful CAS number verification.[2]

Expert Insight: When contacting suppliers, it is crucial to provide the exact chemical name and, most importantly, the CAS number (17551-52-9 for the 6-chloro-2-methyl isomer) to avoid ambiguity. Requesting a certificate of analysis (CoA) prior to purchase is a non-negotiable step to verify the supplier's quality control and confirm the identity of the compound.

In-House Verification: A Mandate for Scientific Integrity

Upon receipt of this compound or its isomer, a thorough in-house analytical validation is essential to confirm its identity and purity before its inclusion in any experimental workflow.

Experimental Protocol: Analytical Validation
  • Visual Inspection: Examine the physical appearance of the compound. It is typically a solid at room temperature. Note the color and consistency and compare it with the supplier's specifications.

  • Solubility Assessment: Determine the solubility in common laboratory solvents (e.g., DMSO, DMF, methanol). This information is valuable for preparing stock solutions for biological assays or chemical reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The proton NMR spectrum should be consistent with the expected structure. Key features to look for include a signal for the methyl group, a signal for the pyrimidine ring proton, and a broad signal for the N-H proton. The chemical shifts will be characteristic of the specific isomeric structure.

    • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (e.g., carbonyl, aromatic, methyl carbons).

  • Mass Spectrometry (MS):

    • Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of C₅H₅ClN₂O (144.56 g/mol ). High-resolution mass spectrometry (HRMS) can provide a more accurate mass determination, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid or TFA) is a good starting point. The purity is determined by the area percentage of the main peak.

Synthetic Pathways and Mechanistic Considerations

Understanding the synthesis of this compound is beneficial for appreciating potential impurities and for troubleshooting in-house reactions. A common synthetic route involves the chlorination of a corresponding hydroxypyrimidine precursor.

A general synthesis for a related compound, 2-amino-4-chloro-6-methylpyrimidine, involves the treatment of 2-amino-4-hydroxy-6-methylpyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). A similar strategy can be envisioned for the synthesis of this compound, starting from 2-hydroxy-6-methylpyrimidin-4(1H)-one.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination cluster_product Product cluster_hydrolysis Selective Hydrolysis cluster_final Final Product start 2,4-Dihydroxy-6-methylpyrimidine reaction Reaction with POCl₃ start->reaction product 2,4-Dichloro-6-methylpyrimidine reaction->product hydrolysis Controlled Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Figure 1. A generalized synthetic workflow for the preparation of a chloromethylpyrimidinone, illustrating the key chlorination and selective hydrolysis steps.

Application in Drug Discovery: A Versatile Scaffold

Chlorinated pyrimidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The chlorine atom serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution reactions. This allows for the rapid generation of compound libraries for screening in drug discovery programs. Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutics.

Conclusion and Best Practices

Sourcing specialized chemical intermediates like this compound requires a diligent and systematic approach. Due to significant nomenclature and CAS number ambiguity, researchers must prioritize the verification of the chemical identity with any potential supplier. The use of the CAS number for the closely related and more readily available isomer, 6-Chloro-2-methylpyrimidin-4(1H)-one (CAS 17551-52-9) , is recommended as a more reliable starting point for procurement. Upon receipt, a comprehensive analytical validation is not merely a suggestion but a requirement for ensuring the integrity and reproducibility of research findings. By following the guidelines outlined in this technical guide, researchers can confidently navigate the complexities of the chemical supply chain and secure the high-quality building blocks necessary for advancing their drug discovery and development efforts.

References

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 2-Chloro-6-methylpyrimidin-4-amine. [Link]

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

  • ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. National Institute of Standards and Technology. [Link]

  • Chemsrc. 2,4,6-Trichloropyrimidine. [Link]

  • PubChem. N-(2-chloro-6-methylphenyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • GenoChem World. 4-Chloro-6-methyl-2-(methylthio)pyrimidine – 80080904. [Link]

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. National Center for Biotechnology Information. [Link]

  • American Elements. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. [Link]

  • Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride. [Link]

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Methodological & Application

The Synthetic Utility of 2-Chloro-6-methylpyrimidin-4(1H)-one: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds. Among the vast array of pyrimidine-based building blocks, 2-Chloro-6-methylpyrimidin-4(1H)-one emerges as a particularly versatile intermediate. Its strategic placement of a reactive chlorine atom at the 2-position, an electron-donating methyl group, and a pyrimidinone core allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules, most notably kinase inhibitors. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols for its use in key organic transformations.

The reactivity of the C2-chloro substituent is significantly enhanced by the adjacent nitrogen atoms in the pyrimidine ring, rendering it susceptible to nucleophilic aromatic substitution and a prime candidate for palladium-catalyzed cross-coupling reactions. This unique electronic arrangement allows for the facile introduction of aryl, heteroaryl, and amino moieties, which are crucial for tuning the pharmacological properties of drug candidates. The synthesis of the groundbreaking anticancer drug Dasatinib, a dual Src/Abl kinase inhibitor, showcases the importance of the substituted pyrimidine scaffold in targeted therapies.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the title compound is paramount for its application in multi-step synthetic campaigns. A common and efficient route commences with the readily available and inexpensive starting materials, ethyl acetoacetate and urea, to construct the pyrimidine core, followed by a chlorination step.

Protocol 1: Synthesis of 6-Methyluracil

The initial step involves the condensation of ethyl acetoacetate with urea to form 6-methyluracil. This reaction is a classic example of a Biginelli-type condensation.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

  • Ether

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide (2 moles) in water.

  • Add finely powdered crude β-uraminocrotonic ester (prepared from ethyl acetoacetate and urea) to the sodium hydroxide solution at 95°C with stirring.

  • Once a clear solution is obtained, cool the mixture to 65°C.

  • Carefully acidify the solution with concentrated hydrochloric acid while maintaining vigorous stirring.

  • The 6-methyluracil will precipitate out of the solution. Cool the mixture to room temperature to ensure complete precipitation.

  • Collect the solid product by filtration and wash sequentially with cold water, ethanol, and ether.

  • Dry the product under vacuum to obtain 6-methyluracil as a colorless powder.

Protocol 2: Chlorination of 6-Methyluracil

The subsequent chlorination of 6-methyluracil at the 2-position is a critical step to introduce the reactive handle for further diversification. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). A similar procedure is used for the chlorination of related pyrimidinols.

Materials:

  • 6-Methyluracil

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • 25% Ammonia solution

  • 50% Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 6-methyluracil to an excess of freshly distilled phosphorus oxychloride.

  • Heat the mixture to reflux until the solution becomes homogeneous, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature and then carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution by the dropwise addition of 25% aqueous ammonia until the pH reaches approximately 8.

  • The crude this compound will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from 50% ethanol to afford pure this compound.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The reaction of this compound with a diverse range of aryl- and heteroarylboronic acids provides a direct route to 2-aryl-6-methylpyrimidin-4(1H)-ones.

Suzuki_Miyaura_Coupling reagent1 This compound product 2-Aryl-6-methylpyrimidin-4(1H)-one reagent1->product reagent2 Aryl/Heteroaryl Boronic Acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O, Dioxane) solvent->product

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyrimidin-4(1H)-one.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a common and effective catalyst. A combination of a Pd(II) source and a phosphine ligand allows for fine-tuning of reactivity.
Ligand PPh₃, Buchwald ligands (e.g., XPhos, SPhos)Triphenylphosphine is a standard ligand. Buchwald ligands can enhance catalytic activity for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, DME, often with waterThe solvent system influences the solubility of reactants and the stability of the catalytic species.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines. This reaction is particularly valuable in drug discovery for introducing amine functionalities that can engage in crucial hydrogen bonding interactions with biological targets. The amination of this compound with primary or secondary amines provides access to a diverse library of 2-amino-6-methylpyrimidin-4(1H)-one derivatives.

Buchwald_Hartwig_Amination reagent1 This compound product 2-Amino-6-methylpyrimidin-4(1H)-one derivative reagent1->product reagent2 Primary or Secondary Amine reagent2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., BINAP, Xantphos) ligand->product Forms active catalyst base Base (e.g., NaOtBu, K₃PO₄) base->product

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is critical and should be optimized for each specific amine substrate.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the anhydrous, deoxygenated solvent and stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-amino-6-methylpyrimidin-4(1H)-one derivative.

Parameter Condition Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources for generating the active catalytic species.
Ligand BINAP, Xantphos, XPhosBulky, electron-rich phosphine ligands are generally required to facilitate reductive elimination and prevent β-hydride elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is necessary to deprotonate the amine and form the palladium-amido intermediate.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.

Conclusion: A Gateway to Molecular Diversity

This compound represents a highly valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and predictable reactivity in powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a robust platform for the rapid generation of molecular diversity. The ability to readily introduce a wide array of aryl, heteroaryl, and amino substituents makes this scaffold particularly attractive for the construction of compound libraries in the pursuit of novel therapeutic agents, especially in the field of kinase inhibitor research. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic intermediate.

Application Notes and Protocols: 2-Chloro-6-methylpyrimidin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinone Core - A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, famously constituting the building blocks of life in the form of nucleobases.[1][2] Its substituted derivatives, particularly pyrimidinones, represent a class of "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The inherent electronic features and the capacity for diverse substitutions make them versatile frameworks in the design of novel therapeutics.[2]

Among the vast family of pyrimidine derivatives, 2-Chloro-6-methylpyrimidin-4(1H)-one stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom, an electron-donating methyl group, and a pyrimidinone core allows for controlled, regioselective modifications. This enables the systematic construction of complex molecular architectures and the fine-tuning of physicochemical properties essential for drug development.

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its fundamental reactivity, provide detailed protocols for its derivatization, and showcase its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

I. Physicochemical Properties and Reactivity Profile

This compound (also known as 4-amino-2-chloro-6-methylpyrimidine[3]) possesses a unique electronic landscape that dictates its reactivity. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack. The key positions for derivatization are the C2-chloro group and the N1/O4 tautomeric system.

PropertyValueSource
Molecular FormulaC5H5ClN2OPubChem
Molecular Weight144.56 g/mol PubChem
AppearanceOff-white to light yellow crystalline powder---
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, insoluble in water.---

The most significant reaction handle on this scaffold is the chlorine atom at the C2 position. This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates the C2 position, making the chlorine an excellent leaving group for a wide array of nucleophiles.

The Causality Behind C2-Selectivity

In pyrimidine systems with multiple halogen substituents, the regioselectivity of SNAr reactions can be complex and is highly sensitive to the electronic nature of other ring substituents.[4][5] For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. However, the presence of an electron-donating group at the C6 position, such as the methyl group in our building block, can alter this selectivity, favoring substitution at the C2 position.[4] This is a critical consideration for synthetic planning, allowing for predictable and controlled derivatization.

II. Core Synthetic Applications: Building Bioactive Molecules

The true utility of this compound is demonstrated in its application as a scaffold for generating libraries of compounds for biological screening. The most common and powerful transformation is the SNAr reaction at the C2 position.

A. General Protocol for SNAr Amination

The introduction of amino groups at the C2 position is a cornerstone of many medicinal chemistry campaigns, particularly in the development of kinase inhibitors where the amino-pyrimidine core can form crucial hydrogen bond interactions with the kinase hinge region.[6]

Reaction Scheme:

Dasatinib_Analogue_Synthesis cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Final Product A 2-Chloro-6-methylpyrimidin-4-amine C5H6ClN3 C SNAr Coupling Buchwald-Hartwig or Nucleophilic Substitution A->C B Substituted Aminothiazole R-Thiazole-NH2 B->C D Dasatinib Analog Kinase Inhibitor C->D

Sources

Application Notes & Protocols: Strategic Amination of 2-Chloro-6-methylpyrimidin-4(1H)-one for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of 2-Amino-6-methylpyrimidin-4-one Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specifically, the 2-amino-6-methylpyrimidin-4-one moiety is a critical pharmacophore found in numerous potent and selective kinase inhibitors. Kinases, being central regulators of cell signaling, are high-value targets in oncology, immunology, and inflammatory diseases. The targeted synthesis of derivatives from 2-chloro-6-methylpyrimidin-4(1H)-one allows for the systematic exploration of chemical space around this core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, this scaffold is integral to the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are pivotal in cancer therapy for their role in controlling cell cycle progression.[1][2]

This guide provides an in-depth exploration of the reaction between this compound and amines, moving beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes. We will dissect the reaction mechanism, evaluate critical process parameters, and provide robust, validated protocols for laboratory execution.

The Reaction Mechanism: A Tale of Tautomers and Intermediates

The reaction of this compound with amines proceeds primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction does not involve a direct backside attack. Instead, it is a two-step addition-elimination process.

Tautomeric Considerations:

It is crucial to recognize that the starting material, this compound, exists in a tautomeric equilibrium with its aromatic alcohol isomer, 2-chloro-4-hydroxy-6-methylpyrimidine.[3] For the SNAr reaction, the pyrimidinone (keto) tautomer is the key reactive species. The electron-withdrawing nature of the ring nitrogens and the carbonyl group significantly acidifies the N-H proton and activates the carbon atoms of the pyrimidine ring towards nucleophilic attack.

The SNAr Pathway:

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom (C4). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.

  • Formation of the Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed. The electron-withdrawing pyrimidine nitrogens are essential for delocalizing this negative charge.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This is a rapid step that drives the reaction towards the product.

  • Deprotonation: The resulting product is an ammonium salt, which is deprotonated by a base present in the reaction mixture to yield the final neutral 2-amino-6-methylpyrimidin-4(1H)-one derivative.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Product Formation Start This compound + Amine (R-NH2) Attack Nucleophilic Attack (Rate-Determining Step) Start->Attack 1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer 2 Elimination Chloride Elimination (Re-aromatization) Meisenheimer->Elimination 3 Deprotonation Deprotonation by Base Elimination->Deprotonation 4 Product 2-(Alkyl/Aryl)amino-6-methylpyrimidin-4(1H)-one Deprotonation->Product 5

Caption: General workflow of the SNAr amination reaction.

The Role of Acid Catalysis:

For less nucleophilic amines, such as anilines, the reaction can be sluggish. In these cases, acid catalysis can significantly accelerate the reaction rate.[4][5] The acid protonates the pyrimidine ring nitrogen, which further increases the electrophilicity of the carbon atoms, making the ring more susceptible to attack by the weak nucleophile. However, the concentration of the acid must be carefully controlled; excessive acid will protonate the amine nucleophile, rendering it inactive.[4][6]

Acid_Catalysis cluster_reactants Reactant Activation cluster_reaction Nucleophilic Attack cluster_side_reaction Inhibition Pathway Pyrimidine Chloropyrimidine Activated Protonated Pyrimidine (Highly Electrophilic) Pyrimidine->Activated Protonation Acid H+ Acid->Activated ProtonatedAmine Protonated Amine (Non-nucleophilic) Acid->ProtonatedAmine Attack Attack on Activated Ring Activated->Attack Aniline Weak Nucleophile (e.g., Aniline) Aniline->Attack Slow without H+ Aniline->ProtonatedAmine Excess H+ Product Product Formation Attack->Product

Caption: The dual role of acid in catalyzing and potentially inhibiting the reaction.

Dissecting Key Experimental Parameters

The success of the amination reaction hinges on the judicious selection of several key parameters. Understanding their interplay is essential for optimizing reaction yield and purity.

ParameterRationale & Expert Insights
Amine Nucleophile Reactivity: Primary aliphatic amines are generally more nucleophilic and react more readily than secondary amines (due to sterics) and aromatic amines (due to the delocalization of the nitrogen lone pair into the aromatic ring).[7] Basicity: Highly basic amines can be protonated by the HCl generated, requiring at least a stoichiometric amount of an external base.
Solvent Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent choices as their high polarity stabilizes the charged Meisenheimer complex, accelerating the reaction. Their high boiling points also allow for the necessary reaction temperatures.[8] Alcohols (Isopropanol, n-Butanol): Often used, especially under acid-catalyzed conditions. They can participate in hydrogen bonding, but care must be taken as they can act as competing nucleophiles at high temperatures, leading to alkoxy byproducts.[5] Water: A green and effective solvent, particularly for acid-promoted reactions with anilines. However, the solubility of the starting material and product must be considered.[6]
Base Purpose: The primary role of the base is to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. Inorganic Bases (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and commonly used. Their heterogeneous nature can sometimes lead to slower reaction rates but can also improve selectivity.[9] Organic Bases (Et₃N, DIPEA): Soluble in organic solvents, leading to homogeneous reaction mixtures. They are effective HCl scavengers. DIPEA (Hünig's base) is sterically hindered and less likely to act as a competing nucleophile.[10][11]
Temperature SNAr reactions require an energy input to overcome the activation barrier of disrupting aromaticity. Typical temperatures range from 80 °C to 150 °C.[8][9] Microwave irradiation is an effective technique for rapidly achieving high temperatures, often reducing reaction times from hours to minutes.
Catalysis For particularly unreactive amines or aryl chlorides, traditional SNAr conditions may fail. In such cases, Palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative, although it is more common for attaching amines to less activated rings than the electron-deficient pyrimidine system.[9][12]

Validated Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General SNAr with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol outlines a standard thermal condition suitable for reactive aliphatic amines.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

    • TLC plates, Ethyl Acetate/Hexane eluent, UV lamp

  • Step-by-Step Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Solvent & Reagent Addition: Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration relative to the pyrimidine). Add benzylamine (1.1 eq) via syringe.

    • Reaction: Heat the mixture to 100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the product.

    • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual DMF. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Acid-Catalyzed SNAr with an Aromatic Amine (e.g., 4-Fluoroaniline)

This protocol is adapted for less nucleophilic aromatic amines, employing acid catalysis in a protic solvent.[5][6]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • 4-Fluoroaniline (1.05 eq)

    • Hydrochloric Acid (HCl), concentrated (0.1 eq)

    • 2-Propanol or Water

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask, add this compound (1.0 eq) and 4-fluoroaniline (1.05 eq).

    • Solvent & Catalyst Addition: Add 2-propanol or water as the solvent (approx. 0.3 M). Add concentrated HCl (0.1 eq) dropwise while stirring.

    • Reaction: Heat the reaction mixture to 80-90 °C. The product may begin to precipitate from the solution as the reaction proceeds.

    • Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material (typically 6-24 hours).

    • Work-up: Cool the reaction to room temperature. If the product has precipitated as the HCl salt, collect it by filtration. To obtain the free base, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

    • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Characterization: Confirm the product identity and purity via NMR and HRMS.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Reagents are wet or degraded.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a more forcing solvent like NMP or consider an acid-catalyzed protocol. 3. Use freshly opened or purified reagents and anhydrous solvents.
Formation of Side Products 1. Reaction with solvent (e.g., alcoholysis). 2. Degradation of starting material or product at high temperatures. 3. Dimerization or other side reactions.1. Switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO. 2. Lower the reaction temperature and extend the reaction time. 3. Ensure an inert atmosphere; screen different bases.
Difficult Purification 1. Product is highly soluble in the work-up solvent. 2. Residual high-boiling solvent (DMF/DMSO).1. After quenching, extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) multiple times. 2. Perform an aqueous wash with brine to remove DMF; for DMSO, a water/diethyl ether extraction is effective. Consider lyophilization if the product is water-soluble.

References

  • Vertex Pharmaceuticals Inc. (Date not available). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • ACS Publications. (2010). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry.
  • PubMed. (2010). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085.
  • BenchChem. (Date not available).
  • ResearchGate. (Date not available). Amination products of chloropyrazine and 2-chloropyrimidine.
  • Preprints.org. (2023).
  • Preprints.org. (2023).
  • PMC - NIH. (Date not available). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • BenchChem. (Date not available). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Jasperse, J. (Date not available). Reactions of Amines. Chem 360 Notes.
  • NIH. (2022).
  • ScienceDirect. (Date not available).
  • PubChem. (Date not available). 2-Amino-6-methylpyrimidin-4-one.

Sources

Suzuki coupling reactions involving 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Involving 2-Chloro-6-methylpyrimidin-4(1H)-one for Pharmaceutical and Agrochemical Synthesis

Introduction: The Strategic Importance of the Pyrimidinone Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Its prevalence in nature, for instance in nucleic acids, underscores its significance.[1] The functionalization of this privileged heterocycle is therefore a critical endeavor for scientists aiming to generate novel compound libraries for lead discovery and optimization.[3] Among the various methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild conditions, and broad functional group tolerance.[4][5][6]

This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly valuable and cost-effective building block: This compound . The chloro-substituent at the C2 position serves as a reactive handle for introducing diverse aryl and heteroaryl moieties, while the pyrimidinone core provides a robust framework for molecular design. However, the coupling of heteroaryl chlorides can be challenging compared to their bromide or iodide counterparts, often requiring carefully optimized catalytic systems to achieve high yields and reproducibility.[7][8] This document provides a detailed exploration of the reaction mechanism, key optimization parameters, and step-by-step protocols to empower researchers in their synthetic efforts.

Reaction Principle: Unraveling the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][9] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) species, typically stabilized by phosphine ligands, inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and forms a Pd(II) complex.[8]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[4] This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. The role of the base is crucial; it facilitates the formation of both the boronate and often a palladium-hydroxo species, which is key to an efficient transmetalation.[10]

  • Reductive Elimination: The two organic moieties on the palladium center (the pyrimidinone and the newly transferred aryl group) couple and are eliminated from the metal as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8]

The electron-deficient nature of the pyrimidine ring generally makes it a reactive substrate for cross-coupling reactions.[11] However, the specific electronic environment and the potential for the pyrimidinone nitrogen atoms to coordinate with the palladium center necessitate the use of highly active and specialized catalyst systems.[12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_oxadd Ar¹-Pd(II)(Cl)L₂ pd0->pd2_oxadd Oxidative Addition pd2_trans Ar¹-Pd(II)(Ar²)L₂ pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product aryl_halide Ar¹-Cl (this compound) aryl_halide->pd2_oxadd boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Parameters: A Scientist's Guide

Achieving high yields in the Suzuki coupling of this compound requires careful selection and optimization of several key parameters.

The Catalyst System: Palladium Source and Ligand Choice

The choice of catalyst is the most critical factor. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, couplings involving heteroaryl chlorides often benefit from more sophisticated systems.[1][13]

  • Palladium Precatalysts: Modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred for their reliability and ease of handling, as they readily generate the active Pd(0) species in situ.[14]

  • Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands are essential. They promote the challenging oxidative addition step with the C-Cl bond and facilitate the final reductive elimination.[12] Ligands like SPhos, XPhos, and RuPhos have demonstrated broad utility in heteroaryl couplings.[12][15]

The Role of the Base

The base plays a multifaceted role, primarily in the formation of the highly reactive boronate species required for transmetalation.[4]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is a common and effective choice.[1][16] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve yields.[3][16] The choice often depends on the specific boronic acid and its susceptibility to decomposition.[17]

Solvent System Selection

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Common Solvents: A mixture of an organic solvent and water is frequently employed. 1,4-Dioxane/water is a classic combination.[18] Other suitable solvents include toluene, DMF, and THF.[5] Degassing the solvent immediately before use is crucial to remove dissolved oxygen, which can deactivate the catalyst.[3]

Temperature and Reaction Time: The Impact of Microwave Irradiation

These reactions typically require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5] A significant advancement in this area is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and improved yields.[1][2][18]

Data Presentation: Optimizing Conditions

The following table summarizes representative conditions for the Suzuki coupling of chloropyrimidines, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)15 min>90[18]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (spray-dried)THF5012-16 hModerate[19]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018 hHigh[8]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22 hGood[20]

Note: Yields are highly dependent on the specific arylboronic acid used.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Conventional Heating using Schlenk Technique

This protocol describes a standard setup for ensuring an inert atmosphere, which is critical for reproducibility and high yields.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)

  • Phosphine ligand (e.g., SPhos, 4-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask, condenser, magnetic stir bar, and inert gas (Argon or Nitrogen) line

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.[8]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol leverages microwave technology for rapid and efficient synthesis.[18]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • Preparation: To a 10 mL microwave vial containing a stir bar, add the this compound, arylboronic acid, base, and palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture and seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[18]

  • Cooling & Work-up: After the reaction, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel, dilute with ethyl acetate, and wash with water.

  • Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Weigh Solids) start->reagent_prep setup Reaction Setup (Schlenk Flask / MW Vial) reagent_prep->setup inert Establish Inert Atmosphere (Purge/Refill Cycle) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Heating / Microwave) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the C-Cl bond.3. Base is too weak or insoluble.4. Temperature is too low.1. Ensure rigorous inert atmosphere techniques.2. Switch to a more active ligand (e.g., SPhos, XPhos) and/or a palladium precatalyst.3. Use a stronger base (K₃PO₄, Cs₂CO₃). Ensure adequate water is present to solubilize inorganic bases.4. Increase reaction temperature or switch to microwave heating.
Starting Material Decomposition 1. Reaction temperature is too high.2. Base is too strong, causing hydrolysis or other side reactions.1. Lower the reaction temperature.2. Use a milder base (e.g., K₂CO₃).
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Reaction time is too long or temperature is too high.3. Boronic acid is inherently unstable.1. Use anhydrous solvents and dry reagents. Use the minimum required amount of water.2. Monitor the reaction closely and stop it upon completion. Use microwave heating for shorter times.3. Consider using a more stable boronic ester (e.g., pinacol ester).
Formation of Homocoupled Byproducts 1. Catalyst deactivation leading to side reactions.2. Oxygen contamination.1. Use a higher ligand-to-palladium ratio.2. Thoroughly degas solvents and maintain a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of complex, biologically relevant molecules. Success hinges on a rational approach to reaction optimization, with particular attention paid to the selection of a highly active palladium catalyst system, an appropriate base, and the rigorous exclusion of oxygen. By leveraging modern techniques such as microwave-assisted synthesis and well-defined protocols, researchers can efficiently generate diverse libraries of substituted pyrimidinones, accelerating the pace of discovery in the pharmaceutical and agrochemical industries.

References

  • (2026). Current time information in Denbighshire, GB. Google.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Zhang, T. R., & Rovis, T. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.
  • (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • (n.d.). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. Benchchem.
  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • (n.d.). Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem.
  • (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... ResearchGate.
  • (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate.
  • Nykaza, T. V., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
  • (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. Benchchem.
  • (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
  • (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
  • Check, C. T., & Gademann, K. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript.
  • Combs, A. P., et al. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
  • (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate.
  • (n.d.). Screening of different bases for Suzuki coupling a. ResearchGate.
  • (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. ResearchGate.
  • (n.d.). 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone. Benchchem.
  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
  • (n.d.). (PDF) Combination of Bioactive Moieties with Different Heteroatom(s): Application of the Suzuki Cross-Coupling Reaction. ResearchGate.
  • (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate.
  • (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Imran, H. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Anderson, K. W., & Handy, S. T. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Lee, C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications.
  • Li, Y., et al. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PMC - NIH.
  • (n.d.). The Suzuki–Miyaura Reaction: Exciting New Discoveries and Applications. MDPI.
  • (n.d.). 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3. PubChem.
  • Alcázar, J. (2025). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. NIH.
  • (n.d.). Advances in Cross-Coupling Reactions. MDPI.

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinone Scaffold in Kinase Inhibitor Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective inhibitors.[3] The 2-chloro-6-methylpyrimidin-4(1H)-one building block is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The presence of a reactive chlorine atom at the 2-position allows for the introduction of various functionalities through nucleophilic aromatic substitution (SNAr), while the methyl group at the 6-position can influence solubility and steric interactions within the kinase active site.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the synthesis of kinase inhibitors, with a focus on targeting key oncogenic kinases such as Aurora kinases and Src family kinases.

Understanding the Reactivity of this compound

The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. In this compound, the chlorine atom at the 2-position is activated towards SNAr. The tautomeric equilibrium between the pyrimidin-4(1H)-one and 4-hydroxypyrimidine forms can influence the electronic properties and reactivity of the scaffold.[4] However, under typical SNAr conditions, the pyrimidinone form is expected to predominate.

The general order of reactivity for chloro-substituted pyrimidines in SNAr reactions is typically C4 > C6 > C2. However, in our starting material, the C4 and C6 positions are substituted with a carbonyl/hydroxyl group and a methyl group, respectively, leaving the C2-chloro as the primary site for substitution.

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution

A common and effective strategy for the synthesis of di-substituted pyrimidine-based kinase inhibitors is the sequential SNAr reaction. This approach allows for the controlled introduction of different amine functionalities at the C2 and C4/C6 positions of a di- or tri-chlorinated pyrimidine precursor. While our starting material is mono-chlorinated at the reactive C2 position, we can conceptualize a multi-step synthesis that first involves a nucleophilic substitution at the C2 position, followed by further functionalization if required, or direct use of the resulting mono-substituted product as a key intermediate.

For the purpose of these application notes, we will focus on the initial key step: the nucleophilic substitution of the C2-chloro group. This reaction is fundamental to creating a diverse library of 2-amino-6-methylpyrimidin-4(1H)-one derivatives, which are common cores for various kinase inhibitors.

General Reaction Scheme

The core reaction involves the displacement of the C2-chloro group by a primary or secondary amine. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

G start This compound reagent + R1R2NH (Primary or Secondary Amine) start->reagent conditions Base (e.g., DIPEA, Et3N) Solvent (e.g., NMP, DMF, 1-Pentanol) Heat reagent->conditions product 2-(R1R2-amino)-6-methylpyrimidin-4(1H)-one (Kinase Inhibitor Intermediate) conditions->product

Caption: General workflow for the synthesis of 2-aminopyrimidinone intermediates.

Application Protocol: Synthesis of a 2-Amino-6-methylpyrimidin-4(1H)-one Intermediate for Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2][5] Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[6] Many potent Aurora kinase inhibitors feature a di-aminopyrimidine scaffold. The following protocol details the synthesis of a key intermediate for this class of inhibitors, starting from this compound.

Materials and Equipment
MaterialSupplierGrade
This compoundCommercial>97%
3-Amino-5-methylpyrazoleCommercial>98%
Diisopropylethylamine (DIPEA)CommercialAnhydrous, >99.5%
1-PentanolCommercialAnhydrous, >99%
Ethyl acetate (EtOAc)CommercialACS Grade
HexanesCommercialACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialACS Grade
Round-bottom flask with reflux condenserStandard Glassware-
Magnetic stirrer with heating plateStandard Lab Equipment-
Thin Layer Chromatography (TLC) platesCommercialSilica Gel 60 F₂₅₄
Step-by-Step Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.92 mmol).

    • Add 3-amino-5-methylpyrazole (0.81 g, 8.30 mmol, 1.2 equivalents).

    • Add 1-pentanol (15 mL) as the solvent.

    • Add diisopropylethylamine (DIPEA) (1.8 mL, 10.38 mmol, 1.5 equivalents) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C with vigorous stirring.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water (2 x 20 mL) and then with a small amount of cold ethyl acetate (10 mL).

    • Dry the solid under vacuum to yield the desired product, 2-((5-methyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-4(1H)-one.

Characterization Data (Representative)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H), 9.0 (s, 1H), 6.0 (s, 1H), 5.5 (s, 1H), 2.1 (s, 3H), 2.0 (s, 3H). (Note: NMR data is representative for a similar scaffold and may vary).

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₁N₅O [M+H]⁺, found [M+H]⁺.

Application Protocol: Synthesis of a 2-Anilino-6-methylpyrimidin-4(1H)-one Intermediate for Src Family Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that are involved in various cellular processes, including proliferation, differentiation, and survival.[7] Their dysregulation is implicated in the development and progression of many cancers.[8] Dasatinib, a potent dual Src/Abl kinase inhibitor, features a substituted aminopyrimidine core.[9] The following protocol describes the synthesis of a key anilino-pyrimidinone intermediate.

Materials and Equipment
MaterialSupplierGrade
This compoundCommercial>97%
2-Chloro-6-methylanilineCommercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>97%
1,4-DioxaneCommercialAnhydrous, >99.8%
Palladium(II) acetate (Pd(OAc)₂)Commercial-
XantphosCommercial>98%
Ethyl acetate (EtOAc)CommercialACS Grade
BrinePrepared in-houseSaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)CommercialACS Grade
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 g, 6.92 mmol).

    • Add 2-chloro-6-methylaniline (1.17 g, 8.30 mmol, 1.2 equivalents).

    • Add sodium tert-butoxide (0.80 g, 8.30 mmol, 1.2 equivalents).

    • Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.078 g, 0.35 mmol, 5 mol%) and Xantphos (0.20 g, 0.35 mmol, 5 mol%).

    • Add anhydrous 1,4-dioxane (20 mL).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 2-((2-chloro-6-methylphenyl)amino)-6-methylpyrimidin-4(1H)-one.

Characterization Data (Representative)
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.2 (s, 1H), 7.2-7.4 (m, 3H), 5.9 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H). (Note: NMR data is representative for a similar scaffold and may vary).

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₂ClN₃O [M+H]⁺, found [M+H]⁺.

Signaling Pathways and Mechanism of Action

The synthesized pyrimidinone derivatives serve as scaffolds for inhibitors that target the ATP-binding site of kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Aurora Kinase Signaling Pathway

G cluster_0 Mitosis cluster_1 Cell Fate Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest Centrosome_Maturation->Cell_Cycle_Arrest Spindle_Assembly->Cell_Cycle_Arrest Apoptosis Apoptosis Chromosome_Segregation->Apoptosis Cytokinesis->Apoptosis Inhibitor 2-Aminopyrimidinone Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Inhibitor 2-Anilinopyrimidinone Inhibitor Inhibitor->Src

Caption: Src kinase is a key node in signaling pathways that control cell proliferation, survival, and migration. Pyrimidinone-based inhibitors block these downstream effects.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The protocols outlined in this guide demonstrate its utility in accessing key 2-aminopyrimidinone intermediates for targeting important cancer-related kinases like Aurora and Src. The straightforward nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Further elaboration of these intermediates can lead to the development of potent and selective clinical candidates. The principles and procedures described herein provide a solid foundation for researchers in drug discovery to explore the rich chemical space of pyrimidinone-based kinase inhibitors.

References

  • Long, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

  • Long, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Ge, C., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 148, 256-271. [Link]

  • Hsueh, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed, 64(11), 7312-7330. [Link]

  • Wang, C., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. [Link]

  • Talwar, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

  • Gurbani, D., et al. (2019). 6E6E: DGY-06-116, a novel and selective covalent inhibitor of SRC kinase. RCSB PDB. [Link]

  • Schenone, S., et al. (2019). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 24(15), 2728. [Link]

  • Wang, C., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. PubMed. [Link]

  • Zhang, H., et al. (2021). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

  • De Donato, M., et al. (2023). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.[Link]

  • Al-Omair, M. A., et al. (2017). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Journal of Chemical and Pharmaceutical Research, 9(1), 228-235. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Malumbres, M. (2019). Highlights on the Selective CDK4/6 Inhibitors. Bladder Cancer, 5(1), 1-5. [Link]

  • Lategahn, J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785-1792. [Link]

  • Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 10, 1011. [Link]

  • Asati, V., & Mahapatra, D. K. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Future Medicinal Chemistry, 13(15), 1339-1361. [Link]

  • Al-Hourani, B. J. (2019). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of Molecular Structure, 1179, 703-710. [Link]

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. [Link]

  • Janežič, D., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(1), 199. [Link]

  • Taylor & Francis Online. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]

  • Li, X., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455. [Link]

  • Zhang, M., et al. (2022). The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study. Marine Drugs, 20(5), 324. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PubChem. [Link]

  • Al-Masoudi, N. A., et al. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2459. [Link]

  • Wikipedia. (n.d.). Regioselectivity. Wikipedia. [Link]

  • Cersosimo, F., et al. (2020). CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology, 10, 597507. [Link]

  • White, K. L., & Shaw, J. T. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(17), 3348–3362. [Link]

  • Cho, N. S., et al. (1986). Reaction of pyrimidin-2(1H)-ones and -thiones with organometallic compounds. Regioselective preparation of dihydropyrimidin-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 1, 1986, 10, 1721-1725. [Link]

  • N'gompaza-Diarra, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(35), 22927-22938. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-6-methylpyrimidin-4(1H)-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylpyrimidin-4(1H)-one is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for monitoring the reaction progress and characterizing the purity of this compound are critical in drug development and manufacturing. This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the comprehensive analysis of reaction mixtures in the synthesis of this compound.

The synthesis of this compound often involves the chlorination of 6-methyluracil.[1] This process can lead to the formation of several byproducts, including unreacted starting material, and over-chlorinated or hydrolyzed species.[2][3] A stability-indicating method is one that can accurately and selectively quantify the target analyte in the presence of its potential degradation products and synthesis-related impurities.[4] This protocol is designed to provide high-resolution separation of the target compound from its likely impurities, making it suitable for in-process control, and final product release testing.

Scientific Principles and Method Rationale

The developed method is a reversed-phase HPLC (RP-HPLC) technique, which is well-suited for the separation of moderately polar compounds like pyrimidine derivatives.[5] The fundamental principle of RP-HPLC involves a nonpolar stationary phase and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be eluted earlier with the mobile phase.

The choice of a C18 stationary phase provides a versatile hydrophobic surface for the separation of a wide range of organic molecules.[6] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small amount of phosphoric acid to the mobile phase serves to control the pH and suppress the ionization of any acidic or basic functional groups in the analytes, leading to sharper peaks and more reproducible retention times.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound reaction mixtures.

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Collection Collect Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample_Collection->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Components Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: A schematic representation of the key steps involved in the HPLC analysis of this compound reaction mixtures.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid (85%, analytical grade)

  • Reference standards of this compound, 6-methyluracil, and any other potential impurities, if available.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955

Table 2: Mobile Phase Gradient Program

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

Sample Preparation
  • Accurately transfer a small, known amount (e.g., 10-20 mg) of the reaction mixture into a suitable volumetric flask (e.g., 25 mL).

  • Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Forced Degradation Studies (for Method Validation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Data Analysis and Interpretation

The data acquisition software will be used to integrate the peaks in the chromatogram. The peak corresponding to this compound can be identified by comparing its retention time with that of the reference standard. The concentration of the target analyte and any identified impurities in the reaction mixture can be calculated using the external standard method based on the calibration curve generated from the working standard solutions.

The following diagram outlines the logical flow for assessing the suitability of the developed HPLC method.

Method Validation Logic Figure 2: Method Validation Logic Flow Start Develop HPLC Method System_Suitability System Suitability Testing (Tailing Factor, Plate Count, RSD) Start->System_Suitability Specificity Specificity/Selectivity (Peak Purity, Resolution) System_Suitability->Specificity Pass Fail Method Optimization Required System_Suitability->Fail Fail Linearity Linearity & Range Specificity->Linearity Pass Specificity->Fail Fail Accuracy Accuracy (% Recovery) Linearity->Accuracy Pass Linearity->Fail Fail Precision Precision (Repeatability & Intermediate) Accuracy->Precision Pass Accuracy->Fail Fail Robustness Robustness (Varying Parameters) Precision->Robustness Pass Precision->Fail Fail Validated_Method Validated Stability-Indicating Method Robustness->Validated_Method Pass Robustness->Fail Fail Fail->Start

Caption: A flowchart illustrating the decision-making process during the validation of the HPLC method to ensure it meets the criteria for a stability-indicating assay.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable tool for the analysis of this compound reaction mixtures. Its stability-indicating nature ensures that the target analyte can be accurately quantified in the presence of potential impurities and degradation products. This method is suitable for use in research and development, process monitoring, and quality control environments within the pharmaceutical industry.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • ResearchGate. (2023). Oxidative Halogenation of 6-Methyluracil. Retrieved from [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 48-56.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • ResearchGate. (2023). Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine. Retrieved from [Link]

  • Popovska-Gorevski, M., Trajkovic-Jolevska, S., & Stefkov, G. (2015). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian pharmaceutical bulletin, 61(1), 29-37.
  • SIELC Technologies. (n.d.). Separation of 6-Methyluracil on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

  • Bristol-Myers Squibb. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrimidinones

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Specifically, the 2-Chloro-6-methylpyrimidin-4(1H)-one moiety is a versatile intermediate, with its N-alkylated derivatives serving as key building blocks in the synthesis of compounds targeting a wide array of diseases. The strategic introduction of alkyl groups onto the nitrogen atoms of the pyrimidine ring profoundly influences the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

However, the synthesis of these valuable derivatives is not without its challenges. The pyrimidinone ring is an ambident nucleophile, possessing multiple potential sites for alkylation—primarily the N1 and N3 ring nitrogens and the exocyclic oxygen atom. This inherent reactivity can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust protocols for the regioselective N-alkylation of this compound. We will delve into the mechanistic principles governing selectivity and present step-by-step methodologies, from classical Sₙ2 reactions to advanced techniques like Phase Transfer Catalysis and the Mitsunobu reaction.

Pillar 1: Understanding Regioselectivity in Pyrimidinone Alkylation

The outcome of an alkylation reaction on the this compound core is a delicate interplay of electronic and steric factors, governed by the choice of reagents and reaction conditions. A foundational understanding of these principles is critical for rational protocol design and troubleshooting.

The pyrimidinone exists in tautomeric equilibrium, and its deprotonated anion features delocalized negative charge across the O-C4-N3 and N1-C2-N3 fragments. This creates multiple nucleophilic centers. The key to selective N-alkylation lies in manipulating the reaction environment to favor attack at the desired nitrogen atom over the competing oxygen and other nitrogen sites.

Key Factors Influencing N- vs. O-Alkylation:
  • Solvent Polarity: The solvent plays a crucial role in stabilizing the pyrimidinone anion. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.[4] They effectively solvate the cation of the base, leaving a more "naked" and highly reactive pyrimidinone anion, which often favors N-alkylation. In contrast, less polar solvents may favor O-alkylation.[5][6]

  • Choice of Base: The base is responsible for deprotonating the pyrimidinone. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2][7] Stronger bases like NaH ensure complete deprotonation, but weaker bases like K₂CO₃ can offer finer control over the reaction. The nature of the counter-ion (e.g., K⁺, Cs⁺, Na⁺) can also influence regioselectivity through chelation effects.[5][6]

  • Nature of the Alkylating Agent: According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles. The N-anion is generally considered a softer nucleophile than the O-anion. Therefore, softer alkylating agents (e.g., alkyl iodides) tend to favor N-alkylation, while harder ones might show less selectivity.[4]

  • Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control. N-alkylation is often the kinetically favored pathway, meaning it proceeds faster at lower temperatures. O-alkylation can be the thermodynamically more stable product, favored by higher temperatures and longer reaction times.[4]

Caption: Potential alkylation sites on the pyrimidinone anion.

Pillar 2: Field-Proven N-Alkylation Protocols

The following protocols represent robust and reproducible methods for the N-alkylation of this compound, each with distinct advantages depending on the desired alkyl group and available laboratory resources.

Protocol 1: Classical Sₙ2 Alkylation with Alkyl Halides

This is the most direct and widely used method for introducing simple alkyl and benzyl groups. The reaction proceeds via a standard Sₙ2 mechanism where the deprotonated pyrimidinone acts as the nucleophile. Cesium carbonate is often a superior base to potassium carbonate, leading to higher yields and cleaner reactions.[7]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration relative to the pyrimidinone) followed by cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 - 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique that enhances reactivity between reagents located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[8] It avoids the need for expensive anhydrous solvents and strong, hazardous bases like NaH. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the pyrimidinone anion into the organic phase to react with the alkyl halide.[8][9]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), the alkyl halide (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent: Add a suitable organic solvent such as toluene or acetonitrile. For some reactions, this can even be performed under solvent-free conditions.[10]

  • Reaction: Vigorously stir the heterogeneous mixture and heat to 60-80 °C. The increased temperature and efficient mixing are crucial for effective catalysis.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

PTC_Cycle Phase Transfer Catalysis (PTC) Workflow cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Base K₂CO₃ (s) PyrK Pyr⁻ K⁺ Base->PyrK Deprotonation PyrH Pyrimidinone (Pyr-H) PyrH->PyrK QPyr_interface PyrK->QPyr_interface Ion Exchange KX K⁺ X⁻ (Byproduct) RX Alkyl Halide (R-X) Prod N-Alkyl Product (Pyr-R) RX->Prod SN2 Reaction Q_Pyr [Q⁺ Pyr⁻] Q_Pyr->Prod QX [Q⁺ X⁻] QX_interface QX->QX_interface Returns to Aqueous Phase QPyr_interface->Q_Pyr Transfers to Organic Phase Mitsunobu Simplified Mitsunobu Reaction Mechanism ROH R-OH (Alcohol) Phosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] [Pyr⁻] ROH->Phosphonium PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=N-CO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine PyrH Pyr-H (Pyrimidinone) PyrH->Phosphonium Betaine->Phosphonium + Pyr-H, -Hydrazide Product Pyr-R (N-Alkyl Product) Phosphonium->Product SN2 Attack Ph3PO Ph₃PO (Byproduct) Phosphonium->Ph3PO Hydrazide Hydrazide Byproduct Troubleshooting Troubleshooting Workflow for N-Alkylation Start Problem Observed NoReaction Low or No Conversion Start->NoReaction Mixture Mixture of N/O Isomers Start->Mixture LowYield Low Isolated Yield Start->LowYield Sol1 Increase Temperature NoReaction->Sol1 Sol2 Use more reactive halide (e.g., R-I > R-Br > R-Cl) NoReaction->Sol2 Sol3 Use stronger base (e.g., NaH instead of K₂CO₃) NoReaction->Sol3 Sol4 Ensure reagents are pure and dry NoReaction->Sol4 Sol5 Lower reaction temperature (favors kinetic N-alkylation) [5] Mixture->Sol5 Sol6 Change solvent (e.g., try less polar solvent to favor O, or more polar for N) [2] Mixture->Sol6 Sol7 Change base/counter-ion Mixture->Sol7 Sol8 Optimize purification (e.g., different column conditions) LowYield->Sol8 Sol9 Check for product decomposition during work-up LowYield->Sol9 Sol10 Re-evaluate stoichiometry (e.g., excess of alkylating agent) LowYield->Sol10

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Chloro-6-methylpyrimidin-4(1H)-one

This compound is a pivotal intermediate in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive chlorine atom at the 2-position and a versatile ketone at the 4-position, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. Pyrimidine derivatives are integral to numerous pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, and antitumor effects. The strategic placement of the chloro and methyl groups on the pyrimidine ring allows for selective functionalization, enabling the construction of complex molecular architectures for targeted therapeutic applications.

This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable three-step process. The protocol is designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations at each stage.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of this compound is achieved through a strategically designed three-step sequence, commencing with readily available starting materials. This pathway is optimized for scalability, safety, and yield.

Synthetic_Pathway Ethyl Acetoacetate + Urea Ethyl Acetoacetate + Urea 6-Methyluracil 6-Methyluracil Ethyl Acetoacetate + Urea->6-Methyluracil Step 1: Condensation 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 6-Methyluracil->2,4-Dichloro-6-methylpyrimidine Step 2: Chlorination (POCl3) This compound This compound 2,4-Dichloro-6-methylpyrimidine->this compound Step 3: Selective Hydrolysis

Caption: Overall synthetic workflow.

Step 1: Synthesis of 6-Methyluracil. The synthesis begins with the well-established condensation reaction between ethyl acetoacetate and urea. This reaction, a variation of the Biginelli reaction, provides the foundational pyrimidine ring structure. The choice of these starting materials is based on their low cost, ready availability, and high reactivity under mild conditions.

Step 2: Dichlorination of 6-Methyluracil. The synthesized 6-methyluracil is then subjected to chlorination using phosphorus oxychloride (POCl₃). This powerful chlorinating agent effectively converts the hydroxyl groups of the pyrimidinedione tautomer into chloro substituents, yielding the key intermediate, 2,4-dichloro-6-methylpyrimidine. The use of an excess of phosphorus oxychloride ensures complete conversion.

Step 3: Selective Hydrolysis. The final and most critical step involves the selective hydrolysis of the 4-chloro group of 2,4-dichloro-6-methylpyrimidine. The chloro group at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position due to the electronic effects of the ring nitrogen atoms. By carefully controlling the reaction conditions, specifically the temperature and pH, we can achieve selective hydrolysis to afford the desired this compound.

Experimental Protocols

PART 1: Synthesis of 6-Methyluracil

This protocol is adapted from the robust procedure outlined in Organic Syntheses.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.14160 g (155 mL)1.23
Urea60.0680 g1.33
Absolute Ethanol46.0725 mL-
Concentrated Hydrochloric Acid36.4610 drops-
Sodium Hydroxide40.0080 g2.00
Water18.021.2 L-

Procedure:

  • Condensation: In a 5-inch crystallizing dish, combine 160 g (155 mL) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid. To this mixture, add 80 g of finely powdered urea and stir thoroughly to ensure a homogenous slurry.

  • Drying: Loosely cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously with a water pump for 5-7 days, or until the mixture is completely dry. The crude β-uraminocrotonic ester should weigh approximately 200-205 g.

  • Cyclization and Precipitation: In a suitable reaction vessel, dissolve 80 g of sodium hydroxide in 1.2 L of water and heat to 95°C. Add the dry, finely powdered β-uraminocrotonic ester to the hot alkali solution with vigorous stirring.

  • Cool the resulting clear solution to 65°C.

  • Acidification: While maintaining the temperature at 65°C, slowly add concentrated hydrochloric acid with continuous stirring until the solution is acidic. The 6-methyluracil will precipitate.

  • Isolation and Purification: Cool the mixture to room temperature, and then further in an ice bath. Collect the precipitate by filtration, wash with cold water, followed by a small amount of cold ethanol, and then ether. Air-dry the product to obtain 110-120 g (71-77% yield) of high-purity 6-methyluracil.

PART 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine

Safety Precaution: Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methyluracil126.11500 mg3.97 mmol
Phosphorus Oxychloride (POCl₃)153.334 mL-
Dichloromethane (DCM)84.93As needed-
25% aq. Potassium Carbonate (K₂CO₃)138.21As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 500 mg of 6-methyluracil.

  • Chlorination: Carefully add 4 mL of phosphorus oxychloride to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to 90-100°C with stirring. The mixture should become a clear solution after approximately 2 hours. Continue heating for a total of 8-10 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Dilute the residue with dichloromethane (DCM).

  • Quenching: Slowly and carefully add the DCM solution dropwise to a vigorously stirred, chilled 25% aqueous solution of potassium carbonate, ensuring the temperature does not exceed 40°C. The final pH of the aqueous layer should be between 3-4.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic extracts.

  • Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-methylpyrimidine as a solid. This product is often used in the next step without further purification. An expected yield of approximately 540 mg (84%) can be anticipated.

PART 3: Selective Hydrolysis to this compound

Expert Insight: The selective hydrolysis at the C4 position is a nuanced step. The C4-Cl bond is more activated towards nucleophilic attack than the C2-Cl bond. This protocol is designed to exploit this reactivity difference.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloro-6-methylpyrimidine163.00540 mg3.31 mmol
Sodium Hydroxide40.00~132 mg3.31 mmol
Water18.0220 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 540 mg of 2,4-dichloro-6-methylpyrimidine in a suitable solvent such as dioxane or THF.

  • Hydrolysis: Prepare a solution of one equivalent of sodium hydroxide (approximately 132 mg) in 20 mL of water. Add this solution dropwise to the pyrimidine solution at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction closely using thin-layer chromatography (TLC) or HPLC to track the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours.

  • Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable modifier (e.g., formic or phosphoric acid) can be employed.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key to ensuring success is careful monitoring of each step.

  • In-Process Controls: Regular monitoring of reactions by TLC or HPLC is crucial to determine reaction completion and prevent the formation of byproducts.

  • Purity Assessment: The purity of the final compound is paramount. HPLC analysis is recommended to quantify the purity and identify any potential impurities.

  • Stoichiometry and Reagent Quality: The use of high-purity reagents and precise control of stoichiometry, particularly in the selective hydrolysis step, are critical for achieving high yields and purity.

Expertise and Experience: Navigating Potential Challenges

  • Handling of Phosphorus Oxychloride: This reagent is extremely hazardous. Always work in a certified fume hood and have appropriate quenching and spill-neutralizing agents readily available. The reaction of POCl₃ with water is highly exothermic and releases corrosive HCl gas.

  • Controlling the Hydrolysis Step: Over-hydrolysis in the final step can lead to the formation of 6-methyluracil as a byproduct. Careful control of temperature, reaction time, and the amount of base is essential for selectivity.

  • Purification: If the final product requires further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

Visualization of the Reaction Mechanism

Chlorination_Mechanism cluster_0 Step 2: Chlorination 6-Methyluracil 6-Methyluracil (Dione Tautomer) Enol_Tautomer 6-Methyl-2,4-dihydroxypyrimidine (Enol Tautomer) 6-Methyluracil->Enol_Tautomer Tautomerization Activated_Complex Activated Intermediate Enol_Tautomer->Activated_Complex + POCl3 Dichloropyrimidine 2,4-Dichloro-6-methylpyrimidine Activated_Complex->Dichloropyrimidine Nucleophilic Attack & Elimination

Caption: Key steps in the chlorination of 6-methyluracil.

References

  • Donleavy, J. J.; Kise, M. A. 6-Methyluracil. Org. Synth.1941 , 21, 81. DOI: 10.15227/orgsyn.021.0081. Available at: [Link]

  • Filo. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). Available

The Versatile Precursor: Applications of 2-Chloro-6-methylpyrimidin-4(1H)-one in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocycle

In the continuous quest for novel and effective crop protection agents, the pyrimidine scaffold has emerged as a cornerstone in the design of modern agrochemicals. Among the myriad of pyrimidine-based intermediates, 2-Chloro-6-methylpyrimidin-4(1H)-one stands out as a particularly versatile and valuable building block. Its strategic placement of functional groups—a reactive chlorine atom, a nucleophilic nitrogen, and a carbonyl group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of fungicides, herbicides, and insecticides, complete with detailed protocols and an analysis of the underlying chemical principles that drive its utility in agrochemical research and development.

The core strength of this compound lies in its ability to be readily converted into key intermediates, most notably 2-amino-4-chloro-6-methylpyrimidine. This transformation unlocks a gateway to a vast chemical space, enabling the synthesis of a multitude of bioactive molecules. The presence of the chlorine atom at the 2-position and the amino group at the 4-position (following conversion) provides orthogonal reactivity, allowing for selective and sequential modifications to build complex agrochemical structures. This guide will delve into the practical applications of this remarkable intermediate, providing researchers and drug development professionals with the foundational knowledge and protocols to leverage its full potential.

Fungicide Synthesis: Crafting Anilinopyrimidine Analogs

Anilinopyrimidines are a significant class of fungicides renowned for their efficacy against a broad spectrum of plant pathogens, including gray mold (Botrytis cinerea). The fungicidal activity of these compounds stems from their ability to inhibit the biosynthesis of methionine, an essential amino acid for fungal growth. This compound, via its amino-chloro derivative, serves as an excellent starting point for the synthesis of novel anilinopyrimidine fungicides.

The key synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4-chloro-6-methylpyrimidine and various substituted anilines. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for displacement by the nucleophilic amino group of the aniline. Microwave-assisted synthesis has been shown to be a particularly efficient method for this transformation, offering rapid reaction times and high yields.[1][2]

Synthetic Workflow: From Pyrimidinone to Anilinopyrimidine Fungicide

Caption: Synthetic route to anilinopyrimidine fungicides.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol outlines the conversion of the nitro precursor to the key amino-chloro-pyrimidine intermediate. A similar reduction can be applied to an aminated version of this compound.

Materials:

  • 2-Chloro-4-methyl-6-nitropyrimidine

  • Iron powder

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Dissolve 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml).[3]

  • In a separate flask, prepare a solution of iron powder (10 g, 178 mmol) in hydrochloric acid.[3]

  • Slowly add the DCM solution of the nitropyrimidine to the iron/hydrochloric acid mixture with stirring.[3]

  • Stir the reaction mixture at room temperature for 6 hours.[3]

  • Filter the solution to remove any remaining solids.[3]

  • Separate the organic phase and evaporate the solvent on a rotary evaporator to yield the crude product.[3]

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-chloro-6-methylpyrimidine.[3]

Protocol 2: Microwave-Assisted Synthesis of an Anilinopyrimidine Derivative

This protocol provides a general method for the SNAr reaction to form the anilinopyrimidine core structure.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Substituted aniline (e.g., aniline)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-amino-4-chloro-6-methylpyrimidine (1 mmol) and the desired substituted aniline (1.1 mmol) in ethanol (5 mL).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired anilinopyrimidine derivative.[1]

Illustrative Fungicidal Activity Data
Compound IDSubstituent on Phenyl RingEC50 (µg/mL) vs. Botrytis cinerea
III-3 2-F> Pyrimethanil (control)
III-8 3-F> Pyrimethanil (control)
III-11 4-F> Pyrimethanil (control)
III-13 2,4-di-F> Pyrimethanil (control)
Pyrimethanil (Commercial Fungicide)-
Cyprodinil (Commercial Fungicide)-

Data adapted from a study on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines and is intended for illustrative purposes.[4]

Herbicide Synthesis: A Gateway to Sulfonylureas

Sulfonylurea herbicides are a vital class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[5] 2-Amino-4-chloro-6-methylpyrimidine is a key intermediate in the synthesis of certain sulfonylurea herbicides.[6][7][8][9][10] The general synthetic route involves the reaction of the amino-chloropyrimidine with a sulfonyl isocyanate or a related reactive species.

Synthetic Pathway to Sulfonylurea Herbicides

Caption: General synthesis of sulfonylurea herbicides.

Protocol 3: General Synthesis of a Pyrimidine-Substituted Sulfonylurea

This protocol provides a conceptual outline for the synthesis of a sulfonylurea herbicide from 2-amino-4-chloro-6-methylpyrimidine. The specific reaction conditions can vary depending on the nature of the sulfonylating agent.

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Aryl sulfonyl isocyanate or phenyl sulfonylcarbamate

  • Apolar aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere.

  • Add the base (1.1 equivalents) to the solution and stir.

  • Slowly add the aryl sulfonyl isocyanate or phenyl sulfonylcarbamate (1 equivalent) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the sulfonylurea herbicide.

Insecticide Development: Exploring Pyrimidine-Based Scaffolds

The versatility of the pyrimidine core extends to the development of insecticides. While direct synthetic routes from this compound to commercial insecticides are less commonly documented in publicly available literature, the structural motifs present in this precursor are found in various insecticidal compounds. For instance, the pyrimidine ring is a key component of some insecticides that target the nicotinic acetylcholine receptor (nAChR) in insects.

Further research into the derivatization of this compound could lead to the discovery of novel insecticidal agents. The reactive chlorine atom allows for the introduction of diverse functionalities through nucleophilic substitution, which could be exploited to design molecules that interact with specific insect targets.

Illustrative Insecticidal Activity Data of Pyrimidine-Related Compounds

The following table provides LC50 values for various insecticides to give a general idea of the potency of different chemical classes, some of which contain heterocyclic cores that can be conceptually related to pyrimidine structures.

InsecticideChemical ClassTarget PestLC50 Value
DinotefuranNeonicotinoidBemisia tabaciVaries by biotype
ImidaclopridNeonicotinoidBemisia tabaciVaries by biotype
ThiamethoxamNeonicotinoidBemisia tabaciVaries by biotype
CypermethrinPyrethroidHelicoverpa armigera277.67 ppm[11]
KaratePyrethroidHelicoverpa armigera70.31 ppm[11]

This data is for illustrative purposes to show a range of insecticidal activities and is not directly derived from this compound.[11][12][13][14][15]

Conclusion: A Building Block with a Bright Future in Agrochemicals

This compound, and its readily accessible derivative 2-amino-4-chloro-6-methylpyrimidine, represent a powerful and versatile platform for the synthesis of a wide range of agrochemicals. The strategic arrangement of reactive sites on the pyrimidine ring allows for the efficient construction of complex molecules with potent fungicidal, herbicidal, and potentially insecticidal activities. The protocols and data presented in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this key intermediate. As the demand for new and improved crop protection solutions continues to grow, the importance of versatile building blocks like this compound in driving innovation in agrochemical research is undeniable.

References

  • Butt, G., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(22), 12895-12903. [Link]

  • The Chemistry Behind Crop Protection: Delving into 2-Amino-4-chloro-6-methoxypyrimidine as a Key Agrochemical Intermediate. (n.d.). [Link]

  • 2-Amino-4-chloro-6-methylpyrimidine. Alzchem. (n.d.). [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004).
  • Li, J., et al. (2013). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 18(1), 994-1011. [Link]

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (2020). ResearchGate. [Link]

  • Preparation method of pyrimethanil. (2012).
  • Organic Syntheses Procedure. (n.d.). [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. (2020).
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016).
  • 2-Chloro-6-methylpyrimidin-4-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455. [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
  • Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. (2018). Agriculture and Horticulture Development Board. [Link]

  • A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2021). ResearchGate. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Molecules, 26(14), 4232. [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2008). ResearchGate. [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).
  • Heterocyclic compounds. (1988).
  • EC50 values of 2-AP and its synthetic derivatives on the in vitro... (2017). ResearchGate. [Link]

  • Median lethal concentration (LC 50 ) of the six different insecticides on B. tabaci MEAM1 and MED. (2018). ResearchGate. [Link]

  • 2-Chloro-6-methylpyrimidin-4-amine. PubChem. (n.d.). [Link]

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). European Journal of Medicinal Chemistry, 39(2), 153-160. [Link]

  • acute lc50 values: Topics by Science.gov. (n.d.). [Link]

  • Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition. (2023). Journal of Molecular Modeling, 29(8), 223. [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). Molecules, 27(7), 2321. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Lc50 determination and intoxication symptoms of a new pyridine carboxamide pesticide Flonicamid on common carp Cyprinus carpio. (2019). SciSpace. [Link]

  • LC50 for Insecticides against Second Instar Larvae of Cotton bollworm Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) in. (2011). Update Publishing House. [Link]

  • 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone. CAS Common Chemistry. (n.d.). [Link]

  • Correlations between the LC50 values of the tested insecticides and the... (2023). ResearchGate. [Link]

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(Pt 12), o2343-o2344. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Synthesis Overview and Core Principles

The most prevalent and industrially scalable method for synthesizing this compound is the direct chlorination of its precursor, 6-methyluracil. This transformation is typically achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the reaction solvent.

The reaction proceeds via the formation of a more reactive intermediate. The keto-enol tautomerism of the pyrimidinone ring is key; the enol form's hydroxyl group attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of HCl and subsequent nucleophilic attack by the chloride ion to yield the desired product. The presence of a tertiary amine base, such as N,N-dimethylaniline, can accelerate this reaction by neutralizing the generated HCl and forming a more reactive Vilsmeier-Haack type reagent with POCl₃.[1]

Reaction Pathway

Reaction_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-Methyluracil Intermediate Reactive Intermediate (Vilsmeier-Haack Adduct) 6-Methyluracil->Intermediate + POCl₃ (optional base) POCl3 POCl₃ (Phosphorus Oxychloride) Product This compound Intermediate->Product Nucleophilic Attack (Cl⁻) Reflux Troubleshooting_Workflow start Low Yield or Impure Product q1 Is Starting Material Dry & Pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is POCl₃ fresh? Are 5-10 eq. used? a1_yes->q2 sol1 Dry 6-methyluracil under vacuum at 60-80°C. Verify purity by mp/NMR. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reaction at vigorous reflux (105-110°C)? a2_yes->q3 sol2 Use fresh/distilled POCl₃. Increase equivalents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is workup controlled? (Slow quench, pH 7-8) a3_yes->q4 sol3 Increase oil bath temperature. Ensure proper reflux. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Consider adding catalyst (e.g., N,N-dimethylaniline) and extend reflux time. a4_yes->end_node sol4 Add reaction mix to ice SLOWLY. Neutralize carefully to pH 7-8. a4_no->sol4

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare high-purity 6-methyluracil? A: The classical and most reliable method is the condensation of ethyl acetoacetate with urea, followed by cyclization. [2]The procedure detailed in Organic Syntheses is robust and yields a high-purity product suitable for the subsequent chlorination step. Purity is critical, as any residual starting materials from this step can lead to byproducts in the chlorination reaction.

Q: Are there safer alternatives to phosphorus oxychloride? A: While POCl₃ is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst, or a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), can also effect this transformation. However, these methods often have their own drawbacks, such as lower yields, different side products, or more difficult purification. For scalability and cost-effectiveness, POCl₃ remains the industrial standard.

Q: What specific safety precautions must be taken when handling POCl₃? A: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (butyl rubber is recommended).

  • Quenching: As mentioned, the reaction of POCl₃ with water is extremely exothermic and releases corrosive HCl gas. Never add water to POCl₃. The workup must involve the slow and controlled addition of the reaction mixture to ice.

  • Spills: Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. Avoid using combustible materials.

Q: Can this procedure be adapted for other substituted pyrimidinones? A: Yes, the chlorination of a hydroxypyrimidine using POCl₃ is a general and widely applicable method for producing the corresponding chloropyrimidine. Reaction conditions such as temperature, time, and the use of a catalyst may need to be optimized for different substrates depending on their electronic properties and solubility.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil (Starting Material)

This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and high yield. [2]

  • Combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid in a large crystallizing dish.

  • Mix the components thoroughly to form a paste. Cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Maintain the desiccator under a continuous vacuum from a water pump for 5-7 days, or until the mixture is a completely dry solid. Change the sulfuric acid daily.

  • Grind the dried crude β-uraminocrotonic ester into a fine powder.

  • In a separate large beaker, prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95 °C.

  • With stirring, add the powdered ester to the hot NaOH solution. Once a clear solution is obtained, cool it to 65 °C.

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.

  • Cool the mixture in an ice bath to complete precipitation. Collect the product by filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol, and then diethyl ether.

  • Dry the resulting white powder in a vacuum oven. Yield: 110–120 g (71–77%). Purity: >98%.

Protocol 2: High-Yield Synthesis of this compound

This optimized protocol incorporates best practices to maximize yield and purity.

  • Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and a gas outlet connected to a scrubber (containing a dilute NaOH solution) to trap HCl gas. Ensure all glassware is thoroughly dried.

  • Reagents: To the round-bottom flask, add 12.6 g (0.1 moles) of dry 6-methyluracil. In the fume hood, carefully add 92 mL (153 g, 1.0 mole) of phosphorus oxychloride.

  • Catalyst (Optional but Recommended): Add 2.6 mL (2.4 g, 0.02 moles) of N,N-dimethylaniline dropwise to the stirred suspension.

  • Reaction: Heat the mixture to a vigorous reflux (oil bath temperature ~120 °C) with continuous stirring. The suspension should gradually become a clear, homogeneous solution.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.

  • Workup - Quenching: After cooling the reaction mixture slightly (to ~60-70 °C), carefully and slowly pour it onto 500 g of crushed ice in a large beaker with vigorous mechanical stirring. This step is highly exothermic and must be performed in a fume hood.

  • Workup - Neutralization: Once all the ice has melted, cool the acidic solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or 2M NaOH with continuous stirring until the pH of the solution reaches 7-8. A precipitate will form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid. Yield: 12.3-13.7 g (85-95%).

Data Summary

Table 1: Troubleshooting Quick Reference
SymptomPossible Cause(s)Recommended Action(s)
Low Yield1. Wet starting material2. Inactive POCl₃3. Insufficient temperature1. Dry 6-methyluracil under vacuum2. Use fresh/distilled POCl₃3. Ensure vigorous reflux (105-110 °C)
Incomplete Conversion1. Insufficient POCl₃2. Short reaction time1. Increase POCl₃ to 10 equivalents2. Extend reflux time; add catalyst (N,N-dimethylaniline)
Oily/Dark Crude Product1. Uncontrolled quench2. Incorrect pH1. Add reaction mixture to ice slowly2. Neutralize to pH 7-8 while keeping cold
Product Loss on Workup1. Product solubility in acidic/basic water2. Premature extraction1. Ensure pH is neutral before filtration2. Allow sufficient time for precipitation at low temp

References

  • Graceffa, R., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 68(2), o3455. [Link]

  • Kirshik, O. V., et al. (2011). Oxidative Halogenation of 6-Methyluracil. Russian Journal of Organic Chemistry, 47, 1373–1378. [Link]

  • Nikpour, F., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 8(1), 16298. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • More, U. B. (2009). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Oriental Journal of Chemistry, 25(2), 355-358. [Link]

  • Google Patents. (2019). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • Varma, R. S. (1990). Phosphorous oxychloride (POCl₃). Synlett, 1990(10), 577-584. [Link]

  • Journal of Internal Medicine & Pharmacology. (2022). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]

  • Shutalev, A. D., & Sivova, N. V. (1998). A New Synthesis of Biginelli Compounds. Molecules, 3(3), 100-106. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Royal Society of Chemistry. (2014). Green Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). POCl3 Mechanism with Base For Activated Chlorine Formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • Donleavy, J. J., & Kise, M. A. (1931). 6-methyluracil. Organic Syntheses, 11, 86. [Link]

  • Shishkina, A. V., et al. (2018). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystals, 8(12), 461. [Link]

  • Ciszewski, K., et al. (1977). Fluorination of 6-methyluracil and its nucleosides. Nucleic Acids Research, 4(9), 3259–3266. [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. [Link]

  • Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3318. [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318. [Link]

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Technical Support Center: Purification of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of Unreacted Starting Material, 6-Methyluracil, in the Crude Product.

  • Scenario: TLC or HPLC analysis of your crude product shows a significant amount of 6-methyluracil.

  • Probable Cause: Incomplete chlorination of the starting material. This can be due to insufficient chlorinating agent (e.g., phosphorus oxychloride), inadequate reaction temperature, or short reaction time.

  • Solution:

    • Recrystallization: This is the most effective method for removing the more polar 6-methyluracil from the desired product. 6-Methyluracil is soluble in hot alcohol, water, and alkali.[1] A mixed solvent system can be highly effective.

      • Protocol 1: Recrystallization using a Mixed Solvent System

        • Dissolve the crude product in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol, acetone).

        • While the solution is hot, slowly add a less polar "anti-solvent" in which 6-methyluracil has some solubility but the product is less soluble at room temperature (e.g., hexanes or toluene) until the solution becomes slightly cloudy.

        • Reheat the solution until it becomes clear again.

        • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

        • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Acid-Base Extraction: The basicity of the pyrimidine ring can be exploited to separate it from less basic impurities.[2]

      • Protocol 2: Acid-Base Extraction

        • Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

        • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic impurities may be extracted into the aqueous layer.

        • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

        • Further purify the resulting solid by recrystallization as described in Protocol 1.

Issue 2: Formation of a Hydrolysis Byproduct (6-Methyluracil) During Workup or Purification.

  • Scenario: You observe an increase in the amount of 6-methyluracil after the reaction workup or during purification attempts.

  • Probable Cause: The chloro group at the 2-position of the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.[3]

  • Solution:

    • Anhydrous Workup: After the reaction, quench the excess chlorinating agent with a non-aqueous method if possible. For instance, carefully add the reaction mixture to ice-cold saturated sodium bicarbonate solution while vigorously stirring to neutralize the acid and minimize the contact time with water.

    • Aprotic Solvents for Extraction: Use aprotic solvents like dichloromethane or ethyl acetate for extraction.

    • Avoid Excessive Heating During Solvent Removal: Concentrate the organic extracts at the lowest possible temperature using a rotary evaporator.

    • Careful Selection of Recrystallization Solvents: While alcohols can be effective for recrystallization, prolonged heating in protic solvents can lead to some hydrolysis. Minimize the time the compound is in the hot solvent.

Issue 3: Oily Product or Difficulty in Inducing Crystallization.

  • Scenario: The product "oils out" during recrystallization or fails to crystallize upon cooling.

  • Probable Cause:

    • The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • The solution may be supersaturated.

    • Too rapid cooling.

  • Solution:

    • For Oiling Out: Reheat the solution to dissolve the oil. Add a small amount of a better solvent to the mixture and then allow it to cool more slowly. Using a solvent pair where the compound has lower solubility can also help.[4]

    • To Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a few seed crystals of the pure product to the cooled solution.

      • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

      • Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of this compound?

A1: The compound can exist in tautomeric forms: the -one form (lactam) and the -ol form (lactim). In the solid state and in most common solvents, the more stable 4(1H)-one form is generally predominant. The CAS number 62022-10-0 corresponds to the 2-Chloro-6-methylpyrimidin-4-ol form.[5]

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on the polarity of the molecule and the solubility of the common impurity 6-methyluracil, an ethanol/water or acetone/hexanes mixture is a good starting point.[4][6] Perform small-scale solubility tests to determine the optimal solvent and ratio.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your product and the starting material (e.g., ethyl acetate/hexanes). The product, being less polar than 6-methyluracil, should have a higher Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a common setup for analyzing pyrimidine derivatives.[7]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Chloropyrimidines can be harmful if swallowed, and may cause skin and eye irritation.[8] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis often involves corrosive reagents like phosphorus oxychloride, which should be handled with extreme care.

Data and Protocols at a Glance

Table 1: Solubility of 6-Methyluracil in Common Solvents

SolventSolubilityReference
WaterSoluble[1]
Hot AlcoholSoluble[1]
EtherSoluble[1]
DMSO50 mg/mL
Glacial Acetic AcidGood for recrystallization[1]

Protocol 3: General Procedure for Thin-Layer Chromatography (TLC) Analysis

  • Plate: Silica gel 60 F254

  • Mobile Phase: Start with a 1:1 mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf of 0.3-0.5 for the product spot.

  • Visualization: UV light (254 nm).

Purification Workflow Diagram

PurificationWorkflow cluster_alternatives Alternative/Additional Step Crude Crude Product (this compound + 6-Methyluracil) TLC TLC/HPLC Analysis Crude->TLC Impure Significant Starting Material? TLC->Impure Recrystallization Recrystallization (e.g., Ethanol/Water or Acetone/Hexanes) Recrystallization->TLC Check Purity AcidBase Acid-Base Extraction AcidBase->TLC Pure Pure Product Impure->Recrystallization Yes Impure->Pure No

Caption: Decision workflow for the purification of this compound.

References

  • Google Patents.
  • PubChem. 6-Methyluracil. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. 2-Chloropyrimidine. [Link]

  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • Pharma Ingredients. Understanding Uracil Solubility in Organic Solvents. [Link]

  • Google Patents. CN104761505A - Preparation method for chloropyrimidine compound.
  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. [Link]

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. 6-methyluracil. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

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Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Pathway

The most common and direct route to this compound involves the selective chlorination of its precursor, 6-methyluracil. This precursor is typically synthesized via the condensation of ethyl acetoacetate with urea[1][2]. The subsequent chlorination is generally achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

While seemingly straightforward, this process is fraught with potential side reactions that can significantly impact yield and purity. This guide will address the most frequent issues in a practical, question-and-answer format.

Synthesis_Pathway cluster_0 Step 1: 6-Methyluracil Synthesis cluster_1 Step 2: Chlorination Ethyl Acetoacetate Ethyl Acetoacetate 6-Methyluracil 6-Methyluracil Ethyl Acetoacetate->6-Methyluracil Condensation Urea Urea Urea->6-Methyluracil Target_Product This compound 6-Methyluracil->Target_Product POCl₃ Dichloro_Formation Start 6-Methyluracil Product This compound Start->Product Controlled Chlorination Side_Product 2,4-Dichloro-6-methylpyrimidine Start->Side_Product Over-Chlorination Conditions Excess POCl₃ High Temperature Long Reaction Time Conditions->Side_Product

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Technical Support Center: Optimizing Substitutions on 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for optimizing reaction conditions for 2-Chloro-6-methylpyrimidin-4(1H)-one substitutions.

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of its substitution chemistry and optimize your reaction outcomes.

Introduction: The Chemical Versatility of this compound

This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. Its structure features a reactive chloro group at the 2-position, activated by the adjacent ring nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the pyrimidinone core can participate in various palladium-catalyzed cross-coupling reactions.

However, the molecule's functionality presents unique challenges. The presence of the pyrimidinone tautomer introduces the possibility of competing N- vs. O-substitution, and the nitrogen-rich heterocycle can complicate metal-catalyzed processes. This guide aims to elucidate these challenges and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during substitution reactions with this compound.

Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Reaction Conversion a) Insufficient Nucleophilicity: The incoming nucleophile (e.g., an amine, alcohol, or thiol) may not be strong enough to displace the chloride. b) Suboptimal Temperature: The activation energy for the SNAr reaction is not being met. c) Inappropriate Solvent: The solvent may not adequately solvate the reactants or the transition state. d) Catalyst Deactivation (for Cross-Coupling): The pyrimidine nitrogens can coordinate to the palladium center, inhibiting the catalytic cycle.a) Increase Nucleophilicity: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like DIPEA) to deprotonate the nucleophile, thereby increasing its electron density and reactivity. b) Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Many SNAr reactions on this scaffold require heating (80-150 °C). c) Solvent Screening: Switch to a polar aprotic solvent such as DMF, DMSO, NMP, or DMAc, which are effective at solvating ionic intermediates in SNAr reactions. d) Optimize Catalytic System: For reactions like Suzuki or Buchwald-Hartwig, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) that can stabilize the catalyst and promote oxidative addition.[1][2]
2. Formation of Multiple Products a) Competing N- and O-Substitution: The pyrimidinone exists in tautomeric forms, presenting two nucleophilic sites (N1 and the exocyclic oxygen).[3][4] b) Hydrolysis of Starting Material: The 2-chloro group is susceptible to hydrolysis, especially under basic conditions, forming 2-hydroxy-6-methylpyrimidin-4(1H)-one.[5][6] c) Di-substitution or Over-reaction: The product of the initial substitution may undergo further reaction.a) Control N- vs. O-Selectivity:     • To favor N-substitution: Use polar protic solvents (e.g., EtOH, n-BuOH) or less basic conditions (e.g., K₂CO₃). These conditions favor the amide tautomer.     • To favor O-substitution: Employ a strong base (e.g., NaH, KHMDS) in a polar aprotic solvent (e.g., THF, DMF) to generate the oxygen-centered anion, which is a hard nucleophile.[4][7] The choice of electrophile (hard vs. soft) also influences selectivity.[8] b) Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Acid-catalyzed hydrolysis is also possible, so careful pH control is necessary.[5] c) Stoichiometric Control: Use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents). Monitor the reaction progress closely and stop it once the starting material is consumed to prevent byproduct formation.
3. Difficult Product Purification a) Unreacted Starting Materials: Incomplete conversion leads to a mixture that can be difficult to separate. b) Formation of Emulsions during Workup: High concentrations of salts or polar solvents like DMF can complicate aqueous workups. c) Byproducts with Similar Polarity: N- and O-isomers often have very similar polarities, making chromatographic separation challenging.a) Drive Reaction to Completion: Revisit the solutions for "Low Conversion." It is often easier to remove a slight excess of a reagent than to separate unreacted starting material from the product. b) Modified Workup: Dilute the reaction mixture with a less polar solvent (e.g., EtOAc, DCM) before washing with water or brine. If DMF is the solvent, adding a large volume of water and extracting multiple times can be effective. c) Optimize Chromatography: If isomers are present, use a high-performance column material and test various solvent systems (e.g., hexanes/EtOAc, DCM/MeOH) to maximize separation. Sometimes, derivatization of the mixture can aid separation.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for an SNAr reaction with an amine nucleophile?

A1: A robust starting point is to react this compound (1.0 eq.) with the desired amine (1.1-1.5 eq.) and a base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Heat the reaction mixture to 80–120 °C and monitor its progress by TLC or LC-MS.

Q2: My reaction is giving me a mixture of N- and O-alkylated products. How can I improve the selectivity?

A2: The N- vs. O-alkylation is a classic challenge with ambident nucleophiles like pyrimidinones.[9] Selectivity is driven by factors including the base, solvent, and the nature of the electrophile.[3]

  • For N-Alkylation: Weaker bases (e.g., K₂CO₃) in polar protic solvents tend to favor reaction at the nitrogen atom.

  • For O-Alkylation: Stronger bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) are generally used to generate the alkoxide, which then reacts as the dominant nucleophile.[4][10]

Q3: Is the chloro group on this pyrimidinone reactive enough for Suzuki or other palladium-catalyzed cross-coupling reactions?

A3: Yes, the 2-chloro position is suitable for cross-coupling reactions. However, heteroatom-containing substrates can be challenging due to potential catalyst inhibition.[2] Success often requires careful selection of the catalyst system. For Suzuki-Miyaura couplings, systems like Pd(PPh₃)₄ with a carbonate base or Pd(OAc)₂ with a bulky phosphine ligand are good starting points.[1][11][12] It is crucial to use degassed solvents and maintain an inert atmosphere to prevent catalyst degradation.

Q4: I am observing significant hydrolysis of my starting material to 2-hydroxy-6-methylpyrimidin-4(1H)-one. How can I prevent this?

A4: Hydrolysis is a common side reaction, particularly under harsh basic or acidic conditions.[5] To minimize it, strictly anhydrous conditions are paramount. Use freshly distilled or commercially available anhydrous solvents. Dry any solid reagents if necessary. Running the reaction under a blanket of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

Visualizations & Workflows

General Substitution Pathways

The diagram below illustrates the primary substitution pathways for this compound with a generic nucleophile (Nu-H).

G sub 2-Chloro-6-methyl- pyrimidin-4(1H)-one N_prod N-Substituted Product sub->N_prod Reaction Conditions O_prod O-Substituted Product sub->O_prod Reaction Conditions hydrolysis Hydrolysis Product (Side Reaction) sub->hydrolysis H₂O / Base or Acid nuc Nucleophile (Nu-H) + Base

Caption: Possible reaction outcomes for substitutions.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical approach to diagnosing and solving low-yield reactions.

Troubleshooting start Low Yield or No Reaction check_temp Is Temperature > 80°C? start->check_temp increase_temp Increase Temperature (e.g., to 120°C) check_temp->increase_temp No check_base Is a Suitable Base Used? (e.g., K₂CO₃, Cs₂CO₃) check_temp->check_base Yes increase_temp->check_base add_base Add/Change Base check_base->add_base No check_solvent Is Solvent Polar Aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes add_base->check_solvent change_solvent Switch to DMF or NMP check_solvent->change_solvent No check_reagents Are Reagents Anhydrous? check_solvent->check_reagents Yes change_solvent->check_reagents dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_reagents->dry_reagents No success Yield Improved check_reagents->success Yes dry_reagents->success

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stability of 2-Chloro-6-methylpyrimidin-4(1H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-6-methylpyrimidin-4(1H)-one. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers working with this intermediate. Our goal is to equip you with the necessary knowledge to anticipate its chemical behavior, ensure the integrity of your experiments, and troubleshoot common stability-related issues.

Part 1: General Stability Profile & Core Concepts

This section addresses the fundamental chemical principles governing the stability of this compound.

Question: What is the primary stability concern when working with this compound in aqueous solutions?

Answer: The principal stability concern is its susceptibility to hydrolysis, particularly under acidic or basic conditions. The molecule's chemical structure features a chlorine atom at the 2-position of an electron-deficient pyrimidine ring. This electron deficiency, caused by the two electronegative ring nitrogen atoms, makes the carbon atom bonded to the chlorine highly electrophilic and prone to nucleophilic attack. In aqueous media, water or hydroxide ions act as nucleophiles, leading to the displacement of the chloride ion and the formation of 2-Hydroxy-6-methylpyrimidin-4(1H)-one (also known as 6-methyluracil).

The pyrimidinone scaffold is a crucial building block in medicinal chemistry, but the presence of a halogen, like chlorine, makes it a reactive intermediate.[1] This reactivity is often exploited for synthesis but must be carefully managed to prevent unwanted degradation.[2]

Question: How does pH influence the degradation of this compound?

Answer: The rate of hydrolysis is significantly pH-dependent.

  • Acidic Conditions (pH < 4): Under acidic conditions, the pyrimidine ring can become protonated at one of its nitrogen atoms. This protonation further increases the electron-deficient nature of the ring, activating the C2-carbon and making it even more susceptible to attack by a weak nucleophile like water. Therefore, significant degradation can be expected in strong acidic media, especially with heating. The hydrolysis of amino groups in similar 2,4-disubstituted pyrimidine systems is commonly achieved with strong acids like 6 M HCl, highlighting the ring's reactivity under these conditions.[3]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH. While hydrolysis can still occur, the rate is generally much slower compared to acidic or basic conditions.

  • Basic Conditions (pH > 8): In basic solutions, the concentration of the hydroxide ion (OH⁻), a strong nucleophile, is high. The hydroxide ion will directly attack the electrophilic C2-carbon, leading to rapid displacement of the chloride. This reaction, known as a nucleophilic aromatic substitution (SNAr), is often fast and is a primary pathway for degradation. Alkaline hydrolysis is a known reaction for related pyrimidine derivatives.[4]

Below is a diagram illustrating the two primary hydrolysis pathways.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Hydrolysis A_Start 2-Chloro-6-methyl- pyrimidin-4(1H)-one A_Protonated Protonated Pyrimidine Ring (Activated Intermediate) A_Start->A_Protonated + H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonated->A_Attack + H₂O A_Loss Loss of H⁺ and Cl⁻ A_Attack->A_Loss A_End 2-Hydroxy-6-methyl- pyrimidin-4(1H)-one A_Loss->A_End B_Start 2-Chloro-6-methyl- pyrimidin-4(1H)-one B_Attack Nucleophilic Attack (Meisenheimer-like complex) B_Start->B_Attack + OH⁻ B_Loss Loss of Cl⁻ B_Attack->B_Loss B_End 2-Hydroxy-6-methyl- pyrimidin-4(1H)-one B_Loss->B_End

Caption: Hydrolysis pathways for this compound.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during experiments.

Question: I am seeing a new, more polar peak appear in my HPLC chromatogram over time. What is it?

Answer: This is a classic sign of hydrolysis. The degradation product, 2-Hydroxy-6-methylpyrimidin-4(1H)-one, is significantly more polar than the parent chlorinated compound. The hydroxyl group can engage in hydrogen bonding with the polar mobile phase or stationary phase in reverse-phase HPLC, leading to a shorter retention time (i.e., it appears as an earlier, more polar peak).

Troubleshooting Steps:

  • Confirm Identity: If you have access to LC-MS, analyze the new peak. The expected mass would correspond to the replacement of Cl (atomic mass ~35.5 amu) with OH (atomic mass ~17 amu), resulting in a net loss of approximately 18.5 amu from the parent mass.

  • Check pH: Measure the pH of your sample solution. Unbuffered solutions, especially in water that has absorbed atmospheric CO₂, can become slightly acidic, accelerating degradation. Ensure your solutions are buffered if the experiment is sensitive to pH.

  • Review Solvent: If your solvent contains nucleophilic impurities (e.g., residual water in organic solvents, or amines), these can also displace the chlorine.

Question: My reaction yield is consistently low when using this compound as a starting material, especially in basic conditions. Why?

Answer: You are likely experiencing competitive hydrolysis. If your reaction is run in the presence of water under basic conditions (e.g., using NaOH, K₂CO₃ in aqueous solution), the hydroxide ion will compete with your desired nucleophile to react with the starting material.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Whenever possible, run the reaction under strictly anhydrous conditions. Use dry solvents, inert atmosphere (Nitrogen or Argon), and oven-dried glassware.

  • Choose a Non-Nucleophilic Base: Opt for a non-nucleophilic, organic-soluble base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of inorganic bases if your reaction allows.

  • Control Temperature: Hydrolysis is temperature-dependent. Running your reaction at a lower temperature may slow the rate of the competing hydrolysis reaction more than your primary reaction.

  • Order of Addition: Add the base last or slowly to the mixture of the pyrimidinone and your nucleophile. This minimizes the time the pyrimidinone is exposed to the base before the primary nucleophile has a chance to react.

Part 3: Methodologies for Stability Assessment

To quantitatively assess the stability of your compound, a forced degradation study is the industry-standard approach.[5][6][7] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products.

Forced Degradation Experimental Protocol

This protocol outlines a systematic approach to evaluate the stability of this compound.

Objective: To determine the degradation profile of the compound under acidic, basic, and neutral hydrolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1M and 0.1M

  • Sodium Hydroxide (NaOH), 1M and 0.1M

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector (e.g., monitoring at 254 nm or λmax)

  • Reverse-phase C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. This gives a final concentration of 100 µg/mL.

    • Acidic Hydrolysis: Use 0.1M HCl.

    • Basic Hydrolysis: Use 0.1M NaOH.

    • Neutral Hydrolysis: Use HPLC-grade water or phosphate buffer.

    • Control: Prepare a sample diluted with 50:50 acetonitrile:water.

  • Incubation:

    • Place one set of vials at room temperature (~25°C).

    • Place a second set of vials in a water bath or oven at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Crucially, neutralize the acidic and basic samples immediately upon withdrawal. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This quenches the reaction and prevents further degradation before analysis.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A simple isocratic method using acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shaping) is often a good starting point.[8]

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Data Summary Table:

ConditionStressorTemperature (°C)Expected StabilityPrimary Degradant
Acidic Hydrolysis0.1M HCl60Low2-Hydroxy-6-methylpyrimidin-4(1H)-one
Basic Hydrolysis0.1M NaOH25Very Low2-Hydroxy-6-methylpyrimidin-4(1H)-one
Neutral HydrolysisWater60Moderate2-Hydroxy-6-methylpyrimidin-4(1H)-one
ControlACN/Water25HighN/A
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound dissolved in DMSO for an extended period? A1: While better than water, it is not ideal. DMSO is hygroscopic and will absorb atmospheric moisture over time, which can lead to slow hydrolysis of the compound. For long-term storage, it is best to store the compound as a dry solid, protected from light and moisture.[9] For solutions, prepare them fresh or store frozen in small aliquots for short-term use.

Q2: Besides hydrolysis, are there other degradation pathways I should be aware of? A2: While hydrolysis is the most common degradation pathway in protic solvents, photostability should also be considered. Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. A comprehensive forced degradation study would also include photolytic stress (exposing the solid and solution to UV and visible light) as per ICH guidelines.[6]

Q3: Is the chloro group reactive towards other common lab solvents like methanol or ethanol? A3: Yes. Alcohols like methanol and ethanol can also act as nucleophiles, especially under basic conditions or with heating. This would lead to a solvolysis reaction, forming the corresponding 2-methoxy or 2-ethoxy derivatives. This is a critical consideration if you are using alcohols as a reaction solvent.

References
  • ChemicalBook. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis.
  • Graceffa, R., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455. Available from: [Link]

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics, 15(4), 1-8. Available from: [Link]

  • N., K., et al. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Bianchi, M., et al. (1975). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (5), 417-420. Available from: [Link]

  • Reshkin, S. J., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 22(16), 8563. Available from: [Link]

  • Pérez-Vargas, J., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available from: [Link]

  • Kogon, I. C., et al. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. Available from: [Link]

  • Khan, K. M., et al. (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 28(3), 1391. Available from: [Link]

  • Rao, J. N., & Sujatha, K. (2018). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. International Journal of ChemTech Research, 11(01), 22-31. Available from: [Link]

  • Kuo, S. C., et al. (1993). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Heterocycles, 36(9), 1935-1942. Available from: [Link]

  • Patel, Y., & Shah, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389. Available from: [Link]

  • Science.gov. forced degradation products: Topics. Available from: [Link]

  • de la Cruz, E., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of Organic Chemistry, 66(2), 438-444. Available from: [Link]

Sources

troubleshooting failed reactions with 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Chloro-6-methylpyrimidin-4(1H)-one

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors. We understand that even with well-designed protocols, unexpected challenges can arise. This resource aims to provide in-depth, scientifically grounded troubleshooting advice to help you navigate these challenges, optimize your reactions, and achieve your synthetic goals.

Our approach is rooted in explaining the "why" behind experimental phenomena, empowering you not just to fix a failed reaction but to build a deeper understanding of the underlying chemical principles.

Compound Profile: Quick Reference

Before diving into troubleshooting, let's review the key characteristics of this compound. Understanding its intrinsic properties is the first step in diagnosing reaction failures.

PropertyValue / ObservationImplication for Synthesis
Molecular Formula C₅H₅ClN₂O-
Molecular Weight 144.56 g/mol Essential for accurate molar calculations.
Appearance Off-white to light yellow solidA significant deviation in color may indicate impurities.
Tautomerism Exists in equilibrium between the -one and -ol forms. The keto form is generally favored.Can affect solubility and the site of reactivity (N vs. O-alkylation).
Solubility Generally low in non-polar solvents. Soluble in polar aprotic solvents like DMF, DMAc, and DMSO.Poor solubility is a frequent cause of failed or sluggish reactions.
pKa The pyrimidinone proton is weakly acidic.Requires a sufficiently strong base for deprotonation in N-substitution reactions.
Reactivity The C2-chloro group is activated for nucleophilic aromatic substitution (SNAr).[1][2][3]The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles.[1]

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when working with this compound.

Q1: My starting material is not dissolving in the reaction solvent. What should I do?

A1: This is a primary cause of reaction failure.

  • Increase Polarity: Switch to a more polar aprotic solvent like DMF, DMAc, or NMP.

  • Gentle Heating: Mild heating can improve solubility. Ensure the temperature is well below the decomposition point of your reactants.

  • Co-solvent System: Sometimes a mixture of solvents (e.g., Toluene/DMF) can provide the right balance of solubility for all components.

Q2: My reaction is very slow or stalls completely. How can I increase the reaction rate?

A2:

  • Increase Temperature: For SNAr and cross-coupling reactions, higher temperatures are often necessary. Microwave irradiation can be particularly effective for Suzuki couplings.[4]

  • Check Your Base: Ensure the base is strong enough to deprotonate your nucleophile or facilitate the catalytic cycle. For SNAr with amine nucleophiles, a non-nucleophilic organic base like DIPEA is common. For Suzuki couplings, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is typical.[4][5]

  • Catalyst Issues (for cross-coupling): The palladium catalyst may be deactivated. Ensure you are using rigorously degassed solvents and maintaining an inert atmosphere.[6]

Q3: I am seeing multiple products on my TLC/LC-MS. What are the likely side products?

A3:

  • Hydrolysis: The C2-chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water and a strong base, forming 2-hydroxy-6-methylpyrimidin-4(1H)-one (N-methyluracil).

  • N vs. O-Alkylation: If you are performing a substitution at the N1 position, you may see some competing O-alkylation at the C4-carbonyl, especially with hard electrophiles.

  • Dimerization: Pyrimidinones can sometimes form hydrogen-bonded dimers, which might complicate analysis or reduce reactivity.[7]

In-Depth Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Failures

SNAr is the most common reaction type for this substrate, typically involving amines, alcohols, or thiols as nucleophiles.

Symptom: Low to no conversion of this compound to the desired substituted product.

// Solutions sol_solubility [label="Solution: Use DMF, DMAc, NMP. \n Gentle heating.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Solution: Use stronger base (e.g., NaH, K₂CO₃). \n Check pKa values.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nucleophile [label="Solution: Consider catalysis \n (e.g., phase transfer) or \n more reactive nucleophile.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution: Increase reaction temperature. \n Consider microwave heating.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hydrolysis [label="Solution: Use anhydrous solvents/reagents. \n Run under inert atmosphere.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_degradation [label="Solution: Lower temperature. \n Check stability of all components.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

solubility -> sol_solubility [style=dashed]; base -> sol_base [style=dashed]; nucleophile -> sol_nucleophile [style=dashed]; temp -> sol_temp [style=dashed]; hydrolysis -> sol_hydrolysis [style=dashed]; degradation -> sol_degradation [style=dashed]; } enddot Caption: Troubleshooting workflow for SNAr reactions.

Potential Cause 1: Insufficient Nucleophilicity or Base Strength

  • Causality: The SNAr mechanism proceeds via a negatively charged Meisenheimer complex.[3] The rate of this reaction is highly dependent on the strength of the nucleophile. For alcohol, thiol, or amine nucleophiles, a base is required to generate the more potent anionic nucleophile (alkoxide, thiolate) or to deprotonate the amine to prevent ammonium salt formation, which quenches the reaction. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Diagnosis:

    • Monitor the reaction by LC-MS. If you see only starting materials, insufficient activation is likely.

    • Compare the pKa of your nucleophile's conjugate acid to the pKa of the base's conjugate acid. The base's conjugate acid should have a significantly higher pKa (at least 2-3 units) for efficient deprotonation.

  • Recommended Solution & Protocol:

    • For Amines: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a 2-3 fold excess.

    • For Alcohols/Thiols: A stronger base is required. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.

    • Protocol for Amine Substitution:

      • Dissolve this compound (1.0 eq) and the amine nucleophile (1.1-1.5 eq) in DMF.

      • Add DIPEA (2.0 eq) to the solution.

      • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

      • Work-up typically involves dilution with water and extraction with an organic solvent like ethyl acetate.

Potential Cause 2: Hydrolysis of the Chloro-Substituent

  • Causality: Under basic conditions, water can act as a nucleophile, displacing the chloride to form the corresponding 2-hydroxy derivative. This byproduct is often difficult to separate from the desired product.

  • Diagnosis: Check the mass of your main byproduct by LC-MS. The hydrolyzed product will have a mass corresponding to [M-Cl+OH], which is a net change of -18.5 Da from the starting material.

  • Recommended Solution:

    • Use anhydrous solvents and reagents.

    • Dry glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[6]

Guide 2: Suzuki-Miyaura Cross-Coupling Failures

Suzuki coupling is a powerful method to form C-C bonds at the C2 position, but it is sensitive to several parameters.[8][9]

Symptom: Low yield of the coupled product, often accompanied by significant amounts of homocoupled boronic acid and/or protodehalogenated starting material.

Potential Cause 1: Catalyst Inactivation

  • Causality: The active catalyst in a Suzuki coupling is a Pd(0) species. This is highly sensitive to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state.[6] Phosphine ligands, used to stabilize the Pd(0) complex, can also be oxidized, preventing them from properly coordinating to the metal center.[6]

  • Diagnosis: The reaction mixture may turn black (palladium black precipitation), indicating catalyst death. The reaction will stall, leaving unreacted starting materials.

  • Recommended Solution & Protocol:

    • Rigorous Degassing: Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas.

    • Protocol for Degassing and Setup:

      • Assemble the reaction flask with a condenser and stir bar.

      • Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.

      • Add the solid reagents: this compound, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃).[4]

      • Evacuate and backfill the flask with inert gas three times.

      • Add the degassed solvent via cannula or syringe.

      • Heat the reaction to the desired temperature (typically 80-110 °C).

Potential Cause 2: Incorrect Choice of Base or Solvent

  • Causality: The base plays a crucial role in the transmetalation step, forming the boronate species which then transfers the organic group to the palladium center. The choice of solvent is also critical, as it must solubilize all components and facilitate the reaction.[5] For Suzuki couplings, solvent mixtures like 1,4-dioxane/water or toluene/ethanol/water are often superior to single aprotic polar solvents.[5]

  • Diagnosis: A screen of different bases and solvents is often the only way to diagnose this issue. If the reaction is sluggish and you observe unreacted boronic acid, the base/solvent system may be suboptimal.

  • Recommended Solution:

    • Base Screening: Test common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.

    • Solvent Screening: Compare solvent systems. A common starting point is a 4:1 mixture of 1,4-dioxane and water.

    • Microwave Chemistry: Microwave-assisted synthesis can dramatically accelerate Suzuki couplings, often allowing for lower catalyst loadings and shorter reaction times.[4]

Analytical & Characterization Support

Proper analysis is key to effective troubleshooting.

  • TLC (Thin-Layer Chromatography): Your first line of defense. A quick and easy way to monitor the consumption of starting materials and the appearance of new spots. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes) to find a system that gives good separation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for diagnosis. It provides information on the number of components in your mixture and their molecular weights. This is essential for identifying side products like the hydrolyzed material or confirming the mass of your desired product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Once you have isolated a product (or a byproduct), NMR is crucial for structural confirmation. Pay close attention to the disappearance of the pyrimidine C-H proton signal and the appearance of new signals corresponding to the introduced nucleophile or aryl group.

By systematically evaluating the potential causes outlined in this guide and using appropriate analytical techniques, you can effectively troubleshoot and optimize your reactions involving this compound.

References

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine - Compound Summary. National Center for Biotechnology Information. [Link]

  • ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]

  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • Wikipedia. Pyrimidine dimer. [Link]

  • ACS Organic & Inorganic Au. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

Sources

Technical Support Center: Scale-Up and Synthesis of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemistry of common synthetic routes, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and industrially viable synthetic route for this compound?

The most prevalent and scalable synthesis is a two-step process. It begins with the condensation of ethyl acetoacetate and thiourea to form the precursor, 6-methyl-2-thiouracil. This is followed by a chlorination step to yield the final product. This method is favored for its use of readily available and cost-effective starting materials.

Q2: What are the critical process parameters for the initial condensation step to form 6-methyl-2-thiouracil?

The formation of 6-methyl-2-thiouracil is a variation of the Biginelli reaction.[1][2] The critical parameters are:

  • Catalyst: The reaction is typically catalyzed by a strong acid (like HCl) or base (like sodium ethoxide). The choice of catalyst can significantly impact reaction time and yield.

  • Solvent: Ethanol is a common solvent, but other polar solvents can be used. The solvent choice affects the solubility of reactants and the reaction temperature.

  • Temperature: The reaction is usually conducted at reflux to ensure a reasonable reaction rate.

  • Stoichiometry: Using a slight excess of thiourea can help drive the reaction to completion, but may complicate purification.

Q3: Which chlorinating agents are effective for converting 6-methyl-2-thiouracil to the target compound?

Phosphorus oxychloride (POCl₃) is the most common and potent chlorinating agent for this transformation. It is highly effective but requires careful handling due to its reactivity and the formation of corrosive byproducts. Alternative reagents like sulfuryl chloride (SO₂Cl₂) can also be used, potentially offering milder reaction conditions but may require process optimization.[3] A Chinese patent suggests using triphosgene as a safer alternative to highly toxic reagents like phosgene or POCl₃ for similar transformations, which could be an area for process development.[4]

Q4: What are the primary safety concerns when scaling up this synthesis?

The primary safety concern revolves around the chlorination step, especially when using phosphorus oxychloride (POCl₃).

  • Exothermic Reaction: The reaction of POCl₃ with the thiouracil precursor is highly exothermic. On a large scale, this can lead to a thermal runaway if the addition rate and cooling are not precisely controlled.

  • Corrosive and Toxic Fumes: The reaction releases HCl gas. Additionally, POCl₃ itself is corrosive and toxic. The entire process must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.

  • Quenching: Quenching the reaction mixture containing excess POCl₃ with water is also extremely exothermic and generates large volumes of HCl gas. This must be done slowly and with vigorous cooling by adding the reaction mixture to ice.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during synthesis.

Problem ID Observed Issue Potential Root Causes Recommended Corrective Actions & Explanations
TS-01 Low yield (<70%) in the formation of 6-methyl-2-thiouracil precursor. 1. Incomplete reaction. 2. Formation of side products.[1] 3. Product loss during work-up and isolation.1. Confirm Reaction Completion: Monitor the reaction using Thin Layer Chromatography (TLC). If starting materials are still present, increase the reflux time or add a small amount of additional catalyst. 2. Optimize Conditions: Re-evaluate the catalyst and solvent system. Acid catalysis often provides cleaner reactions for this specific condensation. 3. Improve Isolation: The product typically precipitates upon cooling and pH adjustment. Ensure the pH is adjusted correctly to the isoelectric point to maximize precipitation before filtration. Wash the filtered solid with cold water to remove inorganic salts without dissolving the product.
TS-02 Chlorination reaction stalls and does not proceed to completion (monitored by HPLC/TLC). 1. Deactivated chlorinating agent (POCl₃). 2. Insufficient reaction temperature or time. 3. Poor solubility of the starting material in the reaction medium.1. Use Fresh Reagent: POCl₃ is sensitive to moisture. Use a newly opened bottle or a freshly distilled reagent. Ensure all glassware is rigorously dried. 2. Increase Driving Force: Gradually increase the reaction temperature towards reflux. If the reaction is still sluggish, a slight excess (1.5-2.0 eq.) of POCl₃ can be used. Extend the reaction time and continue monitoring. 3. Consider a Co-Solvent: While often run neat in POCl₃, adding a high-boiling inert solvent like toluene or acetonitrile in small amounts can sometimes improve solubility and heat transfer.
TS-03 Significant formation of dark, tarry byproducts during chlorination. 1. Reaction temperature is too high. 2. Presence of moisture or other impurities in the starting material. 3. Extended reaction time at high temperatures.1. Strict Temperature Control: Do not allow the internal temperature to exceed the target (typically reflux of POCl₃, ~105 °C). Overheating can cause decomposition. Use a temperature-controlled mantle and monitor the internal reaction temperature. 2. Ensure Dry Reactants: Dry the 6-methyl-2-thiouracil precursor in a vacuum oven before use. Water will react violently with POCl₃ and can promote side reactions. 3. Minimize Reaction Time: Once HPLC/TLC analysis shows complete conversion of the starting material, proceed with the work-up immediately to avoid product degradation.
TS-04 Final product is difficult to purify and contains persistent acidic impurities. 1. Incomplete removal of phosphorus-based byproducts from POCl₃. 2. Hydrolysis of the product's chloro group during work-up.1. Thorough Quenching and Neutralization: After quenching on ice, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with cold water, followed by a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize phosphoric acid and HCl. Finally, wash with brine. 2. Controlled pH and Temperature: During the aqueous wash steps, avoid strongly basic conditions and elevated temperatures, which can accelerate the hydrolysis of the 2-chloro group back to the hydroxyl group. Perform washes quickly and at low temperatures.
Troubleshooting Workflow: Chlorination Step

The following diagram illustrates a decision-making process for troubleshooting the critical chlorination step.

G start Chlorination Reaction Initiated monitor Monitor Reaction Progress (TLC/HPLC) start->monitor complete Is Reaction Complete? monitor->complete workup Proceed to Work-up & Purification complete->workup Yes incomplete Incomplete Reaction complete->incomplete No byproducts Significant Byproducts Formed complete->byproducts Yes, with byproducts check_reagent Check POCl3 Quality (Fresh? Dry?) incomplete->check_reagent check_temp Verify Reaction Temperature check_reagent->check_temp increase_time Increase Reaction Time / Temp check_temp->increase_time increase_time->monitor verify_sm Check Purity/Dryness of Starting Material byproducts->verify_sm lower_temp Reduce Reaction Temperature verify_sm->lower_temp lower_temp->monitor

Caption: Troubleshooting Decision Tree for Chlorination.

Part 3: Experimental Protocols

These protocols provide a baseline for laboratory synthesis. For scale-up, appropriate engineering controls and process safety management are required.

Protocol 1: Synthesis of 6-Methyl-2-thiouracil (Precursor)

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Isolation a Charge Reactor with: - Sodium (Na) metal - Absolute Ethanol (EtOH) b Stir until all Na dissolves to form Sodium Ethoxide a->b c Add Ethyl Acetoacetate b->c d Add Thiourea c->d e Heat to Reflux (e.g., ~78°C) for 4-6 hours d->e f Cool to Room Temp. e->f g Pour into Water & Acidify with Acetic Acid (to pH ~5-6) f->g h Filter the Precipitated Solid g->h i Wash with Cold Water & Dry h->i

Caption: Workflow for 6-Methyl-2-thiouracil Synthesis.

Methodology:

  • Reactor Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

  • Base Formation: Carefully add sodium metal in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add ethyl acetoacetate, followed by thiourea.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Precipitation: Acidify the aqueous solution by slowly adding glacial acetic acid until the pH is approximately 5-6. A white or off-white solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to yield 6-methyl-2-thiouracil. The purity can be checked by melting point and NMR.

Protocol 2: Chlorination to this compound

Methodology:

  • Reactor Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and thermometer, add the dried 6-methyl-2-thiouracil.

  • Reagent Addition: Place the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~3-5 equivalents) via the dropping funnel. The addition is exothermic and should be controlled to keep the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 105 °C). Maintain reflux for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching (Critical Step): Allow the mixture to cool to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture to the ice-water slurry with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in an efficient fume hood.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous solution 2-3 times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is an ethanol/water or isopropanol/water mixture. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[5]

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from SIELC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9GmIl92zBFVucgp3zfyBCJvGPwc_VAvzME2fS93EfGEdgW_NCbsO-rYxQ--7djHdYbLI5Kx4Kvyu18UI47Y2Vv22-kNVJtycWKwQW-DOz2QzRavRJU2HaLL5KPlUKbaih7hJI1ljphtl95I_R3Be71kl7c4zSCSdKS1OEhneCkZlqq0J-L4XsRWD4_Vj4d9SfI5ZEq90gBTI=]
  • Patil, S., et al. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Rasayan J. Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECrvfLfNpPezGoXmY3edzf7nNkScbUEKLeUVlE-cVCGYlp60L2x_OW_8tPLt1XDCs_rpu9Vuw3DFypZDM4cTA3tAs35eckIZRZUw-yKk8jdN37kzbcjarEDA4qzl58N2HW9qfabN1M99ELk7Oj5hRqrlq4pde36Io=]
  • Folkers, K., & Johnson, T. B. (1933). The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcqs5xCAmOCnlTsFM9FQJIFYi-MLIdC8MLCX2KaxEJcEzNZgreUqJMovos1FW5bAhB9N00daNaiRV1cJfpSLM48CVrxzislfnWggtuVpZounSiB0N6pl5v9QOG3-vRWhJsCBu9GS3e4qA1B2xZetq15nEj4KdxsX3F65Dfbxr5bhfDZCTxYmqWpnK71q6G3DCdzfiYX91xLbY-GNt7LYzsD1M-9kQmztpIKu2pKOXhH85ufCI1GN0IGT4mL9ae]
  • CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7TxTbNnTj3TSjEqF4gQXyymMYked8kXL_XYxbVqYq8VSgqA5kV5iMKkLIq_0W2Q9fgXiJAeGS8WfK7KelUmsaYrSW-jfR9hTRLvxwXOYYsxHaw-Adw-bIezzwm6Nh-yJhWyC8t3PjJlvdyWA=]
  • Khan, S. (2018). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQ0Zg252lO6zGoG-wq0OsF4hMlSNapBkcWXJiIkKNuGuJxr9_3DYnDiBjiK00rRZ3CWzaBFMmh_AQyd8wsX53V8dbFHTncTvWazpEhIKUWtU4jz-BTxQjy651BwQ3NIelXNpT9c7ysPjamfc7xNtZe10yuI5FKQa9bdI-ADwSmcFeUvjpIuz1XWOMRnKo99ybP8MGHCr1sGCta6wruHTtgFR3V-IkmecH0McnGwz-XC5pSQxIfbuddtlCcZaYDoSInHMneg0-B_9eEFqCpJMpRDt2R8PDpupBRw==]
  • Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCFQF69bItB8moTlJjksEVS2g0m47jRJcq0y6g4ADVkpgPdiafoLLahlfkFGgZ6TulolnywN_K1BMbT_16yJapSQhqVPgx9jgVuplltEvJa-oEJGqA8iGlp4AoYco-QAoCQEVuXVZCIAEM]
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Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in characterizing 2-Chloro-6-methylpyrimidin-4(1H)-one. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide provides in-depth, experience-driven advice to researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the why behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your analytical data.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can compromise the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1][3][4][5] Understanding and implementing robust analytical methods is therefore not just a matter of good science, but a regulatory necessity.

This guide is structured to address the common analytical techniques and the specific challenges you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in this compound?

A1: Based on the typical synthetic routes, you should anticipate several classes of impurities:

  • Starting Material Carryover: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • Byproducts: Resulting from side reactions, such as dimerization, or incomplete chlorination.

  • Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis of the chloro group).

  • Residual Solvents: Solvents used in the synthesis and purification steps.[2]

Q2: What are the regulatory thresholds for impurities I need to be aware of?

A2: The ICH Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3]

ThresholdLimit (based on Maximum Daily Dose of API)Action Required
Reporting ≥ 0.05%Impurity must be reported in regulatory submissions.
Identification ≥ 0.10% or 1.0 mg/day intake (whichever is lower)The structure of the impurity must be determined.[1]
Qualification ≥ 0.15% or 1.0 mg/day intake (whichever is lower)Toxicological data is required to justify the proposed acceptance criterion.[1][3][5]

Note: These are general thresholds and can vary based on the specific drug product and its daily dosage.

High-Performance Liquid Chromatography (HPLC) - The Workhorse of Impurity Analysis

HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical compounds due to its high sensitivity, resolution, and versatility.[6][7]

Recommended HPLC Method Protocol

This protocol provides a starting point for method development. Optimization will be necessary based on your specific impurity profile.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress silanol interactions and improve peak shape for basic impurities.[8][9]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is essential for screening for unknown impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 275 nmWavelengths where pyrimidine derivatives often exhibit absorbance. A photodiode array (PDA) detector is highly recommended for spectral analysis.
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration.
HPLC Troubleshooting Guide
Issue 1: My main peak is tailing.
  • Question: Why is the peak for this compound showing significant tailing (Asymmetry Factor > 1.5)?

  • Answer & Troubleshooting Steps: Peak tailing is a common issue, especially for polar and basic compounds.[9][10] It's often caused by secondary interactions between the analyte and the stationary phase.[8][9]

    • Check Mobile Phase pH: The pyrimidine ring has basic properties. If the mobile phase pH is close to the pKa of your analyte or basic impurities, you can get a mix of ionized and non-ionized forms, leading to tailing.[8]

      • Action: Ensure the pH of your aqueous mobile phase (0.1% Formic Acid) is low (around 2.7-3.0). This protonates the basic sites on your molecule and minimizes interactions with residual silanol groups on the silica-based column.[9]

    • Suspect Column Overload: Injecting too much sample can saturate the stationary phase.[8]

      • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[8]

    • Assess Column Health: Voids in the packing bed or a blocked frit can cause tailing for all peaks.[8][9][10]

      • Action: Replace the column with a new one. If the problem is resolved, the old column was compromised. Using guard columns can extend the life of your analytical column.[9][11]

    • Consider a Different Column: Standard C18 columns can have active silanol groups.

      • Action: Switch to a base-deactivated or end-capped C18 column, or a column with a different stationary phase (e.g., phenyl-hexyl) to reduce secondary interactions.[8][9]

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph dilute_sample Dilute Sample & Re-inject check_ph->dilute_sample Yes ph_ok pH is Optimal check_ph->ph_ok No, Adjust pH replace_column Replace Column dilute_sample->replace_column No Improvement overload_resolved Overload Resolved dilute_sample->overload_resolved Improvement change_column_type Try Base-Deactivated Column replace_column->change_column_type No Improvement column_issue_resolved Column Issue Resolved replace_column->column_issue_resolved Improvement peak_shape_improved Peak Shape Improved change_column_type->peak_shape_improved

Caption: Troubleshooting workflow for HPLC peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain synthetic byproducts.[7][12]

Recommended GC-MS Method Protocol
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas, standard for GC-MS.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/minA general-purpose program to separate compounds with varying boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 35-400 amuCovers the expected mass range of the parent compound and potential impurities.
GC-MS Troubleshooting Guide
Issue 2: I am having trouble with the ionization of my chlorinated compound.
  • Question: My mass spectra show poor signal intensity and unusual fragmentation for chlorine-containing compounds. What could be the cause?

  • Answer & Troubleshooting Steps: Chlorinated compounds can sometimes present challenges in mass spectrometry.

    • Consider Negative Chemical Ionization (NCI): Electron-capturing elements like chlorine make compounds amenable to NCI.[13]

      • Action: If your instrument has NCI capabilities, try using it. It can provide higher sensitivity and simpler spectra for halogenated compounds.[13][14]

    • Check for Ion Source Contamination: An active or contaminated ion source can lead to adduct formation or poor ionization efficiency.[14]

      • Action: Perform an ion source clean as per the manufacturer's instructions.

    • Evaluate Fragmentation Patterns: EI at 70 eV causes extensive fragmentation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic tool.

      • Action: Look for fragment ions that have lost one or more chlorine atoms. The characteristic isotopic pattern should be present in chlorine-containing fragments.

Structural Elucidation with NMR and High-Resolution Mass Spectrometry (HRMS)

When an impurity is detected above the identification threshold, its structure must be elucidated.[3] This typically requires a combination of techniques.

Workflow for Structural Elucidation

Structure_Elucidation_Workflow start Impurity > Identification Threshold lcms LC-MS (HRMS) Analysis start->lcms isolate Preparative HPLC or SFC lcms->isolate Obtain Accurate Mass & Formula nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr propose Propose Structure nmr->propose Determine Connectivity confirm Confirm with Reference Standard (if available) propose->confirm final Structure Elucidated confirm->final

Caption: A typical workflow for impurity structure elucidation.
FAQs for Structural Elucidation
Q3: My LC-MS data gives me a molecular formula, but I'm not sure of the structure. What's next?

A3: High-resolution mass spectrometry (HRMS) provides the accurate mass, which is crucial for determining the elemental composition.[15] However, it doesn't reveal the connectivity of the atoms. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[16][17][18]

  • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected within the molecule, allowing you to piece the structure together.[18][19]

Q4: How much of an impurity do I need to isolate for NMR analysis?

A4: With modern NMR instruments equipped with cryoprobes, it's possible to obtain excellent data on very small amounts of material. Typically, 10-50 µg of a purified impurity is sufficient for a full suite of 1D and 2D NMR experiments.[20]

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Castedo, A., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529-36. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Kassel, D. B., et al. (n.d.). Utility of ion source pretreatment with chlorine-containing compounds for enhanced performance in gas chromatography/negative ionization mass spectrometry. ACS Publications. Retrieved from [Link]

  • Dougherty, R. C., et al. (n.d.). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. ACS Publications. Retrieved from [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Oliveira, J. P. R. de, et al. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Retrieved from [Link]

  • (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]

  • (n.d.). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Semantic Scholar. Retrieved from [Link]

  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Retrieved from [Link]

  • (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

  • (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PMC - NIH. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • TSI Journals. (n.d.). Studies on sulphonamides: Part I: Preparation and antimicrobial activity of 2-arylsulphonamido-4-choloro. Retrieved from [Link]

  • MDPI. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International - Chromatography Online. Retrieved from [Link]

  • (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

preventing decomposition of 2-Chloro-6-methylpyrimidin-4(1H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support center for 2-Chloro-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your experimental outcomes.

The stability of halogenated heterocyclic compounds like this compound is paramount for reproducible results. Degradation can lead to decreased reactivity, formation of interfering byproducts, and ultimately, compromised experiments. This guide provides a structured approach to understanding and preventing decomposition.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter, providing explanations and actionable solutions in a direct question-and-answer format.

Question 1: My solid this compound has developed a yellowish or brownish tint. What happened, and can I still use it?

Answer:

This discoloration is a common indicator of degradation, likely caused by one or a combination of the following factors:

  • Photodegradation: The pyrimidine ring and the carbon-chlorine bond are susceptible to cleavage when exposed to UV or visible light.[1] This is a frequent issue if the compound is stored in clear containers or left on the lab bench.

  • Thermal Stress: Elevated temperatures can accelerate decomposition. While the exact decomposition products depend on the atmosphere and temperature, discoloration is a typical outcome.[1]

Causality: Light and heat provide the energy needed to break chemical bonds, initiating degradation cascades that result in chromophoric (colored) impurities.

Recommended Action: It is strongly advised not to use the discolored product, as its purity is compromised. The presence of degradation products can interfere with your reaction, leading to unexpected side products and lower yields.

Preventative Measures:

  • Store in the Dark: Always keep the compound in an amber glass vial or a container wrapped in aluminum foil to block light.

  • Control Temperature: Adhere to the recommended storage temperatures outlined in the FAQ section. Avoid repeated freeze-thaw cycles if stored at low temperatures.

Question 2: The powder, which was once free-flowing, now appears clumpy and difficult to handle. What is the cause?

Answer:

This change in physical appearance is a classic sign of moisture absorption. Pyrimidinone scaffolds are known to be hygroscopic, meaning they readily attract and hold water molecules from the ambient atmosphere.[2]

Causality: The primary concern with moisture absorption is that it provides the necessary reactant for hydrolysis. The chloro group at the 2-position is an electrophilic site, making it susceptible to nucleophilic attack by water. This reaction replaces the chlorine atom with a hydroxyl group, forming 6-methyl-2-hydroxypyrimidin-4(1H)-one. This impurity is often unreactive in subsequent coupling reactions where the chlorine is the intended leaving group.

Recommended Action:

  • Assess the Extent: If clumping is minor, you may be able to dry the compound under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅). However, some degree of hydrolysis may have already occurred.

  • Analytical Verification: Before use, verify the compound's purity via HPLC or NMR to quantify the extent of degradation.

  • Proactive Handling: If you must handle the compound in the open, do so quickly in a low-humidity environment. For sensitive applications, handling inside a nitrogen or argon-filled glovebox is ideal.

Question 3: My downstream reaction yield has unexpectedly decreased. Could degradation of the starting material be the cause?

Answer:

Yes, this is a very likely scenario. The chemical integrity of your starting material is critical. If this compound has degraded, its effective concentration is lower than what you weighed out.

Causality: The primary degradation product, 6-methyl-2-hydroxypyrimidin-4(1H)-one, will not participate in reactions that rely on the reactivity of the C-Cl bond (e.g., nucleophilic aromatic substitution). This effectively reduces the molar quantity of the active reagent, leading directly to lower product yield. Furthermore, degradation byproducts could potentially inhibit your reaction or complicate purification.

Recommended Action Protocol: Purity Verification by HPLC A stability-indicating HPLC method is the best way to confirm the purity of your reagent before use.

  • Sample Preparation: Prepare a standard solution of your compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (Example Method):

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of formic acid (for MS compatibility) or phosphoric acid to improve peak shape.[3][4]

    • Detection: UV detection at a wavelength where the pyrimidine ring absorbs, such as 254 nm.[5]

  • Analysis: Inject your sample. A pure compound should show a single major peak. The presence of additional peaks indicates impurities or degradation products. Compare the chromatogram to a reference standard or a previously analyzed "good" batch to identify new peaks corresponding to degradation.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for this compound?

For long-term stability, the compound should be stored under controlled conditions that minimize exposure to the primary degradation factors: moisture, light, and heat.

ParameterRecommendationRationale
Temperature -20°C is ideal. 4°C is acceptable for shorter periods.[1]Reduces thermal energy, slowing down all potential degradation pathways.
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents oxidation and displaces atmospheric moisture, inhibiting hydrolysis.
Container Tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.[6][7]
Environment Store inside a desiccator, even when refrigerated.Provides an additional layer of protection against moisture.
What are the main decomposition pathways I should be aware of?

Understanding the likely chemical transformations is key to prevention. The primary degradation routes are hydrolysis and photodegradation.

DecompositionPathways cluster_factors Degradation Factors cluster_compound Compound & Products Moisture Moisture (H₂O) Start 2-Chloro-6-methyl- pyrimidin-4(1H)-one Moisture->Start Hydrolysis Light Light (hν) Light->Start Photodegradation Heat Heat (Δ) Heat->Start Thermal Degradation HydrolysisProduct 6-methyl-2-hydroxy- pyrimidin-4(1H)-one Start->HydrolysisProduct C-Cl Cleavage OtherProducts Other Degradation Products Start->OtherProducts

Caption: Key factors leading to the decomposition of this compound.

Can I prepare a stock solution and store it?

Preparing stock solutions is common, but their stability is significantly lower than the solid compound. If you must store a solution:

  • Solvent Choice: Use a dry, aprotic solvent. Anhydrous acetonitrile or DMF are common choices. Avoid protic solvents like methanol or water.

  • Storage: Store solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.

  • Shelf Life: The stability in solution is highly dependent on the solvent and storage conditions. It is best practice to use freshly prepared solutions. If stored, qualify the solution's purity before use if it has been stored for more than a few days.

References

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available from: [Link]

  • Acta Crystallographica Section E. 2-Chloro-6-methylpyrimidin-4-amine. PMC, NIH. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • ResearchGate. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Royal Society of Chemistry. A new method for the determination of niclosamide and its degradates in water by LC-MS/MS. Available from:

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018. Available from: [Link]

  • NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • ACS Organic & Inorganic Au. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. 2024. Available from: [Link]

  • PubMed. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. 2014. Available from: [Link]

  • Wikipedia. Pyrimidone. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Pyrimidinone Derivatives. Available from: [Link]

  • ResearchGate. Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. 2017. Available from: [Link]

  • Swim England. Guidance on chemical storage and handling. 2022. Available from: [Link]

  • PMC, NIH. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. 2014. Available from: [Link]

  • North Industrial Chemicals. How to Store Chlorine Tablets: Essential Tips and Guidelines. 2025. Available from: [Link]

  • SIELC Technologies. 2-Amino-4-chloro-6-methylpyrimidine. 2018. Available from: [Link]

  • PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]

  • ResearchGate. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-methylpyrimidin-4(1H)-one and Structurally Related Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyrimidine ring, often accomplished via nucleophilic aromatic substitution (SNAr), is a critical step in drug discovery. Understanding the relative reactivity of halogenated pyrimidine intermediates is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a detailed comparison of the reactivity of 2-chloro-6-methylpyrimidin-4(1H)-one with other key chloropyrimidine analogs, supported by mechanistic principles and a robust experimental framework for validation.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) in Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen. The SNAr reaction on chloropyrimidines typically proceeds through a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] This step is generally the rate-determining step of the reaction.[2][3]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The stability of the Meisenheimer complex is the primary determinant of the reaction rate.[2][3] The more stable the intermediate, the lower the activation energy and the faster the reaction. The positions on the pyrimidine ring most susceptible to nucleophilic attack are C2, C4, and C6, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms through resonance.[2][3]

Structural Analogs for Comparison

To contextualize the reactivity of This compound (1) , we will compare it against a curated set of analogs. This selection allows for the systematic evaluation of the electronic and steric effects of different substituents on the rate of nucleophilic substitution.

  • 2,4-Dichloropyrimidine (2): Allows for a direct comparison of C2 vs. C4 reactivity and the effect of a second chloro group versus the methyl and oxo groups.

  • 2-Amino-4-chloro-6-methylpyrimidine (3): Introduces a strong electron-donating amino group to assess its impact on the reactivity of a C4-chloro substituent.

  • 2-Chloro-4,6-dimethylpyrimidine (4): Replaces the electron-withdrawing oxo group in our target molecule with an electron-donating methyl group.

CompoundStructureKey Features
1: this compound this compoundC2-Cl, C6-Me, C4=O (electron-withdrawing)
2: 2,4-Dichloropyrimidine 2,4-DichloropyrimidineC2-Cl, C4-Cl (both electron-withdrawing)
3: 2-Amino-4-chloro-6-methylpyrimidine 2-Amino-4-chloro-6-methylpyrimidineC4-Cl, C2-NH2 (electron-donating), C6-Me
4: 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidineC2-Cl, C4-Me, C6-Me (both electron-donating)
Dissecting Reactivity: Electronic and Steric Effects

The reactivity of a substituted chloropyrimidine is a delicate balance of competing electronic and steric influences.

  • Electronic Effects:

    • Activating Groups: Electron-withdrawing groups (EWGs) like chloro (-Cl), oxo (=O), and nitro (-NO₂) enhance reactivity. They stabilize the negative charge of the Meisenheimer intermediate through inductive and/or resonance effects, accelerating the rate of SNAr.[1]

    • Deactivating Groups: Electron-donating groups (EDGs) such as amino (-NH₂) and alkyl (-CH₃) decrease reactivity. They destabilize the anionic intermediate, slowing the reaction. The introduction of a first amino group, for instance, can deactivate the pyrimidine nucleus, necessitating harsher conditions for subsequent substitutions.[1]

  • Positional Isomerism (C2 vs. C4):

    • In general, a chlorine atom at the C4 position is more reactive than one at the C2 position.[5][6] This is because the negative charge in the Meisenheimer complex formed from C4 attack can be delocalized over both ring nitrogens, leading to greater stabilization.[5][6]

    • However, this trend can be reversed by the electronic influence of other substituents on the ring. For example, a strong electron-donating group at C6 can render the C2 position more susceptible to attack than C4.[7]

  • Steric Hindrance: Bulky groups adjacent to the reaction site can impede the approach of the nucleophile, slowing the reaction rate.

Based on these principles, we can predict a general reactivity trend for our selected compounds.

Predicted Reactivity: 2,4-Dichloropyrimidine (C4-Cl) > this compound > 2-Amino-4-chloro-6-methylpyrimidine > 2-Chloro-4,6-dimethylpyrimidine

This hypothesis is based on the powerful activating effect of the two chloro groups in 2 , the balanced activation (C4=O) and deactivation (C6-Me) in 1 , and the strong deactivation from the amino group in 3 and two methyl groups in 4 .

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate these predictions, a standardized kinetic experiment is essential. The reaction of the chloropyrimidine substrates with a model nucleophile, such as morpholine, in a suitable solvent like ethanol at a constant temperature provides a reliable method for comparison. Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis prep_sol Prepare stock solutions of each pyrimidine (1-4) and morpholine in EtOH thermo Equilibrate solutions to reaction temp (e.g., 50°C) prep_sol->thermo prep_std Prepare HPLC calibration standards hplc Analyze by HPLC to quantify substrate consumption prep_std->hplc Calibrate mix Mix pyrimidine and morpholine solutions (t=0) thermo->mix aliquot Withdraw aliquots at defined time intervals mix->aliquot quench Quench aliquots (e.g., with cold acidic MeCN) aliquot->quench quench->hplc kinetics Plot ln[Substrate] vs. time to determine k_obs hplc->kinetics

Caption: Experimental workflow for kinetic analysis.

  • Solution Preparation: Prepare 0.1 M stock solutions of each pyrimidine substrate and a 0.5 M solution of morpholine in absolute ethanol.

  • Reaction Initiation: In separate temperature-controlled reaction vessels held at 50°C, add the morpholine solution. To initiate the reaction (t=0), add the pre-heated pyrimidine stock solution and stir vigorously.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.

  • Quenching: Immediately quench the reaction by diluting the aliquot in 900 µL of a cold solution of 0.1% trifluoroacetic acid in acetonitrile.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material.

  • Data Analysis: Calculate the concentration of the substrate at each time point using a pre-established calibration curve. Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).

Data Interpretation and Expected Outcomes

The experimental data can be compiled to compare the relative reactivity of the compounds.

CompoundSubstratePosition of ClKey SubstituentsPredicted kobs (relative)
2 2,4-DichloropyrimidineC4C2-Cl (EWG)100 (fastest)
1 This compoundC2C4=O (EWG), C6-Me (EDG)25
3 2-Amino-4-chloro-6-methylpyrimidineC4C2-NH₂ (strong EDG), C6-Me (EDG)5
4 2-Chloro-4,6-dimethylpyrimidineC2C4-Me (EDG), C6-Me (EDG)1 (slowest)

Note: Relative kobs values are illustrative, based on established chemical principles.

The results are expected to show that the C4-chloro in 2,4-dichloropyrimidine is the most reactive due to activation from the second chloro group and the inherent reactivity of the C4 position. This compound should display intermediate reactivity, as the activating effect of the C4-oxo group is tempered by the deactivating C6-methyl group. The strong electron-donating amino group in compound 3 and the two methyl groups in compound 4 are expected to significantly deactivate their respective rings towards nucleophilic substitution, resulting in the slowest reaction rates.

G cluster_activating Activating Effects (Increase Rate) cluster_deactivating Deactivating Effects (Decrease Rate) EWG Electron-Withdrawing Groups (-Cl, =O) Reactivity Overall Reactivity EWG->Reactivity Enhances C4 C4 Position (Superior charge delocalization) C4->Reactivity Enhances EDG Electron-Donating Groups (-NH2, -CH3) EDG->Reactivity Reduces Sterics Steric Hindrance Sterics->Reactivity Reduces

Caption: Factors influencing SNAr reactivity.

Conclusion for the Synthetic Chemist

The reactivity of chloropyrimidines is a nuanced interplay of electronic and positional effects. For drug development professionals, a clear understanding of these principles is crucial for synthetic planning.

  • 2,4-Dichloropyrimidine offers a highly reactive handle at C4, ideal for initial diversification, but may require careful control to achieve selectivity.

  • This compound provides a moderately reactive C2-chloro group, suitable for substitutions where milder conditions are preferred or where the C4 position is blocked.

  • 2-Amino-4-chloro-6-methylpyrimidine and 2-Chloro-4,6-dimethylpyrimidine are significantly less reactive. Their substitution requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or palladium catalysis), a factor that can be exploited for sequential, regioselective functionalization strategies.

By leveraging this comparative knowledge, researchers can select the optimal pyrimidine intermediate and reaction conditions to efficiently synthesize target molecules, accelerating the drug discovery and development pipeline.

References

  • Vertex AI Search Result[6],[5]

  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from Google Search.[2][3]

  • Ross, C. H., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.[4]

  • Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett.[1]

  • Vertex AI Search Result[3]

  • CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved from Google Search.[8]

  • Singh, B., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.[9]

  • ResearchGate. (2023). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Retrieved from Google Search.[10]

  • Li, Y., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.[11]

  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.[7]

  • ResearchGate. (2023). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Retrieved from Google Search.[12]

  • BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution. Retrieved from Google Search.[5]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.[13]

  • Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Retrieved from Google Search.[14]

  • D'Auria, M. (2005). Electrophilic Substitution In Azines. ResearchGate.[15]

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A Comparative Spectroscopic Guide to 2-Chloro-6-methylpyrimidin-4(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-methylpyrimidin-4(1H)-one and its key amino and hydroxy derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, we aim to furnish a practical and authoritative resource for the identification, characterization, and further development of this important class of compounds.

Introduction: The Chemical Landscape

This compound serves as a versatile synthetic intermediate. The chloro substituent at the 2-position and the carbonyl group at the 4-position are key reactive sites, allowing for facile derivatization. Understanding how the spectroscopic signatures of the parent molecule change upon substitution is crucial for reaction monitoring, structural elucidation, and predicting molecular behavior. This guide will focus on a comparative analysis of the parent compound with its 2-amino and 2-hydroxy analogues, shedding light on the influence of these functional groups on the core pyrimidine structure.

A critical consideration, particularly for the hydroxy derivative, is the phenomenon of tautomerism. 2-Hydroxy-6-methylpyrimidin-4(1H)-one can exist in equilibrium with its keto-enol and diketo tautomeric forms, which significantly influences its spectroscopic properties.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic arrangement within a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular structure.

¹H NMR Spectral Comparison

The ¹H NMR spectra of this compound and its derivatives are characterized by signals corresponding to the methyl group, the proton on the pyrimidine ring, and any exchangeable protons (e.g., from NH or OH groups).

CompoundMethyl Proton (δ, ppm)Ring Proton (δ, ppm)Other Protons (δ, ppm)
This compound~2.2-2.4~6.0-6.2~12-13 (NH)
2-Amino-6-methylpyrimidin-4(1H)-one~2.1~5.6~6.5-7.0 (NH₂), ~10.5-11.5 (NH)
2-Hydroxy-6-methylpyrimidin-4(1H)-one~2.1~5.5~10-12 (NH, OH)

Analysis of ¹H NMR Data:

  • Methyl Proton: The methyl protons consistently appear as a singlet in the upfield region. The slight variations in chemical shift reflect the subtle electronic influence of the substituent at the 2-position.

  • Ring Proton: The proton at the 5-position of the pyrimidine ring is sensitive to the nature of the adjacent substituents. The electron-donating amino and hydroxy groups cause an upfield shift (to a lower ppm value) compared to the more electron-withdrawing chloro group.

  • Exchangeable Protons: The NH proton of the pyrimidinone ring is typically broad and appears at a downfield chemical shift. In the amino derivative, the NH₂ protons give rise to a distinct signal. For the hydroxy derivative, the presence of tautomers can lead to multiple or broad signals for the NH and OH protons.

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are particularly informative.

Carbon PositionThis compound (δ, ppm)2-Amino-6-methylpyrimidin-4(1H)-one (δ, ppm)2-Hydroxy-6-methylpyrimidin-4(1H)-one (δ, ppm)
C2~155-157~152-154~150-152
C4~163-165~165-167~166-168
C5~108-110~95-97~98-100
C6~150-152~155-157~153-155
CH₃~20-22~23-25~18-20

Analysis of ¹³C NMR Data:

  • C2 Carbon: The chemical shift of the C2 carbon is directly influenced by the attached substituent. The electronegative chlorine atom in the parent compound results in a downfield shift compared to the amino and hydroxy derivatives.

  • C4 Carbon: The C4 carbon, being part of the carbonyl group, consistently appears at a downfield chemical shift across all three compounds.

  • C5 and C6 Carbons: The chemical shifts of these carbons are also modulated by the electronic effects of the substituents, with the electron-donating groups generally causing upfield shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound.

Functional GroupThis compound (cm⁻¹)2-Amino-6-methylpyrimidin-4(1H)-one (cm⁻¹)2-Hydroxy-6-methylpyrimidin-4(1H)-one (cm⁻¹)
N-H Stretch~3100-3300~3100-3400 (NH, NH₂)~3100-3300 (NH, OH)
C=O Stretch~1650-1680~1640-1670~1630-1660
C=C/C=N Stretch~1550-1620~1550-1630~1550-1620
C-Cl Stretch~700-800--

Analysis of IR Data:

  • N-H and O-H Stretching: The broad absorption bands in the high-frequency region are indicative of N-H and O-H stretching vibrations. The amino derivative exhibits characteristic symmetric and asymmetric N-H stretching bands.

  • C=O Stretching: The strong absorption band corresponding to the carbonyl (C=O) stretch is a prominent feature in all three spectra. The position of this band can be influenced by hydrogen bonding and the electronic nature of the other substituents.

  • C-Cl Stretching: A key distinguishing feature of the parent compound is the presence of a C-Cl stretching vibration in the fingerprint region. This band is absent in the spectra of the amino and hydroxy derivatives.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and deducing the structure.

Expected Molecular Ion Peaks:

  • This compound: A characteristic isotopic pattern for the molecular ion peak will be observed due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion [M]⁺ will be at m/z 144.

  • 2-Amino-6-methylpyrimidin-4(1H)-one: The molecular ion [M]⁺ is expected at m/z 125.

  • 2-Hydroxy-6-methylpyrimidin-4(1H)-one: The molecular ion [M]⁺ is expected at m/z 126.

General Fragmentation Patterns:

The fragmentation of these pyrimidine derivatives is often initiated by the loss of small, stable molecules or radicals. Common fragmentation pathways include:

  • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

  • Loss of HCN: Cleavage of the pyrimidine ring can lead to the elimination of hydrogen cyanide.

  • Loss of Cl radical: In the case of the chloro-derivative, the loss of a chlorine radical is a likely fragmentation pathway.

  • Loss of CH₃ radical: The methyl group can be cleaved as a methyl radical.

The specific fragmentation patterns will be influenced by the substituent at the 2-position, which affects the stability of the resulting fragment ions. For instance, the presence of an amino group can influence ring cleavage pathways.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the nature of the chromophores present.

Compoundλmax (nm)
This compound~260-280
2-Amino-6-methylpyrimidin-4(1H)-one~270-290
2-Hydroxy-6-methylpyrimidin-4(1H)-one~250-270

Analysis of UV-Vis Data:

The pyrimidine ring itself is a chromophore. The position of the λmax is influenced by the substituents. Auxochromes, such as amino and hydroxyl groups, can cause a bathochromic (red) shift to longer wavelengths, while the effect of the chloro group is also notable. The specific λmax will also be sensitive to the solvent used for the analysis.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over the range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Visualization of Key Concepts

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Start This compound Derivatization Derivatization (e.g., Amination, Hydrolysis) Start->Derivatization Purification Purification (e.g., Recrystallization, Chromatography) Derivatization->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation UV UV-Vis Spectroscopy Purification->UV Electronic Transitions Comparison Comparative Analysis of Spectral Data NMR->Comparison IR->Comparison MS->Comparison UV->Comparison substituent_effects cluster_derivatives Derivatives cluster_effects Spectroscopic Effects Parent 2-Chloro-6-methyl- pyrimidin-4(1H)-one Amino 2-Amino Derivative Parent->Amino -Cl -> -NH2 Hydroxy 2-Hydroxy Derivative Parent->Hydroxy -Cl -> -OH NMR_shift Upfield shift of ring protons and C2 in ¹H & ¹³C NMR Amino->NMR_shift IR_change Appearance of N-H/O-H stretches Disappearance of C-Cl stretch Amino->IR_change MS_frag Altered fragmentation pathways Amino->MS_frag UV_shift Bathochromic shift in λmax Amino->UV_shift Hydroxy->NMR_shift Hydroxy->IR_change Hydroxy->MS_frag Hydroxy->UV_shift

Caption: Influence of substituents on key spectroscopic features.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound with its amino and hydroxy derivatives. By systematically analyzing their NMR, IR, MS, and UV-Vis spectra, we have highlighted the key diagnostic features that arise from the introduction of these different functional groups. This comparative approach not only facilitates the unambiguous identification of these compounds but also provides valuable insights into their electronic and structural properties. The experimental protocols and visual guides included herein are intended to serve as a practical resource for researchers in the field, enabling more efficient and accurate characterization of this important class of heterocyclic molecules.

References

  • Jarzembska, K. N., et al. (2013). Interplay between Charge Density Distribution, Crystal Structure Energetic Features, and Crystal Morphology of 6-Methyl-2-thiouracil. The Journal of Physical Chemistry C, 117(15), 7764-7775. [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

  • Graceffa, R., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The strategic synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyrimidine derivatives hold a place of prominence due to their wide-ranging biological activities. 2-Chloro-6-methylpyrimidin-4(1H)-one is a key intermediate in the synthesis of a variety of bioactive molecules. The economic and environmental viability of its production is therefore a critical consideration for any research or manufacturing endeavor. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, supported by experimental data and a thorough cost-benefit analysis.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to generate libraries of novel compounds for biological screening. The pyrimidinone core itself is a common scaffold in molecules targeting a diverse array of enzymes and receptors. Consequently, an efficient, scalable, and cost-effective synthesis of this intermediate is of paramount importance.

This guide will dissect two plausible synthetic pathways:

  • Route 1: A Two-Step Synthesis via 6-Methyluracil Intermediate. This classic and well-documented approach involves the initial formation of 6-methyluracil from simple starting materials, followed by a chlorination step.

  • Route 2: A Conceptual One-Pot Synthesis. This route explores the possibility of a more streamlined synthesis, potentially through a modified Biginelli-type reaction, aiming to reduce the number of steps and improve overall efficiency.

Route 1: Two-Step Synthesis via 6-Methyluracil

This established route is characterized by its reliability and well-documented procedures. It proceeds in two distinct stages: the synthesis of the 6-methyluracil intermediate and its subsequent chlorination.

Step 1: Synthesis of 6-Methyluracil

The synthesis of 6-methyluracil from ethyl acetoacetate and urea is a classic example of a pyrimidine ring-forming reaction. The reaction proceeds via a condensation mechanism.

Experimental Protocol:

A detailed and reliable procedure for the synthesis of 6-methyluracil is provided by Organic Syntheses.[1]

  • In a 5-inch crystallizing dish, a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid is prepared.

  • The reagents are thoroughly mixed, and the dish is loosely covered with a watch glass.

  • The reaction vessel is placed in a vacuum desiccator over concentrated sulfuric acid and allowed to stand for 4-5 days.

  • The solidified product, β-uraminocrotonic ester, is then dried and finely powdered.

  • This crude intermediate is added to a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • The resulting clear solution is cooled to 65°C and carefully acidified with concentrated hydrochloric acid with stirring.

  • The precipitated 6-methyluracil is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.

Yield: 71-77%[1]

Step 2: Chlorination of 6-Methyluracil

The conversion of 6-methyluracil to this compound is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxyl group of the tautomeric form of 6-methyluracil is converted to a chloro group.

Experimental Protocol:

A general procedure for the chlorination of hydroxypyrimidines using phosphorus oxychloride is well-established.[2][3][4][5] The following is an adapted protocol for the synthesis of the target molecule.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, 12.6 g (0.1 mol) of 6-methyluracil is suspended in 50 mL of phosphorus oxychloride.

  • A catalytic amount of N,N-dimethylaniline (1-2 mL) is added.

  • The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 3-4 hours, or until the reaction is complete (monitored by TLC).

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Estimated Yield: Based on similar chlorinations of hydroxypyrimidines, a yield of approximately 85% can be expected.[5]

Route 2: Conceptual One-Pot Synthesis

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7] For the synthesis of 6-methyluracil, no aldehyde is required. A subsequent in-situ chlorination would then yield the final product.

Conceptual Experimental Protocol:

  • A mixture of ethyl acetoacetate (0.1 mol), urea (0.12 mol), and a suitable catalyst (e.g., a Lewis acid like FeCl₃ or a Brønsted acid) in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux with a Dean-Stark trap to remove water.

  • After the formation of 6-methyluracil is complete (monitored by TLC), the reaction mixture is cooled.

  • Phosphorus oxychloride (0.15 mol) is carefully added, and the mixture is heated again to reflux to effect chlorination.

  • Work-up would be similar to that of Route 1, involving quenching with ice, filtration, and purification.

Estimated Yield: The yield for a one-pot reaction is difficult to predict without experimental validation. However, by eliminating the isolation of the intermediate, it is conceivable that a comparable or slightly lower overall yield to Route 1 could be achieved, but with significant time and resource savings.

Cost-Benefit Analysis

The following table provides a comparative analysis of the two routes based on key metrics. The costs of reagents are estimates based on commercially available data and may vary depending on the supplier and scale of the synthesis.

MetricRoute 1: Two-Step SynthesisRoute 2: Conceptual One-Pot Synthesis
Starting Materials Ethyl acetoacetate, Urea, Phosphorus oxychloride, N,N-dimethylanilineEthyl acetoacetate, Urea, Phosphorus oxychloride, Catalyst (e.g., FeCl₃)
Number of Steps 21
Overall Yield (Estimated) ~60-65%Potentially 50-65% (requires optimization)
Reaction Time 5-6 days (including drying of intermediate)1-2 days
Cost of Raw Materials (per mole of product) ModeratePotentially lower due to fewer reagents and solvents
Process Complexity Higher (isolation of intermediate)Lower (no isolation of intermediate)
Scalability Good, with established proceduresRequires development and optimization for scale-up
Safety Concerns Use of corrosive and toxic POCl₃Use of corrosive and toxic POCl₃, potential for exothermic reaction in one pot
Environmental Impact Waste generated from two separate stepsPotentially less solvent waste

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Conceptual One-Pot Synthesis EAA1 Ethyl Acetoacetate Step1 Condensation EAA1->Step1 Urea1 Urea Urea1->Step1 Methyluracil 6-Methyluracil Step1->Methyluracil Yield: 71-77% Step2 Chlorination Methyluracil->Step2 POCl3_1 POCl3 POCl3_1->Step2 Product1 2-Chloro-6-methyl- pyrimidin-4(1H)-one Step2->Product1 Yield: ~85% EAA2 Ethyl Acetoacetate OnePot One-Pot Reaction EAA2->OnePot Urea2 Urea Urea2->OnePot Catalyst Catalyst Catalyst->OnePot POCl3_2 POCl3 POCl3_2->OnePot Product2 2-Chloro-6-methyl- pyrimidin-4(1H)-one OnePot->Product2 Yield: Requires Optimization

Caption: Comparative workflow of the two synthetic routes.

Expert Insights and Recommendations

Route 1 is the more conservative and currently reliable approach. The procedures are well-documented and the yields are predictable, making it suitable for both laboratory-scale synthesis and initial scale-up. The primary drawbacks are the longer reaction time and the need to handle and isolate an intermediate.

Route 2 presents an attractive alternative for process optimization. A successful one-pot synthesis would offer significant advantages in terms of time, labor, and resource efficiency. However, this route requires significant development and optimization to establish reliable reaction conditions and yields. The potential for a highly exothermic reaction when combining the condensation and chlorination steps in a single pot must be carefully evaluated and controlled, especially during scale-up.

For research and development purposes where reliability and predictability are paramount, Route 1 is the recommended starting point. For process chemistry and manufacturing, investing in the development of a robust one-pot synthesis (Route 2) could lead to substantial long-term cost savings and a more streamlined production process.

Safety, Health, and Environmental Considerations

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[4] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of the reaction mixture with ice is highly exothermic and must be performed slowly and with adequate cooling.

Environmentally, the use of chlorinated solvents and phosphorus-containing reagents requires proper waste disposal procedures. Green chemistry alternatives to phosphorus oxychloride for chlorination are an active area of research, with some promising developments using photocatalytic methods, though these are not yet widely applicable for this specific transformation.[8][9]

Conclusion

The synthesis of this compound can be effectively achieved through a reliable two-step process involving the synthesis of 6-methyluracil followed by chlorination with phosphorus oxychloride. This route offers good yields and is well-documented. A conceptual one-pot synthesis presents a promising avenue for process optimization, with the potential for significant cost and time savings, but requires further research and development to be validated. The choice of synthetic route will ultimately depend on the specific needs of the project, balancing the trade-offs between established reliability and the potential for a more efficient, streamlined process.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidinone Core in Modern Drug Discovery

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Specifically, 2-Chloro-6-methylpyrimidin-4(1H)-one is a highly valuable and versatile building block. Its strategic placement of a reactive chlorine atom and a methyl group on the pyrimidinone ring allows for selective functionalization, enabling the exploration of diverse chemical space in the quest for novel drug candidates. The ability to efficiently and selectively introduce new functionalities at the C2 position is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a comparative analysis of catalytic systems for the functionalization of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions, offering researchers the insights needed to make informed decisions in their synthetic strategies.

Comparative Analysis of Catalytic Systems for C2 Functionalization

The introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three most prevalent and powerful methods for this transformation are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] For a substrate like this compound, the choice of a palladium precatalyst and a suitable phosphine ligand is crucial to overcome the inherent challenges of coupling with an electron-deficient heterocycle.

Below is a table comparing the performance of various palladium precatalysts for a Suzuki-Miyaura coupling of a closely related substrate, 2-chloro-4,6-dimethoxypyrimidine, which provides valuable insights into catalyst selection.[2]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1001895
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1001292
Pd(PPh₃)₄-Na₂CO₃DME/H₂O802475
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄t-BuOH801688

Expert Insights: For electron-deficient chloropyrimidines, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally exhibit superior performance.[3] These ligands facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step.[1] The use of a strong inorganic base like potassium phosphate or potassium carbonate is typically required to promote the transmetalation step.

Buchwald-Hartwig Amination: Constructing the Crucial C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation.[4] For the amination of this compound, the selection of the appropriate palladium catalyst and ligand is critical to achieving high coupling efficiency and functional group tolerance.

The following table outlines recommended catalyst systems for the Buchwald-Hartwig amination of challenging heteroaryl chlorides.

Catalyst PrecursorLigandBaseSolventTemp (°C)
Pd₂(dba)₃XantphosNaOt-BuToluene100
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane110
[Pd(allyl)Cl]₂BrettPhosLHMDSTHF80
G3-XPhos Palladacycle-K₃PO₄t-AmOH100

Expert Insights: The choice of ligand in Buchwald-Hartwig amination is paramount. For heteroaryl chlorides, ligands like Xantphos, with its wide bite angle, and bulky, electron-rich biaryl phosphine ligands like RuPhos and BrettPhos are often highly effective.[5] These ligands promote the reductive elimination step, leading to the formation of the desired C-N bond.[4] The choice of base is also critical, with strong bases like sodium tert-butoxide or LHMDS often being necessary.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes.[6][7] This reaction typically employs a dual catalytic system of palladium and copper(I).[8] For the alkynylation of this compound, careful optimization of the reaction conditions is necessary to ensure high yields and prevent side reactions.

This table presents generally effective conditions for the Sonogashira coupling of heteroaryl chlorides.

Catalyst SystemBaseSolventTemp (°C)
Pd(PPh₃)₄ / CuIEt₃NTHF60
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF80
Pd(OAc)₂ / XPhos / CuIK₂CO₃1,4-Dioxane100
Copper-free: Pd(OAc)₂ / SPhosCs₂CO₃Acetonitrile80

Expert Insights: While the traditional Pd/CuI system is often effective, copper-free Sonogashira protocols have gained popularity to avoid the formation of alkyne homocoupling byproducts.[9] In these systems, a palladium catalyst is used in conjunction with a suitable phosphine ligand and a base. For challenging substrates like chloro-pyrimidines, a more active palladium catalyst, often in combination with a bulky electron-rich ligand, may be required.

Experimental Protocols

The following are detailed, step-by-step methodologies for the functionalization of this compound using the three highlighted cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

experimental_workflow_suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add this compound (1 equiv), Phenylboronic Acid (1.2 equiv), and K₃PO₄ (2 equiv) to a Schlenk flask. prep2 2. Evacuate and backfill with Argon (3x). prep1->prep2 prep3 3. Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). prep2->prep3 prep4 4. Add degassed Toluene and H₂O (10:1). prep3->prep4 react1 5. Heat to 100 °C with vigorous stirring. prep4->react1 react2 6. Monitor by TLC or LC-MS. react1->react2 workup1 7. Cool, dilute with Ethyl Acetate, wash with brine. react2->workup1 workup2 8. Dry over Na₂SO₄, filter, and concentrate. workup1->workup2 workup3 9. Purify by column chromatography. workup2->workup3 experimental_workflow_buchwald cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add Pd₂(dba)₃ (1 mol%) and Xantphos (2.5 mol%) to a Schlenk flask. prep2 2. Add NaOt-Bu (1.4 equiv). prep1->prep2 prep3 3. Evacuate and backfill with Argon (3x). prep2->prep3 prep4 4. Add Toluene, this compound (1 equiv), and Morpholine (1.2 equiv). prep3->prep4 react1 5. Heat to 100 °C with stirring. prep4->react1 react2 6. Monitor by GC-MS or LC-MS. react1->react2 workup1 7. Cool, filter through Celite, and concentrate. react2->workup1 workup2 8. Purify by column chromatography. workup1->workup2 experimental_workflow_sonogashira cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add this compound (1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) to a flask. prep2 2. Evacuate and backfill with Argon (3x). prep1->prep2 prep3 3. Add THF and Et₃N. prep2->prep3 prep4 4. Add Phenylacetylene (1.2 equiv) dropwise. prep3->prep4 react1 5. Stir at 60 °C. prep4->react1 react2 6. Monitor by TLC or LC-MS. react1->react2 workup1 7. Cool, filter, and concentrate. react2->workup1 workup2 8. Purify by column chromatography. workup1->workup2 catalytic_cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_sonogashira Sonogashira Cycle (Pd) Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OR)₂) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination (Ar-R) Pd(0)L₂_B Pd(0)L₂ Ar-Pd(II)(X)L₂_B Ar-Pd(II)(X)L₂ Pd(0)L₂_B->Ar-Pd(II)(X)L₂_B Oxidative Addition (Ar-X) Ar-Pd(II)(NR₂')L₂_B Ar-Pd(II)(NR₂')L₂ Ar-Pd(II)(X)L₂_B->Ar-Pd(II)(NR₂')L₂_B Amine Coordination & Deprotonation Ar-Pd(II)(NR₂')L₂_B->Pd(0)L₂_B Reductive Elimination (Ar-NR₂') Pd(0)L₂_S Pd(0)L₂ Ar-Pd(II)(X)L₂_S Ar-Pd(II)(X)L₂ Pd(0)L₂_S->Ar-Pd(II)(X)L₂_S Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L₂_S Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(X)L₂_S->Ar-Pd(II)(C≡CR)L₂_S Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L₂_S->Pd(0)L₂_S Reductive Elimination (Ar-C≡CR)

Sources

assessing the purity of commercially available 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Commercially Available 2-Chloro-6-methylpyrimidin-4(1H)-one

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. The presence of even minute impurities can drastically alter reaction outcomes, lead to the formation of unintended side products, and confound biological assay results. Therefore, a robust and multi-faceted approach to purity assessment is not merely a quality control measure, but a fundamental prerequisite for generating reliable and reproducible scientific data.

This guide provides a comparative analysis of essential analytical techniques for verifying the purity of commercially sourced this compound. It moves beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to select and implement the most appropriate methods for their specific needs.

Understanding Potential Impurities

The purity profile of a commercial chemical is a direct reflection of its synthetic route and subsequent purification and storage conditions. For this compound, impurities typically fall into three categories:

  • Process-Related Impurities: These are substances introduced or created during synthesis. Common synthetic pathways involve the chlorination of 4-hydroxy-6-methyl-2(1H)-pyrimidinone (isocytosine) using reagents like phosphorus oxychloride (POCl₃).[1][2] Potential impurities include:

    • Unreacted Starting Materials: Residual 4-hydroxy-6-methyl-2(1H)-pyrimidinone.

    • Reaction Intermediates: Incompletely chlorinated species.

    • By-products: Isomeric products or compounds arising from side reactions.

    • Reagents: Traces of the chlorinating agent or other reagents.

  • Degradation Products: The compound may degrade over time due to factors like hydrolysis, oxidation, or exposure to light and heat.[3] The chloro-substituent, for instance, can be susceptible to hydrolysis, reverting the compound to its hydroxy precursor.

  • Residual Solvents: Solvents used during the final purification and crystallization steps may be present in the final product.[3]

Orthogonal Analytical Approaches for Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on employing multiple, orthogonal techniques that measure different physicochemical properties. Here, we compare four powerful methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Quantitative Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution and sensitivity for quantifying non-volatile organic impurities.[4] A reverse-phase method is ideal for a moderately polar compound like this compound.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is selected for its versatility in retaining a broad range of moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the analyte, separating it from more polar or less retained impurities.[5]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that provides good peak shape for many heterocyclic compounds. A buffer (e.g., phosphate or formate) is used to control the pH, which is critical for ensuring the consistent ionization state of the analyte and any ionizable impurities, leading to reproducible retention times.[6]

  • Detection: UV detection is suitable as the pyrimidine ring contains a chromophore that absorbs UV light. A full UV-Vis scan should be performed first to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: HPLC

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: λmax (e.g., ~275 nm, to be determined experimentally).[7]

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution. Dilute as necessary.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Purity is typically calculated using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all impurities have a similar response factor to the main compound.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Accurately weigh ~5 mg of sample p2 Dissolve in 10 mL of Diluent (ACN:H2O) p1->p2 h2 Inject 10 µL of Sample p2->h2 p3 Prepare Mobile Phases A and B h1 Equilibrate C18 Column with Mobile Phase p3->h1 h1->h2 h3 Run Gradient Program (25 min) h2->h3 h4 Detect at λmax h3->h4 d1 Integrate Chromatogram Peaks h4->d1 d2 Calculate Area Percent Purity d1->d2 d3 Report Results d2->d3

Caption: Workflow for assessing purity via HPLC.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

While HPLC provides a relative purity profile, quantitative NMR (qNMR) can determine the absolute purity (mass fraction) of the main component without requiring reference standards for the impurities.[8] The technique relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Experimental Choices:

  • Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen. It must be of high purity (>99.9%), non-volatile, stable, and have proton signals that do not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to dissolve both the sample and the internal standard. DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high solubilizing power.

  • Acquisition Parameters: Specific NMR parameters are crucial for quantitation. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated is essential to ensure complete relaxation and accurate signal integration.[8]

Experimental Protocol: qNMR

  • Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Sample Preparation: Accurately weigh ~15 mg of this compound into the same NMR tube.

  • Dissolution: Add a precise volume (~0.7 mL) of deuterated solvent (e.g., DMSO-d₆) to the tube and ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Use a long relaxation delay (e.g., D1 = 30-60 seconds).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Differential Scanning Calorimetry (DSC) for Overall Purity

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. For a crystalline solid, the presence of impurities depresses and broadens its melting point.[9][10] This phenomenon, known as freezing-point depression, can be used to calculate the total mole percent of impurities.

Causality Behind Experimental Choices:

  • Sample Type: This method is only applicable to compounds that are crystalline, thermally stable through their melting point, and preferably >97 mol% pure.[9][11] It provides a measure of total eutectic impurities.

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to allow for thermal equilibrium and to obtain a high-resolution melting endotherm.

  • Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample during heating.

Experimental Protocol: DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 100 °C).

    • Ramp the temperature at a slow rate (e.g., 2 °C/min) to a temperature well above the melting point (e.g., 250 °C).

  • Data Analysis: The instrument software uses the van't Hoff equation to analyze the shape of the melting peak and calculate the mole percent purity. The analysis is based on the principle that the melting range broadens as impurity levels increase.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It is particularly useful for detecting residual solvents and volatile process-related impurities that may not be easily detected by HPLC.

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column (e.g., DB-5MS) is a good general-purpose choice for separating a wide range of compounds based on their boiling points and polarity.[12]

  • Injector Temperature: The injector must be hot enough to ensure rapid volatilization of the sample without causing thermal degradation.

  • Oven Program: A temperature ramp is used to first elute highly volatile compounds (like solvents) at low temperatures, followed by the elution of less volatile impurities and the main component as the temperature increases.

  • Mass Spectrometry: MS detection provides confident identification of separated components by comparing their mass spectra to spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify using area percent or by creating a calibration curve with standards if available.

Comparative Summary

FeatureHPLC-UVqNMRDSCGC-MS
Principle Chromatographic SeparationNuclear ResonanceThermal AnalysisChromatographic Separation
Primary Use Quantify non-volatile impuritiesAbsolute purity of main componentOverall purity of crystalline solidsIdentify/quantify volatile impurities
Impurity ID No (unless coupled with MS)Limited (structural clues)NoYes (via MS library)
Quantitation Relative (Area %)Absolute (Mass %)Absolute (Mol %)Semi-Quantitative/Quantitative
Strengths High resolution, robust, widely used.[4]High precision, no impurity standards needed.[8]Fast, small sample size.[11]High sensitivity, confident ID.[5]
Limitations Requires standards for absolute quantitation.Lower sensitivity than HPLC, requires expensive equipment.Only for pure, crystalline, stable compounds.[11]Not for non-volatile or thermally labile compounds.

General Workflow for Commercial Sample Qualification

cluster_analysis Orthogonal Purity Analysis start Receive Commercial This compound doc_review Review Certificate of Analysis (CoA) start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp hplc HPLC-UV (Organic Impurities) visual_insp->hplc qnmr qNMR (Absolute Purity) visual_insp->qnmr dsc DSC (Overall Purity, Thermal Properties) visual_insp->dsc gcms GC-MS (Residual Solvents) visual_insp->gcms decision Decision Point hplc->decision qnmr->decision dsc->decision gcms->decision pass Accept Lot decision->pass Purity ≥ 98% No significant impurities fail Reject Lot / Further Investigation decision->fail Purity < 98% Unknown peaks present

Caption: A multi-step workflow for qualifying commercial lots.

Conclusion and Recommendations

Assessing the purity of this compound requires a thoughtful, multi-technique approach to ensure the quality and reliability of research outcomes.

  • For routine quality control of incoming batches, a well-developed HPLC method is the most efficient and effective tool for screening for organic impurities.

  • To establish a highly characterized, in-house reference lot, a combination of qNMR for absolute purity determination and HPLC for impurity profiling is strongly recommended.

  • DSC serves as a rapid, complementary technique to confirm the high purity of crystalline batches and to screen for thermal events.[13]

  • GC-MS should be employed if there is a concern about residual solvents or the presence of volatile by-products from the synthesis.

By integrating these orthogonal methods, researchers can build a comprehensive purity profile, ensuring that their starting material is well-characterized and suitable for its intended use in discovery and development pipelines. This rigorous validation is the foundation of scientific integrity.

References

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

  • Creative Biolabs. Purity Determination by DSC. Available at: [Link]

  • ResearchGate. (2023). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link]

  • Eurolab. DSC Thermal Characterization Testing. Available at: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available at: [Link]

  • Daina, C., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 23(8), 2029. Available at: [Link]

  • Zhang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(3), 666–674. Available at: [Link]

  • Patel, K. N., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Beni-Suef University Journal of Basic and Applied Sciences, 3(4), 263-267. Available at: [Link]

  • ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Lombardo, L. J., et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Acros Organics. 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, 99%+ (HPLC). Available at: [Link]

  • ResearchGate. (2020). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. Available at: [Link]

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. Available at: [Link]

  • SciSpace. (2014). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. Available at: [Link]

  • ResearchGate. (2023). GC-MS study. (A) Chromatogram of chlorpyrifos. Available at: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]

  • NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. Available at: [Link]

  • SIELC Technologies. Separation of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine on Newcrom R1 HPLC column. Available at: [Link]

  • Chromatography Online. (2023). Critical Parameters during HPLC Method Development. Available at: [Link]

  • MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(3), M1009. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of 2-Chloro-6-methylpyrimidin-4(1H)-one: From Single Crystal X-ray Analysis to Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing effective drugs, and securing intellectual property. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of 2-Chloro-6-methylpyrimidin-4(1H)-one, a substituted pyrimidinone of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage data from closely related analogs to present a comprehensive workflow for its analysis. We will focus on the gold standard, single-crystal X-ray diffraction, and compare its outputs with complementary spectroscopic and computational techniques.

The Central Role of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1] This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, which are critical for understanding crystal packing and solid-state properties.

A Proposed Experimental Workflow for this compound

The journey from a synthesized powder to a refined crystal structure involves several critical stages. The following proposed workflow is based on established protocols for similar pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Recrystallization/Chromatography Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation, etc.) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., SHELXS) Data_Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (e.g., PLATON, Hirshfeld) Refinement->Validation

Caption: Proposed experimental workflow for X-ray crystal structure analysis.

Step-by-Step Experimental Protocol:

  • Synthesis and Purification: The synthesis of this compound would likely follow established routes for pyrimidinone synthesis. Purity is paramount for successful crystallization; therefore, the crude product should be purified, for instance, by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

  • Crystallization:

    • Solvent Screening: A broad range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and promote slow crystal growth.

    • Crystal Growth Techniques: Slow evaporation of a saturated solution is a common and effective method. Other techniques include vapor diffusion and cooling crystallization. For a related compound, 2-chloro-6-methylpyrimidin-4-amine, colorless block-like crystals were obtained by slow evaporation from an ethanol solution.[3]

  • X-ray Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • Data is collected using a diffractometer, typically with Mo Kα radiation.[3] Data collection parameters, including temperature (often cryogenic to reduce thermal motion), exposure time, and frame width, are optimized.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods, often with software like SHELXS.

    • The initial structural model is refined against the experimental data using programs like SHELXL.[3] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Anticipated Structural Insights and Tautomerism

A key structural question for this compound is the dominant tautomeric form in the solid state. Pyrimidinones can exist in keto-enol tautomeric forms.[4] Computational studies on related systems suggest that the ketonic form is generally more stable.[5][6][7] X-ray crystallography would definitively resolve this by locating the hydrogen atom on either the nitrogen (1H-pyrimidin-4-one form) or the oxygen (4-hydroxypyrimidine form).

Intermolecular interactions are also a critical aspect revealed by crystallography. Based on the structures of similar pyrimidinones, we can anticipate the presence of hydrogen bonding and potentially π-π stacking interactions. For instance, in the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by N-H···N hydrogen bonds to form inversion dimers, which are further connected into a two-dimensional network.[3]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more accessible.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration.[1]Unambiguous structural determination.Requires high-quality single crystals; destructive to the crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds.Non-destructive; provides information about the structure in solution.Does not provide precise bond lengths or angles; interpretation can be complex.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity; provides information on molecular formula.Does not provide information on 3D structure or connectivity.
Computational Modeling Theoretical prediction of stable tautomers, geometries, and energetic properties.[8]Can explore structures that are difficult to isolate experimentally; provides insights into reaction mechanisms.Results are theoretical and require experimental validation.
In-depth Comparison:
  • NMR Spectroscopy: For this compound, ¹H NMR would show distinct signals for the methyl protons and the pyrimidine ring proton. The chemical shifts would provide clues about the electronic environment and could help infer the tautomeric state in solution. ¹³C NMR would similarly provide information about the carbon skeleton. While NMR is powerful for confirming the constitution of the molecule, it does not provide the detailed geometric data of a crystal structure.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition of the synthesized compound. Fragmentation patterns observed in MS/MS experiments could provide evidence for the connectivity of the atoms, but not the stereochemistry or detailed 3D structure.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the different tautomers of this compound in the gas phase or in solution.[8] These computational studies can guide experimental efforts and help in the interpretation of spectroscopic data. However, the predicted lowest energy conformer may not always correspond to the form that crystallizes.

Conclusion

The structural elucidation of novel compounds like this compound is a multi-faceted challenge that is best addressed by a combination of analytical techniques. Single-crystal X-ray diffraction remains the gold standard for obtaining a definitive three-dimensional structure, providing invaluable data for drug design and development. The anticipated insights from such an analysis, including the determination of the dominant tautomer and the nature of intermolecular interactions, are crucial for understanding the solid-state properties of this compound. Complementary techniques such as NMR and mass spectrometry are essential for confirming the molecular identity and structure in solution, while computational modeling offers predictive power and aids in the interpretation of experimental results. A synergistic application of these methods will provide the most comprehensive understanding of this compound, paving the way for its potential applications in medicinal chemistry.

References

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The Versatility of the Pyrimidine Core: A Comparative Guide to the Applications of 2-Chloro-6-methylpyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The 2-chloro-6-methylpyrimidin-4(1H)-one moiety, and its readily accessible derivative 2-amino-4-chloro-6-methylpyrimidine, represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability and the electronic properties of the pyrimidine ring make it an ideal starting point for the development of a wide range of therapeutic agents. This guide provides an in-depth technical overview of the applications of this scaffold, with a focus on its use in the development of kinase inhibitors, and a comparative analysis against alternative chemical entities, supported by experimental data.

The Pyrimidine Scaffold: A Hub for Therapeutic Innovation

The pyrimidine ring is a cornerstone of numerous biological processes, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to a plethora of approved drugs for various indications. The 2-amino-4-chloro-6-methylpyrimidine variant is particularly valuable due to the differential reactivity of its chloro and amino groups, allowing for sequential and regioselective modifications to build molecular complexity and fine-tune pharmacological activity.

Comparative Analysis: Pyrimidine-Based Scaffolds in Kinase Inhibition

Protein kinases are a major class of drug targets, and the development of potent and selective kinase inhibitors is a central theme in modern drug discovery. The pyrimidine scaffold has proven to be a highly effective framework for the design of these inhibitors.

Covalent Inhibition of Bruton's Tyrosine Kinase (BTK): A Case Study

A compelling example of the power of the pyrimidine scaffold is in the development of covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. The approved BTK inhibitor ibrutinib utilizes an acrylamide "warhead" to form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK. While effective, acrylamide-based inhibitors can suffer from off-target reactivity and stability issues.

Recent research has demonstrated that a 2-sulfonylpyrimidine moiety can serve as a highly effective alternative to the acrylamide warhead.[1][2] This provides a direct and data-supported comparison of the performance of a pyrimidine-based covalent modifier against a more established alternative.

Table 1: Comparative Performance of a 2-Sulfonylpyrimidine-based BTK Inhibitor vs. Ibrutinib (Acrylamide-based) [1]

CompoundWarhead TypeTarget KinaseBiochemical IC50 (nM)Covalent Efficiency (k_inact / K_i) (M⁻¹s⁻¹)
Ibrutinib Analogue (8d) 2-SulfonylpyrimidineBTK (wild-type)~20-602.72 x 10⁶
Ibrutinib (1g) AcrylamideBTK (wild-type)7.88.16 x 10⁶

The data reveals that while the 2-sulfonylpyrimidine-based inhibitor (8d) exhibits a slightly lower covalent efficiency compared to ibrutinib, it still achieves potent inhibition of BTK in the nanomolar range.[1] Furthermore, the study highlights that the 2-sulfonylpyrimidine derivatives demonstrate good plasma stability and reduced off-target binding across a panel of 135 tyrosine kinases, showcasing the potential for improved safety and selectivity profiles.[1][2] This proof-of-concept underscores the utility of the pyrimidine scaffold not just as a core recognition element, but also as a tunable covalent warhead.

G General Workflow for Covalent Kinase Inhibitor Development cluster_0 Scaffold Selection & Synthesis cluster_1 Warhead Installation cluster_2 Biological Evaluation Start 2-Amino-4-chloro- 6-methylpyrimidine Modification Nucleophilic Aromatic Substitution (SNAr) Start->Modification Introduce recognition elements Intermediate Functionalized Pyrimidine Core Modification->Intermediate Warhead_Intro Couple Electrophilic 'Warhead' Intermediate->Warhead_Intro Covalent_Inhibitor Final Covalent Inhibitor Warhead_Intro->Covalent_Inhibitor Biochem_Assay Biochemical Assay (IC50, Kinact/Ki) Covalent_Inhibitor->Biochem_Assay Cell_Assay Cell-based Assay (Potency, Selectivity) Biochem_Assay->Cell_Assay In_Vivo In Vivo Model (Efficacy, PK/PD) Cell_Assay->In_Vivo

Caption: Workflow for developing pyrimidine-based covalent kinase inhibitors.

Pyrimidine Derivatives in Anti-Inflammatory and Antiviral Drug Discovery

The versatility of the this compound scaffold extends beyond kinase inhibition into the realms of anti-inflammatory and antiviral research.

Anti-Inflammatory Applications

Pyrimidine derivatives have been explored as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[3][4] The ability to readily introduce diverse functionalities at the C4 position of the pyrimidine ring allows for the optimization of binding to the active sites of these enzymes. While direct comparative data with non-pyrimidine scaffolds is often compound-specific, the pyrimidine core offers a rigid and synthetically accessible platform for building potent and selective anti-inflammatory agents.[5]

Antiviral Potential

The structural similarity of pyrimidines to endogenous nucleosides makes them attractive candidates for the development of antiviral drugs. Derivatives of 2-amino-4-chloro-6-methylpyrimidine can be elaborated into compounds that interfere with viral replication by targeting viral enzymes like reverse transcriptase or proteases. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrimidine ring are crucial for antiviral potency.[6]

Experimental Protocols

Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

A common and efficient method for the synthesis of the key intermediate, 2-amino-4-chloro-6-methylpyrimidine, starts from the corresponding 4-hydroxy derivative.

Step-by-Step Protocol: [7]

  • Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux until the solution becomes homogeneous.

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

  • Cool the reaction mixture and carefully add it to ice water.

  • Adjust the pH of the solution to 8 using a 25% ammonia solution.

  • Filter the resulting suspension and wash the precipitate with water.

  • Recrystallize the crude product from 50% ethanol and dry to a constant weight.

This procedure typically yields the desired product in approximately 54% yield.[7]

General Procedure for Nucleophilic Aromatic Substitution

The reactive chlorine atom at the C4 position of 2-amino-4-chloro-6-methylpyrimidine is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains.

G Nucleophilic Aromatic Substitution on the Pyrimidine Core Start 2-Amino-4-chloro- 6-methylpyrimidine Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Reaction Product 4-Substituted-2-amino- 6-methylpyrimidine Reaction->Product

Caption: General scheme for the functionalization of the pyrimidine core.

Conclusion

The this compound scaffold and its derivatives are undeniably powerful tools in the arsenal of the medicinal chemist. As demonstrated by the direct comparison with established covalent inhibitors, the pyrimidine core can be engineered to produce highly potent and selective therapeutic candidates. Its synthetic accessibility and the potential for diverse functionalization make it a superior choice for library synthesis and lead optimization in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. The continued exploration of this privileged scaffold is certain to yield the next generation of innovative medicines.

References

  • de la Fuente, M. et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(16), 13572-13593. Available from: [Link]

  • de la Fuente, M. et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. Available from: [Link]

  • Hocková, D. et al. (1993). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 36(24), 3977-3987. Available from: [Link]

  • Gajbhiye, A. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5218. Available from: [Link]

  • Khan, I. et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5734. Available from: [Link]

  • Natarajan, A. et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available from: [Link]

  • Mukherjee, A. K. et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. Available from: [Link]

  • Varghese, B. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19353-19363. Available from: [Link]

  • Kandeel, M. et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(22), 7594. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Chloro-6-methylpyrimidin-4(1H)-one, a halogenated heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. As a chlorinated organic compound, it shares characteristics with similar pyrimidine derivatives, which are often classified as irritants and harmful if ingested or inhaled.[1][2][3][4]

Core Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]

  • Acute Toxicity: The compound is presumed to be harmful if swallowed.[3][4][5]

The primary causality for these hazards lies in the reactive nature of the chloro- and pyrimidinone functional groups, which can interact with biological macromolecules, leading to cellular disruption and irritation.

Immediate Protective Measures: Before handling this compound, ensure that emergency infrastructure is readily accessible. This includes a fully functional chemical fume hood, an eyewash station, and a safety shower.[2][5][6] All operations involving this solid should be conducted within a fume hood to prevent the generation and inhalation of airborne dust.[4][6]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][6]Protects against accidental splashes and airborne particles entering the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][6]Prevents direct skin contact, which can cause irritation.
Respiratory Protection NIOSH/MSHA-approved respirator if dust is generated outside a fume hood.[2][6]Minimizes the risk of inhaling irritating dust particles.
Waste Characterization and Regulatory Context

This compound is classified as a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often considered hazardous due to their potential for persistence and toxicity in the environment.[7][8][9] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds as hazardous wastes, necessitating specific disposal pathways.[8][9][10]

The guiding principle is that this material should never be disposed of via standard trash or sanitary sewer systems.[11] Its introduction into aquatic ecosystems could be detrimental, and its incineration requires specialized high-temperature facilities with flue gas scrubbing to neutralize the hydrogen chloride gas produced during combustion.[2][5][6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following steps outline the process from waste generation to final disposal.

At the point of generation, immediately segregate waste containing this compound. This includes pure excess reagent, contaminated spatulas, weigh boats, and any absorbent materials used for cleaning minor spills.

Causality: Mixing non-hazardous waste with hazardous waste renders the entire mixture hazardous, unnecessarily increasing the volume and cost of disposal.[12] Furthermore, mixing incompatible chemicals can lead to dangerous reactions. This compound should be kept away from strong oxidizing agents, acids, and bases.[3][5]

Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[6][11][12]

  • Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • Integrity: Ensure the container is clean, in good condition, and free of any external contamination.[12]

Accurate and thorough labeling is a critical, non-negotiable step. The label must be clearly legible and securely affixed to the container.

Required Label Information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "this compound"

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Irritant," "Toxic").

  • Generator Information: Your name, lab location, and contact information.

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition or heat.[2][4][5]

  • In a location that minimizes the risk of spills or breakage.

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][6] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will manage the logistics of transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and recommended method for final disposal is controlled incineration.[6][7]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.

For Small, Contained Spills (within a fume hood):

  • Restrict Access: Ensure unnecessary personnel are clear of the area.

  • Wear Full PPE: Don appropriate PPE as detailed in Table 1.

  • Containment: Carefully dampen the solid material with water to prevent dust from becoming airborne.[6]

  • Collection: Using dampened absorbent pads or paper, gently sweep the material and place it into your designated hazardous waste container.[6] Avoid dry sweeping, which can generate dust.

  • Decontamination: Clean the spill area thoroughly with a soap and water solution.[6]

  • Dispose of Materials: All cleanup materials (gloves, pads, etc.) must be placed in the hazardous waste container.[6][12]

For Large Spills or Spills Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors and prevent entry.

  • Alert: Notify your supervisor and your institution's EHS department immediately. Do not attempt to clean up a large spill yourself.

Process and Decision Flowchart

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_generation Waste Generation & Collection cluster_spill Spill Event cluster_response Response cluster_disposal Final Disposal Path gen Waste Generated (Excess reagent, contaminated items) segregate Segregate from non-hazardous waste gen->segregate container Place in labeled, compatible Hazardous Waste Container segregate->container store Store container in Satellite Accumulation Area container->store spill Spill Occurs spill_size Small & Contained? spill->spill_size cleanup Follow Small Spill Protocol: 1. Wear PPE 2. Dampen & Collect 3. Decontaminate spill_size->cleanup Yes evacuate Large Spill Protocol: 1. Evacuate Area 2. Isolate & Restrict Entry 3. Call EHS spill_size->evacuate No cleanup->container contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Licensed Vendor - Incineration) contact_ehs->disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-4,6-dimethylpyrimidine.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • Fisher Scientific. (2023). Safety Data Sheet: Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-2-cyclopropyl-6-methylpyrimidine.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-6-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Scientist: In the pursuit of novel therapeutics and scientific advancement, our most critical instrument is a robust culture of safety. The compound you are working with, 2-Chloro-6-methylpyrimidin-4(1H)-one, and its chemical relatives, demand meticulous handling. This guide is structured not as a rigid checklist, but as a dynamic operational plan. It is designed to empower you with the rationale behind each safety protocol, fostering an environment where safe practice is second nature. Let's treat this compound, and every chemical, with the respect it deserves.

Hazard Analysis: Understanding the Adversary

A thorough risk assessment is the bedrock of safe laboratory practice. While specific toxicological data for this compound may be limited, by analyzing structurally similar chlorinated pyrimidines, we can establish a clear and cautious hazard profile. The primary threats are ocular, dermal, and respiratory exposure.

Based on GHS classifications for analogous compounds, the following hazards should be assumed[1][2][3]:

Hazard CategoryGHS Classification & Signal WordRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2 (Warning)Chemical-resistant gloves (Nitrile recommended), lab coat, and disposable sleeves for extensive work.
Serious Eye Damage/Irritation Category 2 (Warning)Splash-proof safety goggles and a full-face shield are mandatory.
Acute Toxicity (Oral) Category 4 (Warning)Strict prohibition of eating, drinking, or smoking in the lab. Use of proper PPE to prevent hand-to-mouth transfer.
Target Organ Toxicity (Inhalation) Category 3 (Warning)All handling of the solid or solutions must occur within a certified chemical fume hood.

Core Directive: Your Personal Protective Equipment (PPE) Mandate

PPE is your last line of defense, not your first. It is a critical barrier between you and the chemical, to be used after engineering controls like fume hoods are in place.

Hand and Arm Protection: The First Point of Contact

Your hands are most likely to come into direct contact with the chemical.

  • Primary Barrier: Wear chemical-resistant nitrile gloves. Nitrile provides broad protection against a range of chemicals and is a reliable choice for this compound class[4]. Avoid latex gloves, as they can offer inferior chemical protection.

  • Double Gloving: For procedures involving larger quantities or higher risk of splashing, double gloving is a prudent measure.

  • Integrity Check: Always inspect gloves for tears or punctures before use.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (peeling it off from the cuff, turning it inside out) and wash your hands thoroughly before donning a new pair.

Eye and Face Protection: A Non-Negotiable Shield

The risk of serious, irreversible eye damage from a splash is significant.

  • Goggles are Mandatory: Use splash-proof safety goggles that form a seal around your eyes. Standard safety glasses with side shields are insufficient as they do not protect from splashes from all angles[5].

  • Face Shield for Added Security: When handling larger volumes, preparing solutions, or performing any task with a heightened splash risk, a full-face shield must be worn over your safety goggles[4][5]. This protects your entire face from splashes.

Respiratory Protection: Engineering Controls First
  • Primary Control: The most effective way to prevent respiratory irritation is to use a certified chemical fume hood for all manipulations of this compound[4][6]. This engineering control captures dust and vapors at the source.

  • Secondary Control: In the rare event that a fume hood is not feasible or if there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is required[4][6].

Body Protection: Shielding from Incidental Contact
  • A clean, buttoned lab coat should be worn at all times.

  • For tasks with a higher splash potential, consider disposable Tyvek-type sleeves or a full chemical-resistant apron to protect your personal clothing and skin[4].

Operational Protocol: A Step-by-Step Workflow

A logical and rehearsed workflow is essential to minimize risk.

  • Preparation:

    • Ensure your work area within the chemical fume hood is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed[2][7].

    • Gather all necessary equipment and reagents before retrieving the this compound.

  • Donning PPE:

    • Put on your lab coat and any additional body protection.

    • Don your safety goggles and face shield.

    • Wash and dry your hands thoroughly.

    • Put on your inner pair of gloves (if double-gloving), followed by the outer pair.

  • Handling the Compound:

    • Perform all weighing and solution preparation inside the fume hood.

    • Handle the container carefully to avoid generating dust[3][7]. If transferring solid, use a spatula and weigh it on weighing paper or in a tared container.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use[2][6].

  • Post-Handling & Doffing PPE:

    • Once the experimental work is complete, secure all containers.

    • Decontaminate any surfaces and equipment used.

    • Follow the PPE doffing procedure outlined in the diagram below to prevent self-contamination.

    • Wash your hands thoroughly with soap and water as the final step.

Visualized Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent contamination. The following workflow illustrates the correct, validated procedure.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat & Sleeves don2 2. Goggles & Face Shield don1->don2 don3 3. Wash Hands don2->don3 don4 4. Gloves don3->don4 doff1 1. Outer Gloves (if used) don4->doff1 Enter Work Area & Perform Experiment doff2 2. Lab Coat & Sleeves doff1->doff2 doff3 3. Inner Gloves doff2->doff3 doff4 4. Face Shield & Goggles doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Logical workflow for donning and doffing PPE to minimize contamination risk.

Decontamination and Disposal Plan

Routine Decontamination
  • Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Dispose of all contaminated disposable materials (gloves, wipes, weighing paper) in a designated hazardous waste container.

Spill Response
  • Alert & Evacuate: Alert colleagues in the immediate area. If the spill is large, evacuate the lab.

  • Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit or absorbent pads.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Clean-up: Gently sweep up solid material, avoiding dust creation. For liquid spills, cover with an inert absorbent material, collect, and place in a sealed container for hazardous waste disposal[3][7].

  • Final Decontamination: Clean the spill area thoroughly.

Waste Disposal
  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Regulatory Compliance: All waste must be disposed of via an approved waste disposal plant and in accordance with local, state, and federal regulations[2][6][7][8]. Never dispose of this chemical down the drain.

Emergency Procedures: Immediate First Aid

In case of exposure, immediate and correct action is crucial.

  • Inhalation: Immediately move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor[2][6].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[2][3][6].

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2][3][6].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[7].

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride. Link

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. Link

  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine. Link

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. Link

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. Link

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4,6-dimethylpyrimidine. Link

  • CHEMM. Personal Protective Equipment (PPE). Link

  • Sigma-Aldrich. SAFETY DATA SHEET - Product identifier 37018. Link

  • Sigma-Aldrich. SAFETY DATA SHEET - Chlormethine hydrochloride. Link

  • Merck Millipore. Safety Data Sheet - Ketohexokinase Inhibitor. Link

  • Ali Spring. Discover the Various Types of PPE for Optimal Chemical Safety. Link

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Link

  • Environmental Health & Safety Services. Personal Protective Equipment. Link

  • ChemicalBook. 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine - Safety Data Sheet. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.